Product packaging for Tcpobop(Cat. No.:CAS No. 76150-91-9)

Tcpobop

Cat. No.: B1682610
CAS No.: 76150-91-9
M. Wt: 402.1 g/mol
InChI Key: BAFKRPOFIYPKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

TCPOBOP (1,4-Bis[2-(3,5-Dichloropyridyloxy)]benzene) is a powerful and specific agonist of the mouse constitutive androstane receptor (CAR), a nuclear receptor highly expressed in the liver . As a key research tool, this compound activates CAR, leading to its translocation to the nucleus where it heterodimerizes with the retinoid X receptor and binds to xenobiotic response elements, thereby regulating the expression of a wide array of target genes . This activation makes it an essential compound for studying drug metabolism, detoxification pathways, and the diverse physiological roles of CAR. Key Research Applications and Mechanisms: Hepatocyte Proliferation and Hepatomegaly: this compound is a potent direct mitogen to mouse liver, inducing robust hepatocyte proliferation and significant liver enlargement (hepatomegaly) without preceding tissue injury . This model is crucial for investigating the signaling pathways that regulate liver growth, regeneration, and size, involving mediators such as MET, EGFR, β-catenin, and YAP . Metabolism and Steatohepatitis: CAR activation by this compound has been shown to modulate energy homeostasis. It can ameliorate hepatic steatosis (fatty liver) in models like the methionine choline-deficient (MCD) diet-fed mouse by stimulating genes involved in fatty acid microsomal ω-oxidation and peroxisomal β-oxidation (e.g., CYP4A10, LPBE) . It also plays a role in repressing gluconeogenic genes and has been investigated in the context of obesity and insulin sensitivity . Cytoprotection and Anti-apoptotic Effects: Research indicates that this compound provides hepatoprotection against Fas-mediated liver injury. This cytoprotection is associated with the alteration of Bcl-2 proteins, notably the upregulation of the anti-apoptotic protein Mcl-1 and downregulation of pro-apoptotic proteins like Bax and Bak . Xenobiotic Metabolism and Detoxification: A classic application of this compound is the potent induction of cytochrome P450 enzymes, particularly CYP2B10 and CYP3A11, which are core components of the hepatic detoxification system . This makes it a valuable tool for studying drug-drug interactions and adaptive metabolic responses. Note: This product is labeled For Research Use Only (RUO) . It is not intended for human or veterinary diagnostic or therapeutic applications. This compound has been shown to have potent tumor-promoting and hepatocarcinogenic effects in mice .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H8Cl4N2O2 B1682610 Tcpobop CAS No. 76150-91-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl4N2O2/c17-9-5-13(19)15(21-7-9)23-11-1-2-12(4-3-11)24-16-14(20)6-10(18)8-22-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFKRPOFIYPKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=N2)Cl)Cl)OC3=C(C=C(C=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020175
Record name 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76150-91-9
Record name TCPOBOP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76150-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(2-(3,5-dichloropyridyloxy))benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076150919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4R368GDD7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

TCPOBOP as a Constitutive Androstane Receptor (CAR) Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of 1,4-bis[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP) as a potent agonist for the constitutive androstane receptor (CAR, NR1I3). It details the molecular mechanisms of action, downstream signaling effects, and key experimental methodologies, supported by quantitative data and visual diagrams.

Introduction to this compound and the Constitutive Androstane Receptor (CAR)

The Constitutive Androstane Receptor (CAR) is a nuclear receptor highly expressed in the liver and small intestine that plays a critical role in sensing and coordinating the metabolic response to a wide array of xenobiotics and endobiotics.[1][2] Upon activation, CAR regulates the transcription of genes involved in drug metabolism, lipid and glucose homeostasis, bilirubin clearance, and cell proliferation.[2][3][4]

This compound is a potent and highly selective synthetic agonist for the mouse CAR (mCAR).[5][6] It is a non-genotoxic compound widely utilized in preclinical research as a model chemical mitogen to study CAR-dependent liver hyperplasia, hepatomegaly, and tumor promotion in rodents.[6][7][8] A crucial characteristic of this compound is its species-selectivity; it is a potent activator of mouse CAR but does not activate human CAR (hCAR).[3][9] This species difference is a critical consideration for extrapolating rodent data to human health risk assessment and drug development.[2]

Mechanism of CAR Activation by this compound

CAR activation can occur through two distinct mechanisms: direct ligand binding and indirect, ligand-independent signaling pathways. This compound functions as a direct agonist.

2.1 Direct Ligand-Binding Activation

In its inactive state, CAR resides in the cytoplasm, complexed with chaperone proteins. The direct binding of an agonist like this compound to the ligand-binding domain of CAR induces a conformational change. This event triggers the dissociation of CAR from its cytoplasmic complex and promotes its dephosphorylation, a key step for nuclear entry.[5][10] Inside the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR). This CAR/RXR complex then binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREMs) in the regulatory regions of target genes, recruiting coactivators and initiating transcription.[2][3][10]

G Figure 1: Direct CAR Activation Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CAR_complex Inactive CAR (Phosphorylated, Complexed) This compound->CAR_complex Binds to LBD CAR_active Active CAR CAR_complex->CAR_active Dephosphorylation & Dissociation CAR_active_n Active CAR CAR_active->CAR_active_n Nuclear Translocation RXR RXR CAR_RXR CAR/RXR Heterodimer RXR->CAR_RXR PBREM PBREM (DNA Response Element) CAR_RXR->PBREM Binds Target_Genes Target Gene Transcription (e.g., CYP2B10, CYP3A11) PBREM->Target_Genes Activates CAR_active_n->RXR Heterodimerizes CAR_active_n->CAR_RXR

Figure 1: Direct CAR Activation Pathway by this compound

2.2 Species Specificity of CAR Ligands

The ligand-binding pocket of CAR exhibits significant structural differences between species, leading to pronounced specificity in agonist activity. This is a critical concept in pharmacology and toxicology.

  • This compound: Activates mouse CAR but not human CAR.[3][9]

  • CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1][3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime): Activates human CAR but not mouse CAR.[3][9]

  • Phenobarbital: Acts as an indirect activator in both rodents and humans, initiating a signaling cascade that leads to CAR dephosphorylation and nuclear translocation without directly binding to the receptor.[3][11]

This specificity necessitates the use of humanized mouse models—mice with the murine Car gene knocked out and replaced by the human CAR gene—to accurately study the effects of potential drug candidates on human CAR activation.[12][13]

G Figure 2: Species Specificity of CAR Agonists This compound This compound mCAR Mouse CAR This compound->mCAR hCAR Human CAR This compound->hCAR CITCO CITCO CITCO->mCAR CITCO->hCAR mCAR_act Activation mCAR->mCAR_act no_act2 No Activation mCAR->no_act2 hCAR_act Activation hCAR->hCAR_act no_act1 No Activation hCAR->no_act1

Figure 2: Species Specificity of CAR Agonists

Quantitative Data on this compound-Mediated Effects

This compound administration in mice leads to significant and quantifiable physiological and gene expression changes. The data below is compiled from various in vivo studies.

Table 1: In Vivo Dosage and Administration of this compound

ParameterValue/DescriptionStudy ContextCitation(s)
Standard Dose 3 mg/kg body weightInduction of CAR target genes, hepatomegaly[1][14][15]
Low Dose 0.5 mg/kg (once a week)Obesity and diabetes studies[16]
Neonatal Dose 133 µg/kg (0.67x ED50)Developmental reprogramming studies[15]
Vehicle Corn Oil (with or without DMSO)Control for lipophilic compound delivery[14][17]
Route Intraperitoneal (i.p.) injectionStandard for preclinical rodent studies[1][14]
Duration Single dose to multiple daily doses (e.g., 4 days)Acute vs. sub-chronic response studies[14]

Table 2: this compound-Induced Gene Expression Changes in Mouse Liver

Target GeneFold Increase (mRNA)Experimental ConditionsFunctionCitation(s)
CYP2B10 30-fold to 45-foldC57/BL6 mice, MCD diet, 3 mg/kg this compoundXenobiotic Metabolism[1]
CYP3A11 30-fold to 45-foldC57/BL6 mice, MCD diet, 3 mg/kg this compoundXenobiotic & Steroid Metabolism[1]
Gdf15 ~15-foldWild-type mice, this compound treatmentGrowth/Differentiation Factor[4]
Mcl-1 4-foldCAR+/+ miceAnti-apoptotic protein[18]
Glucokinase ~2-foldWild-type mice, 48h this compound treatmentGlycolysis[2]
CYP4A10 IncreasedMCD diet-fed mice + this compoundFatty Acid ω-oxidation[1]

Table 3: Physiological and Biochemical Effects of this compound

ParameterEffectModel SystemKey PathwayCitation(s)
Hepatic Steatosis Reduced (44.6% vs 30.4%)MCD diet-fed miceFatty Acid Oxidation[1]
Serum Triglycerides Reduced (48 vs 20 mg/dL)MCD diet-fed miceLipid Metabolism[1]
Liver to Body Weight Ratio IncreasedWild-type miceHepatocyte Proliferation/Hypertrophy[7][19]
Body Weight Gain InhibitedMice on high-fat dietEnergy Homeostasis[16]
Hepatocyte Apoptosis AttenuatedFas-induced liver injury modelAltered Bcl-2 proteins[7][18]
Plasma ALT IncreasedFemale Car+/+ miceLiver Toxicity (sex-dependent)[14]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections outline common protocols used in the study of this compound as a CAR agonist.

4.1 In Vivo CAR Activation and Gene Expression Analysis

This protocol describes a typical experiment to assess the effect of this compound on target gene expression in the mouse liver.

G Figure 3: Workflow for In Vivo Gene Expression Analysis A 1. Animal Model (e.g., 8-week-old C57/BL6 male mice) B 2. Acclimatization (1-2 weeks, standard housing) A->B C 3. Group Assignment (Randomized) B->C D 4a. Treatment Group This compound (3 mg/kg) in Corn Oil (i.p.) C->D E 4b. Control Group Corn Oil Vehicle (i.p.) C->E F 5. Sample Collection (e.g., 24h post-injection) D->F E->F G 6. Tissue Processing (Liver harvest, snap-freeze) F->G H 7. RNA Extraction (From liver tissue) G->H I 8. cDNA Synthesis (Reverse Transcription) H->I J 9. qPCR Analysis (Quantify CYP2B10, CYP3A11, 18S rRNA) I->J K 10. Data Analysis (Relative quantification, statistical tests) J->K

Figure 3: Workflow for In Vivo Gene Expression Analysis
  • 1. Animal Model: Use 7-9 week old male C57BL/6 wild-type (Car+/+) mice and, for comparison, CAR knockout (Car-/-) littermates.[14] House animals under a 12-hour light/dark cycle with ad libitum access to food and water.[17]

  • 2. Reagent Preparation: Dissolve this compound in a suitable vehicle, typically corn oil, to a final concentration for a dosage of 3 mg/kg.[14]

  • 3. Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection.[14][17] The treatment duration can range from a single injection for acute studies (e.g., 3 to 27 hours) to daily injections for several days.[14][17]

  • 4. Tissue Harvesting: At the designated time point post-injection, euthanize mice via CO2 asphyxiation.[4] Immediately perfuse the liver, then excise, weigh, and snap-freeze portions in liquid nitrogen for subsequent molecular analysis.[14] Fix other portions in formalin for histological analysis.

  • 5. RNA Isolation and qPCR: Isolate total RNA from frozen liver tissue using a standard Trizol-based or column-based method. Assess RNA quality and quantity. Synthesize cDNA using a reverse transcription kit. Perform quantitative real-time PCR (qPCR) using primers specific for target genes (e.g., Cyp2b10, Cyp3a11) and a housekeeping gene (e.g., 18S rRNA) for normalization.[1]

  • 6. Data Analysis: Calculate relative mRNA expression using the ΔΔCt method. Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine significance between treatment and control groups.[20]

4.2 Chromatin Accessibility (DNase-seq) Assay

This protocol is used to identify genomic regions that become more or less accessible to transcription factors upon CAR activation.

  • 1. Animal Treatment and Nuclei Isolation: Treat mice with this compound (3 mg/kg) or vehicle and collect livers at specified time points (e.g., 3h and 27h).[17] Isolate nuclei from fresh liver tissue by homogenization in a specialized buffer followed by centrifugation.[17]

  • 2. DNase I Digestion: Treat the isolated nuclei with an optimized concentration of DNase I enzyme. This enzyme preferentially cuts DNA in open, accessible chromatin regions (DNase I hypersensitive sites, DHSs).

  • 3. DNA Purification and Library Preparation: Stop the digestion and purify the DNA fragments. Prepare sequencing libraries by ligating adapters to the ends of the DNA fragments.

  • 4. Sequencing and Data Analysis: Perform high-throughput sequencing of the prepared libraries. Map the resulting reads to the mouse reference genome. Identify DHSs by calling peaks where sequence reads accumulate. Compare DHS profiles between this compound-treated and vehicle-treated groups to find differentially accessible regions (ΔDHS).[6] Associate these regions with nearby genes to understand the regulatory landscape of CAR activation.[6]

4.3 Histological Analysis of Hepatic Steatosis

This protocol is used to visualize and quantify the effect of this compound on fat accumulation in the liver.

  • 1. Tissue Preparation: Fix liver samples in 10% neutral buffered formalin and embed them in paraffin. For lipid analysis, prepare frozen sections from optimal cutting temperature (OCT) compound-embedded tissue.

  • 2. Staining:

    • Hematoxylin and Eosin (H&E): Stain paraffin-embedded sections with H&E for general morphology and assessment of steatosis (visualized as clear vacuoles within hepatocytes).

    • Oil Red O: Stain frozen sections with Oil Red O to specifically visualize neutral lipids, which appear as red droplets.

  • 3. Quantification: Acquire digital images of the stained slides. Quantify the steatotic area using image analysis software by measuring the percentage of the total tissue area occupied by lipid droplets.[1] Statistical analysis is then performed to compare treatment groups.

Conclusion for Drug Development Professionals

This compound is an invaluable tool for probing the function and downstream consequences of mouse CAR activation. The key takeaways for researchers in drug development and toxicology are:

  • Mechanism: this compound is a direct, potent agonist of mouse CAR, leading to the nuclear translocation of CAR, heterodimerization with RXR, and transcriptional regulation of a vast network of genes.

  • Species Differences are Critical: The lack of this compound activity on human CAR underscores the danger of direct extrapolation from rodent models to humans.[2][9] Compounds intended for human use must be evaluated using systems that express human CAR, such as humanized mice or in vitro assays with human primary hepatocytes.[12][21]

  • Pleiotropic Effects: CAR activation by this compound extends beyond xenobiotic metabolism, profoundly impacting lipid and glucose homeostasis, cell cycle control, and inflammation.[1][2][3] These pleiotropic effects highlight the potential for off-target effects and complex drug-drug interactions mediated by CAR activators.

  • Model for Proliferation: As a potent mitogen, this compound serves as a model compound for investigating non-genotoxic carcinogenesis, a key event in the mode of action for many rodent liver tumors that may not be relevant to humans.[19][21]

Understanding the technical details of how this compound activates CAR and the downstream sequelae provides a robust framework for interpreting preclinical data and designing more predictive studies for human drug safety and efficacy.

References

The Discovery and Molecular Mechanisms of TCPOBOP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene, commonly known as TCPOBOP, is a potent and highly specific synthetic agonist of the mouse constitutive androstane receptor (CAR), a key nuclear receptor in xenobiotic and endobiotic metabolism. This document provides a comprehensive overview of the discovery, history, and mechanism of action of this compound. It details its role in CAR activation, subsequent signaling pathways, and its profound effects on hepatic metabolism and proliferation. This guide is intended for researchers and professionals in pharmacology, toxicology, and drug development, offering a consolidated resource on this pivotal research compound.

Discovery and History

This compound was first identified as a potent phenobarbital-like inducer of microsomal monooxygenase activity.[1] It is a halogenated xenochemical that has since become an invaluable tool for studying the physiological and pathological roles of the constitutive androstane receptor (CAR; Nr1i3).[2][3][4] Unlike phenobarbital, which activates CAR indirectly, this compound is a direct agonist ligand, binding to the receptor and initiating its nuclear translocation and subsequent gene regulation.[3][5][6] Its high selectivity for murine CAR has made it instrumental in elucidating the receptor's functions in rodent models.[3][4]

Mechanism of Action: CAR Activation

The primary mechanism of action of this compound is the direct activation of the constitutive androstane receptor. In its inactive state, CAR resides in the cytoplasm in a complex with other proteins. Upon binding of an agonist like this compound, CAR undergoes a conformational change, leading to its dissociation from the cytoplasmic complex and translocation into the nucleus.[5][7]

Inside the nucleus, CAR heterodimerizes with the retinoid X receptor (RXR).[5] This CAR/RXR heterodimer then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREMs) located in the promoter regions of its target genes.[5] This binding event recruits coactivator proteins and initiates the transcription of a wide array of genes involved in:

  • Phase I and Phase II Drug Metabolism: Including cytochrome P450 enzymes (e.g., CYP2B10, CYP3A11), UDP-glucuronosyltransferases, and sulfotransferases.[3][8]

  • Drug Transport: Regulating the expression of transporters involved in the uptake and efflux of xenobiotics.[3]

  • Lipid and Energy Metabolism: Influencing pathways related to fatty acid synthesis, triglyceride generation, and glucose utilization.[9]

  • Cell Proliferation and Apoptosis: Modulating genes that control cell cycle progression and programmed cell death.[6][10]

CAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CAR_inactive Inactive CAR Complex This compound->CAR_inactive Binds CAR_active Active CAR CAR_inactive->CAR_active Activation CAR_n CAR CAR_active->CAR_n Translocation CAR_RXR CAR/RXR Heterodimer CAR_n->CAR_RXR RXR RXR RXR->CAR_RXR PBREM PBREM (DNA Response Element) CAR_RXR->PBREM Binds to Target_Genes Target Gene Transcription PBREM->Target_Genes Initiates

This compound-mediated CAR activation and nuclear translocation.

Key Signaling Pathways Modulated by this compound

This compound-induced CAR activation triggers a cascade of downstream signaling events, significantly impacting liver physiology.

Regulation of Apoptosis

This compound has been shown to have anti-apoptotic properties by altering the expression of Bcl-2 family proteins.[10][11] CAR activation by this compound leads to the upregulation of the anti-apoptotic protein Mcl-1 and the downregulation of the pro-apoptotic proteins Bak and Bax.[10] This shift in the balance of pro- and anti-apoptotic factors renders hepatocytes resistant to Fas-mediated liver injury.[10]

Apoptosis_Regulation This compound This compound CAR CAR Activation This compound->CAR Mcl1 Mcl-1 (Anti-apoptotic) Transcription ↑ CAR->Mcl1 Bak_Bax Bak & Bax (Pro-apoptotic) Depletion ↓ CAR->Bak_Bax Apoptosis Hepatocyte Apoptosis Mcl1->Apoptosis Inhibits Bak_Bax->Apoptosis Inhibits

This compound's anti-apoptotic signaling pathway.
Induction of Hepatocyte Proliferation

A hallmark of this compound administration in mice is robust hepatomegaly and hepatocyte proliferation, which occurs without preceding liver injury.[6][12][13] This direct hyperplasia is a CAR-dependent process.[6] While initially thought to be independent of classical regenerative pathways, recent studies have implicated signaling mediators such as MET, EGFR, β-catenin, and the Hippo signaling effector YAP (Yes-associated protein) in this response.[6] The transcription factor FOXM1 is also considered a critical regulator of this compound-mediated hepatocyte proliferation.[12]

Modulation of Lipid Metabolism

This compound administration significantly impacts hepatic lipid metabolism. It has been shown to ameliorate hepatic steatosis in mouse models of non-alcoholic steatohepatitis (NASH).[8] This protective effect is attributed to the increased expression of genes involved in fatty acid oxidation, including those in the microsomal ω-oxidation and peroxisomal β-oxidation pathways, such as CYP4A10.[8]

Quantitative Data

The following table summarizes key quantitative parameters related to this compound's biological activity.

ParameterValueOrganism/SystemReference
EC50 20 nMConstitutive Androstane Receptor (CAR)[1]

Experimental Protocols

In Vivo Mouse Studies

A common experimental design for studying the effects of this compound in vivo involves the following steps:

  • Animal Model: C57/BL6 wild-type mice or CAR knockout (CAR-/-) mice are frequently used.[8][10]

  • This compound Preparation: this compound is typically dissolved in a vehicle such as corn oil, often with an initial solubilization in a small amount of DMSO.[3][11] A common working solution might be 0.15 mg/mL this compound in 2% DMSO/98% corn oil.[3][4]

  • Dosing Regimen: A typical dose is 3 mg/kg body weight, administered via intraperitoneal injection or oral gavage.[3][5][14][15] Treatment duration can range from a single dose to daily or weekly injections for several weeks, depending on the study's endpoint.[3][14][15]

  • Sample Collection: Livers and blood are harvested at specified time points following the final dose.[14][15]

  • Analysis: Tissues and serum are then processed for a variety of analyses, including:

    • Gene Expression Analysis: Real-time quantitative PCR (RT-qPCR) to measure mRNA levels of CAR target genes (e.g., Cyp2b10, Cyp3a11).[8][14]

    • Western Blotting: To quantify protein levels of key signaling molecules.[14]

    • Histological Analysis: H&E staining to assess liver morphology and steatosis.[16][17]

    • Serum Biochemistry: To measure markers of liver injury (e.g., ALT, ALP) and lipid levels.[8][15][16][17]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., C57/BL6, CAR-/-) Administration Administer this compound (e.g., i.p. injection) Animal_Model->Administration TCPOBOP_Prep Prepare this compound Solution (e.g., 3 mg/kg in corn oil) TCPOBOP_Prep->Administration Harvest Harvest Tissues (Liver, Blood) Administration->Harvest Gene_Expression RT-qPCR Harvest->Gene_Expression Protein_Analysis Western Blot Harvest->Protein_Analysis Histology H&E Staining Harvest->Histology Serum_Analysis Biochemistry Harvest->Serum_Analysis

A generalized workflow for in vivo this compound studies.

Conclusion

This compound remains a cornerstone for investigating the multifaceted roles of the constitutive androstane receptor. Its high potency and specificity in murine models have been instrumental in defining CAR's function as a master regulator of xenobiotic metabolism, as well as its involvement in lipid homeostasis, cell proliferation, and liver disease. The detailed mechanisms and protocols outlined in this guide provide a foundational understanding for researchers utilizing this compound to further explore the complexities of nuclear receptor signaling in health and disease.

References

The Safety and Toxicity Profile of TCPOBOP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene, commonly known as TCPOBOP, is a potent and selective agonist of the mouse constitutive androstane receptor (CAR). Its ability to robustly activate CAR has made it an invaluable tool in toxicological and pharmacological research, particularly in studies of xenobiotic metabolism, hepatocyte proliferation, and liver cancer. This technical guide provides an in-depth overview of the safety and toxicity profile of this compound, compiling available data on its acute and chronic effects, with a focus on hepatotoxicity. Detailed experimental protocols for key assays and visualizations of the primary signaling pathways affected by this compound are also presented to support future research endeavors. Notably, this guide also highlights the current gaps in the publicly available safety data for this compound, particularly concerning standard genotoxicity assays and definitive acute toxicity metrics such as LD50 values.

Introduction

This compound is a non-genotoxic rodent carcinogen that has been instrumental in elucidating the role of the constitutive androstane receptor (CAR), a key nuclear receptor in the liver responsible for sensing and coordinating the metabolic response to a wide array of xenobiotics and endobiotics. Activation of CAR by this compound in mice leads to a dramatic increase in liver size (hepatomegaly) due to both hepatocyte proliferation and hypertrophy.[1] This potent mitogenic effect, independent of direct liver injury, has positioned this compound as a model compound for studying chemical-induced liver growth and tumor promotion. Understanding the toxicological profile of this compound is therefore critical for interpreting experimental results and for assessing its relevance to human health risk assessment.

Quantitative Toxicity Data

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationToxicity EndpointValueReference
MouseOralTDLO3 mg/kg
MouseIntraperitonealTDLO0.3 mg/kg
RatIntraperitonealTDLO1 mg/kg

Table 2: Hepatotoxicity of this compound in Mice

EndpointDose Range (mg/kg)RouteDurationObserved EffectsReferences
Hepatomegaly (Increased Liver-to-Body Weight Ratio)0.2 - 3IntraperitonealSingle dose (4 days to 2 weeks)Significant, dose-dependent increase in liver weight.[2]
Hepatocyte Hypertrophy3IntraperitonealSingle dose (4 days)Enlargement of pericentral hepatocytes.[2]
Hepatocyte Proliferation3Oral gavageSingle dose (48 hours)Robust induction of hepatocyte proliferation.
Steatosis (Fatty Liver)0.2 - 3IntraperitonealSingle dose (2 weeks)Dose-dependent accumulation of neutral lipids and cholesterol in the liver.[2]
Elevated Serum ALT3IntraperitonealSingle dose (from 2 weeks)Increased levels of alanine aminotransferase, indicative of hepatocyte damage.[2]
Liver Tumor Promotion3IntraperitonealBiweekly for 16 weeks (following DEN initiation)Potent promotion of hepatocellular carcinoma.

Note on Genotoxicity: Extensive searches of publicly available literature and safety data sheets did not yield any specific results for this compound in standard genotoxicity assays, including the Ames test (bacterial reverse mutation assay), in vitro or in vivo micronucleus assays, and chromosomal aberration assays. While this compound is often referred to as a "non-genotoxic carcinogen," the primary studies supporting this classification are not readily accessible.

Signaling Pathways

The biological effects of this compound are primarily mediated through the activation of the constitutive androstane receptor (CAR). Upon binding this compound, CAR translocates to the nucleus, where it heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA response elements to regulate the transcription of target genes.

CAR Activation and Downstream Gene Regulation

CAR_Activation This compound This compound CAR_cytoplasm CAR (Cytoplasm) This compound->CAR_cytoplasm Binds CAR_nucleus CAR (Nucleus) CAR_cytoplasm->CAR_nucleus Translocation CAR_RXR CAR/RXR Heterodimer CAR_nucleus->CAR_RXR RXR RXR RXR->CAR_RXR PPRE Phenobarbital-Responsive Enhancer Module (PBREM) CAR_RXR->PPRE Binds TargetGenes Target Gene Transcription (e.g., Cyp2b10, Cyp3a11) PPRE->TargetGenes Activates

Regulation of Cell Cycle and Proliferation

This compound-induced hepatocyte proliferation is a complex process involving the transcriptional regulation of key cell cycle proteins. CAR activation by this compound leads to the upregulation of transcription factors like FoxM1, which in turn drives the expression of cyclins essential for cell cycle progression.

Cell_Cycle_Regulation TCPOBOP_CAR This compound-CAR Activation FoxM1 FoxM1 Upregulation TCPOBOP_CAR->FoxM1 CyclinD1 Cyclin D1 FoxM1->CyclinD1 CyclinE_A_B Cyclin E/A/B FoxM1->CyclinE_A_B CDK4_6 CDK4/6 CyclinD1->CDK4_6 CDK2_1 CDK2/1 CyclinE_A_B->CDK2_1 Rb Rb CDK4_6->Rb Phosphorylates G2_M G2/M Transition CDK2_1->G2_M Promotes E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes p21_p27 p21/p27 (Cell Cycle Inhibitors) p21_p27->CDK4_6 p21_p27->CDK2_1

Experimental Protocols

The following are generalized protocols for common in vivo and in vitro experiments involving this compound, based on methodologies reported in the literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

In Vivo this compound Administration in Mice

Objective: To induce CAR activation and study its downstream effects in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile syringes and needles

  • Animal balance

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 7.5 mg/mL).[2]

    • For a typical dose of 3 mg/kg, dilute the stock solution in corn oil. The final concentration of DMSO in the vehicle should be kept low (e.g., 2-10%).[3][2] For example, to prepare a 0.75 mg/mL dosing solution in 10% DMSO/90% corn oil, dilute the 7.5 mg/mL stock 1:10 in corn oil.[2]

    • Vortex the solution thoroughly to ensure complete dissolution and suspension.

  • Dosing:

    • Weigh each mouse accurately to determine the required injection volume.

    • Administer the this compound solution via intraperitoneal (i.p.) injection or oral gavage. A common i.p. injection volume is 4 µL/g of body weight for a 3 mg/kg dose using a 0.75 mg/mL solution.[2]

  • Study Duration and Sample Collection:

    • The duration of the study will depend on the endpoints being investigated. Acute effects on gene expression can be observed within hours, while hepatomegaly is evident within a few days.[2] Carcinogenicity studies involve chronic administration over several months.

    • At the designated time point, euthanize the animals according to approved protocols.

    • Collect blood for serum chemistry analysis (e.g., ALT levels).

    • Excise the liver, weigh it to determine the liver-to-body weight ratio, and process it for histology (formalin fixation), gene expression analysis (snap-freeze in liquid nitrogen), or protein analysis (snap-freeze in liquid nitrogen).

Assessment of Hepatotoxicity

Objective: To evaluate the extent of liver injury and other toxic effects following this compound administration.

Procedures:

  • Serum Alanine Aminotransferase (ALT) Assay:

    • Collect whole blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood to separate the plasma.

    • Measure ALT activity in the plasma using a commercially available colorimetric or enzymatic assay kit, following the manufacturer's instructions.

  • Histopathological Analysis:

    • Fix liver tissue in 10% neutral buffered formalin.

    • Process the fixed tissue, embed in paraffin, and section at 4-5 µm.

    • Stain sections with Hematoxylin and Eosin (H&E) for general morphological assessment.

    • For the assessment of steatosis, prepare frozen liver sections and stain with Oil Red O.

    • Examine the slides under a light microscope to evaluate for hepatocyte hypertrophy, necrosis, inflammation, and lipid accumulation.

  • Gene Expression Analysis of CAR Target Genes (RT-qPCR):

    • Isolate total RNA from snap-frozen liver tissue using a suitable method (e.g., TRIzol reagent or a column-based kit).

    • Assess RNA quality and quantity using spectrophotometry.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (RT-qPCR) using primers specific for CAR target genes (e.g., Cyp2b10, Cyp3a11) and a suitable housekeeping gene for normalization (e.g., 18S rRNA, Gapdh).

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to a control group.

Experimental Workflow for Investigating this compound-Induced Hepatotoxicity

Experimental_Workflow Animal_Dosing Animal Dosing (this compound or Vehicle) Sample_Collection Sample Collection (Blood, Liver) Animal_Dosing->Sample_Collection Serum_Analysis Serum Chemistry (e.g., ALT) Sample_Collection->Serum_Analysis Liver_Processing Liver Processing Sample_Collection->Liver_Processing Data_Analysis Data Analysis and Interpretation Serum_Analysis->Data_Analysis Histology Histopathology (H&E, Oil Red O) Liver_Processing->Histology RNA_Isolation RNA Isolation Liver_Processing->RNA_Isolation Protein_Isolation Protein Isolation Liver_Processing->Protein_Isolation Histology->Data_Analysis RT_qPCR RT-qPCR (Gene Expression) RNA_Isolation->RT_qPCR Western_Blot Western Blot (Protein Expression) Protein_Isolation->Western_Blot RT_qPCR->Data_Analysis Western_Blot->Data_Analysis

Conclusion

This compound is a powerful tool for investigating CAR-mediated biological processes. Its primary toxicity is directed towards the liver, where it induces a suite of responses including hepatomegaly, hepatocyte proliferation, and steatosis, and acts as a potent tumor promoter in rodents. While the signaling pathways underlying these effects are increasingly understood, this technical guide highlights a significant gap in the publicly available safety data for this compound. The absence of definitive LD50 values and comprehensive genotoxicity data underscores the need for further foundational toxicological studies on this widely used research compound. Researchers and drug development professionals should be mindful of these data gaps when designing experiments and interpreting their findings. The protocols and pathway diagrams provided herein serve as a resource to facilitate continued research into the complex biological activities of this compound.

References

An In-depth Technical Guide on TCPOBOP-Induced Hepatomegaly for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative overview of the molecular mechanisms, experimental protocols, and quantitative data surrounding the potent hepatomegalic effects of the CAR agonist, TCPOBOP.

This technical guide provides a comprehensive examination of 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene (this compound)-induced hepatomegaly, a critical model for studying liver growth and proliferation. This compound, a potent and specific agonist for the mouse Constitutive Androstane Receptor (CAR, NR1I3), serves as a powerful tool to investigate the signaling cascades that govern liver size and hepatocyte division, independent of liver injury.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the underlying biological processes, methodologies for in vivo studies, and a consolidated view of the quantitative outcomes associated with this compound administration.

Core Mechanism: The Central Role of the Constitutive Androstane Receptor (CAR)

This compound-induced hepatomegaly is fundamentally dependent on the activation of CAR, a nuclear receptor predominantly expressed in the liver.[1][4] Upon binding to this compound, CAR translocates from the cytoplasm to the nucleus.[5] In the nucleus, CAR heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific response elements on the DNA of target genes, thereby modulating their transcription.[6] This activation initiates two distinct, yet interconnected, downstream programs: a robust proliferative response leading to hepatomegaly and the induction of xenobiotic metabolism enzymes.[1][7]

The proliferative effects of this compound are characterized by a rapid and significant increase in liver mass, attributable to both hepatocyte hypertrophy (increase in cell size) and hyperplasia (increase in cell number).[8][9] This response is remarkably swift, with changes in liver to body weight ratio and hepatocyte proliferation detectable within 48 hours of a single administration.[1][10]

Key Signaling Pathways in this compound-Induced Hepatomegaly

While CAR activation is the initiating event, a complex network of signaling pathways converges to drive the powerful proliferative response.

CAR-Mediated Cell Cycle Entry

This compound administration triggers a rapid induction of key cell cycle regulatory proteins. A very early event is the upregulation of Cyclin D1, a critical G1 cyclin, which occurs more rapidly than in other models of liver proliferation, such as partial hepatectomy.[11][12] This is followed by the sequential activation of other cyclins and cyclin-dependent kinases (CDKs) that drive hepatocytes through the cell cycle phases.[7][12][13] The induction of transcription factors like Forkhead box protein M1 (FOXM1) and c-Myc is also crucial for the progression of the cell cycle.[1][7]

Crosstalk with Growth Factor Signaling: MET and EGFR

Recent evidence has unveiled a critical dependency of the CAR-mediated proliferative response on the intact signaling of receptor tyrosine kinases (RTKs), specifically MET (the receptor for Hepatocyte Growth Factor) and the Epidermal Growth Factor Receptor (EGFR).[1][2] Combined disruption of both MET and EGFR signaling completely abrogates this compound-induced hepatomegaly and hepatocyte proliferation, without affecting the initial activation of CAR or the induction of drug metabolism genes.[1] This indicates that while CAR is the primary trigger, permissive signals from these growth factor pathways are essential for the proliferative but not the metabolic effects of this compound.[1]

The Role of the Hippo Signaling Pathway Effector YAP

The Yes-associated protein (YAP), a key transcriptional regulator of organ size, is another important player in this compound-induced liver growth.[7][9] this compound treatment leads to the nuclear translocation and activation of YAP.[9] Studies using hepatocyte-specific YAP-knockout mice have demonstrated that while the induction of drug metabolism genes by this compound remains unaffected, the proliferative response and subsequent hepatomegaly are substantially reduced.[7][14] This positions YAP as a critical downstream mediator of the pro-proliferative signals initiated by CAR.

Below is a diagram illustrating the core signaling pathways involved in this compound-induced hepatomegaly.

TCPOBOP_Signaling cluster_proliferation Proliferative Response cluster_metabolism Metabolic Response This compound This compound CAR_cyto CAR (Cytoplasm) This compound->CAR_cyto Binds CAR_nuc CAR (Nucleus) CAR_cyto->CAR_nuc Translocates CAR_RXR CAR/RXR Heterodimer CAR_nuc->CAR_RXR RXR RXR RXR->CAR_RXR DNA DNA (Response Elements) CAR_RXR->DNA Binds Myc_FoxM1 c-Myc / FOXM1 Induction DNA->Myc_FoxM1 DrugMetabolismGenes Drug Metabolism Genes (e.g., Cyp2b10, Cyp3a11) DNA->DrugMetabolismGenes MET_EGFR MET/EGFR Signaling MET_EGFR->Myc_FoxM1 Permissive Signal YAP YAP Activation YAP->Myc_FoxM1 Contributes Cyclins_CDKs Cyclins / CDKs (e.g., Cyclin D1) Myc_FoxM1->Cyclins_CDKs Proliferation Hepatocyte Proliferation Cyclins_CDKs->Proliferation Hepatomegaly Hepatomegaly Proliferation->Hepatomegaly XenobioticMetabolism Xenobiotic Metabolism DrugMetabolismGenes->XenobioticMetabolism

Caption: Core signaling pathways in this compound-induced hepatomegaly.

Quantitative Data on this compound-Induced Hepatomegaly

The following tables summarize key quantitative data from studies investigating the effects of this compound on the mouse liver.

Table 1: Effect of this compound on Liver to Body Weight Ratio

Treatment GroupDose (mg/kg)Time PointFold Increase in Liver/Body Weight Ratio vs. ControlReference
Wild-Type Mice348 hours1.6[1]
Wild-Type Mice34 daysSignificant Increase[8]
Wild-Type Mice35 days1.74[15]
Wild-Type Mice310 days2.14[15]
Wild-Type Mice32 weeksMaximal Increase[8]
MET KO + EGFRi Mice348 hours1.008 (No significant increase)[1]

Table 2: Effect of this compound on Hepatocyte Proliferation

Treatment GroupDose (mg/kg)Time PointProliferation MarkerObservationReference
Wild-Type Mice (Female)324, 30, 36 hoursLabeling Index2-3 fold higher than males[11]
Wild-Type Mice348 hoursKi-67+ nucleiSignificant increase[10]
Yap-KO Mice3MultipleKi-67Substantially reduced proliferation[7]
MET KO + EGFRi Mice348 hoursKi-67Abolished proliferation[1]

Table 3: Key Gene Expression Changes in Response to this compound

GeneFunctionTime PointRegulationObservationReference
Cyp2b10, Cyp2c55Drug Metabolism3-48 hoursUpregulatedPrototypical CAR target genes, strongly induced.[1][16][17]
Ugt1a1Drug Metabolism48 hoursUpregulatedCAR target gene involved in bilirubin clearance.[1][18]
Cyclin D1Cell Cycle (G1)8 hoursUpregulatedVery rapid induction, faster than in partial hepatectomy.[11][12]
Cyclin A, Cyclin B1Cell Cycle (S/G2/M)24-48 hoursUpregulatedInduced following Cyclin D1.[1][7][11]
FOXM1Transcription Factor (Cell Cycle)24-48 hoursUpregulatedCritically involved in proliferative response.[1][7]
c-MycTranscription Factor (Proliferation)24-48 hoursUpregulatedImportant for induction of FOXM1.[1][19]
p21, p27CDK Inhibitors24-48 hoursNo significant change / DownregulatedLevels do not increase, allowing cell cycle progression.[1][12]
Mdm2p53 InhibitorEarlyUpregulatedDirect CAR target, contributes to proliferation.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of studies on this compound-induced hepatomegaly. The following sections outline the key experimental protocols cited in the literature.

Animal Models and this compound Administration
  • Animal Model: Typically, 8-10 week old male C57BL/6 or CD-1 mice are used.[8][9][15] It is important to note that sex differences in the proliferative response exist, with females often showing a more robust response.[11]

  • This compound Preparation: this compound (Sigma-Aldrich, T1443) is dissolved in a vehicle such as corn oil, often with a small amount of DMSO to aid solubility (e.g., 10% DMSO/90% corn oil).[6][8]

  • Administration: A single intraperitoneal (i.p.) injection is the most common route of administration.[6][8] Gavage has also been used.[11]

  • Dosage: A dose of 3 mg/kg body weight is widely used as a receptor-saturating dose that elicits a strong and reproducible hepatomegalic response.[6][8][11]

Experimental Workflow

The general workflow for a study investigating this compound-induced hepatomegaly is depicted below.

Experimental_Workflow cluster_analysis Sample Analysis start Start animal_model Select Animal Model (e.g., 8-10 week old mice) start->animal_model treatment This compound Administration (3 mg/kg, i.p.) + Vehicle Control Group animal_model->treatment time_points Euthanize at Defined Time Points (e.g., 24h, 48h, 72h) treatment->time_points tissue_collection Collect Liver and Blood Samples Weigh Liver and Body time_points->tissue_collection histology Histology (H&E Staining) tissue_collection->histology proliferation_assay Proliferation Assays (Ki-67, BrdU IHC) tissue_collection->proliferation_assay molecular_biology Molecular Biology (RNA-seq, qRT-PCR, Western Blot) tissue_collection->molecular_biology data_analysis Data Analysis and Interpretation histology->data_analysis proliferation_assay->data_analysis molecular_biology->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for studying this compound-induced hepatomegaly.
Histological Analysis

  • Fixation: Liver samples are fixed in 10% neutral buffered formalin or 4% paraformaldehyde.[15][20]

  • Processing: Tissues are dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.

  • Sectioning: 5 µm sections are cut using a microtome.[20]

  • Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphological assessment.[15][20]

Immunohistochemistry for Proliferation Markers (Ki-67 and BrdU)

Ki-67 Staining:

Ki-67 is an endogenous nuclear protein expressed during all active phases of the cell cycle (G1, S, G2, M), but absent in quiescent (G0) cells, making it an excellent marker for proliferating cells.[21][22]

  • Deparaffinization and Rehydration: Paraffin-embedded sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed, often using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[23]

  • Blocking: Sections are incubated with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against Ki-67 (e.g., Abcam, ab15580) overnight at 4°C.[15]

  • Secondary Antibody Incubation: A fluorescently-labeled or biotinylated secondary antibody is applied.

  • Detection: For fluorescent detection, slides are mounted with a DAPI-containing mounting medium. For chromogenic detection, an avidin-biotin complex (ABC) method followed by a substrate like DAB is used.[24]

  • Quantification: The percentage of Ki-67 positive nuclei is determined by counting positive and total nuclei in multiple high-power fields.[10]

BrdU Labeling and Staining:

Bromodeoxyuridine (BrdU) is a synthetic thymidine analog that is incorporated into the DNA of cells during the S phase.[23][25]

  • BrdU Administration: Mice are injected intraperitoneally with BrdU (e.g., 100 mg/kg) or provided with BrdU in their drinking water (e.g., 1.0 mg/ml) for a defined period before euthanasia.[24][25]

  • Tissue Processing: Tissues are fixed and processed for paraffin embedding as described for histology.

  • DNA Denaturation: A critical step for BrdU staining is to denature the DNA to expose the incorporated BrdU. This is typically achieved by incubating the sections in 1-2.5 M HCl for 10-60 minutes at room temperature or 37°C.[25]

  • Immunostaining: The staining procedure then follows the same steps as for Ki-67, using a specific anti-BrdU primary antibody.[23]

  • Quantification: The BrdU labeling index is calculated as the percentage of BrdU-positive nuclei.[24]

Gene and Protein Expression Analysis
  • RNA Isolation and Quantitative RT-PCR (qRT-PCR): Total RNA is isolated from liver tissue using standard kits. cDNA is synthesized, and qRT-PCR is performed using gene-specific primers to quantify the expression levels of target genes like Cyp2b10, Cyp3a11, Ccnd1 (Cyclin D1), and Foxm1.[1][10]

  • Western Blotting: Liver tissue is homogenized in lysis buffer, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins of interest (e.g., CAR, Cyclin D1, Cyclin A, p-Rb, YAP, FOXM1).[1][11]

  • RNA-sequencing (RNA-seq): For a global view of transcriptional changes, RNA-seq can be performed on RNA extracted from the livers of control and this compound-treated mice.[6][26] This allows for an unbiased identification of all genes and pathways affected by CAR activation.

Conclusion

This compound-induced hepatomegaly is a powerful and well-characterized in vivo model that has been instrumental in dissecting the molecular pathways governing liver growth. The process is initiated by the direct activation of CAR, but its full proliferative effect is dependent on a coordinated network of signaling pathways, including MET/EGFR and YAP. This guide provides a consolidated resource of the core mechanisms, quantitative data, and detailed experimental protocols essential for researchers aiming to utilize or understand this important biological phenomenon. The continued study of this model will undoubtedly yield further insights into liver regeneration, toxicology, and the development of hepatocellular carcinoma.

References

Methodological & Application

Application Notes and Protocols for TCPOBOP Dosage in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP), a potent and specific agonist of the mouse constitutive androstane receptor (CAR), in mouse models. This compound is a valuable tool for studying xenobiotic metabolism, drug-drug interactions, liver physiology, and CAR-mediated signaling pathways.

Introduction

This compound is a non-genotoxic rodent carcinogen that induces significant liver enlargement and hepatocyte proliferation in mice.[1][2] Its primary mechanism of action is the activation of CAR (Nr1i3), a nuclear receptor highly expressed in the liver and small intestine.[3] Upon activation, CAR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR), leading to the transcriptional regulation of a wide array of target genes involved in drug metabolism, detoxification, and lipid homeostasis.[3][4] Commonly studied CAR target genes include Cytochrome P450 enzymes such as Cyp2b10 and Cyp3a11.[3]

Quantitative Data Summary

The following tables summarize common dosage regimens and reported effects of this compound in various mouse strains. It is crucial to note that the optimal dose and treatment schedule can vary depending on the mouse strain, sex, age, and specific experimental goals.

Table 1: this compound Dosage and Administration in Mouse Models

ParameterDetailsReference
Dosage Range 0.2 mg/kg to 3 mg/kg body weight[5][6]
Common Dose 3 mg/kg body weight (receptor-saturating dose)[6][7]
ED50 ~0.2 mg/kg for Cyp2b10 induction[6][8]
Administration Route Intraperitoneal (i.p.) injection, Oral gavage[5]
Vehicle Corn oil, Corn oil with 1%-10% DMSO[8][7]
Frequency Single dose, daily, twice a week, weekly[5][9][10][11]
Treatment Duration Acute (3 hours to a few days), Chronic (weeks)[5][7]

Table 2: Reported Physiological and Molecular Effects of this compound in Mice

EffectObservationMouse StrainDosageReference
Hepatomegaly Significant increase in liver-to-body weight ratioCD-1, C57BL/63 mg/kg[5][6][12]
Hepatocyte Proliferation Increased hepatocyte proliferationCD-13 mg/kg[1]
Gene Induction Upregulation of Cyp2b10, Cyp2c55, Cyp3a11, Ugt1a1CD-1, C57BL/60.2 - 3 mg/kg[1][3][8]
Steatosis Induction of pericentral steatosisCD-13 mg/kg[5][13]
Sex Differences Females may exhibit a stronger proliferative responseCD-1Not specified[4]
Neonatal Effects Neonatal exposure can lead to persistent changes in drug metabolismCD-13 mg/kg[14]

Experimental Protocols

Preparation and Administration of this compound

Materials:

  • This compound (powder)

  • Corn oil (vehicle)

  • Dimethyl sulfoxide (DMSO, optional, for aiding dissolution)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Syringes and needles for injection or gavage needles

Procedure:

  • Stock Solution Preparation (Optional): For easier handling and dilution, a concentrated stock solution of this compound in DMSO can be prepared (e.g., 7.5 mg/mL).[5] Store at -20°C.

  • Working Solution Preparation:

    • Without DMSO: Directly dissolve this compound powder in corn oil to the desired final concentration (e.g., 0.15 mg/mL for a 3 mg/kg dose assuming a 20 µL/g injection volume). This may require vortexing and gentle heating.

    • With DMSO: Dilute the this compound stock solution in corn oil to the final desired concentration. For example, to prepare a working solution for a 3 mg/kg dose with a low corn oil regimen, dilute a 7.5 mg/mL DMSO stock 10-fold into corn oil to get 0.75 mg/mL in 10% DMSO/90% corn oil.[5]

  • Administration:

    • Intraperitoneal (i.p.) Injection: Administer the prepared this compound solution to the mice using a sterile syringe and needle. The injection volume is typically 4-20 µL per gram of body weight.[5]

    • Oral Gavage: Administer the solution directly into the stomach using a gavage needle.

Measurement of Liver-to-Body Weight Ratio

Materials:

  • Balance for weighing mice

  • Dissection tools

  • Paper towels

  • Balance for weighing organs

Procedure:

  • Record the final body weight of the mouse.

  • Euthanize the mouse using an approved method.

  • Perform a laparotomy to expose the abdominal cavity.

  • Carefully dissect the entire liver, freeing it from connecting tissues.

  • Blot the liver dry on a paper towel to remove excess blood and fluid.

  • Weigh the liver and record the value.

  • Calculate the liver-to-body weight ratio: (Liver Weight (g) / Body Weight (g)) * 100.[15]

RNA Extraction and Gene Expression Analysis

Materials:

  • Dissected liver tissue

  • RNase-free tubes and reagents

  • Homogenizer

  • RNA extraction kit (e.g., TRIzol, RNeasy)

  • Spectrophotometer (e.g., NanoDrop)

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Cyp2b10, Gapdh)

  • Real-time PCR system

Procedure:

  • Excise a small piece of liver tissue (20-30 mg) immediately after dissection and snap-freeze in liquid nitrogen or place in an RNA stabilization solution.

  • Extract total RNA from the liver tissue using a commercial kit according to the manufacturer's instructions.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) to analyze the expression of target genes. Use a housekeeping gene (e.g., Gapdh, Actb) for normalization.

  • Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to a control group.

Visualizations

Signaling Pathway

TCPOBOP_CAR_Activation This compound This compound CAR CAR (Cytoplasm) This compound->CAR Binds to CAR_active CAR (Nucleus) CAR->CAR_active Translocation Complex CAR/RXR Heterodimer CAR_active->Complex RXR RXR RXR->Complex DNA PBREM/XREM (DNA) Complex->DNA Binds to TargetGenes Target Gene Transcription (e.g., Cyp2b10, Cyp3a11) DNA->TargetGenes Initiates Response Cellular Response (Drug Metabolism, Proliferation) TargetGenes->Response Leads to

Caption: this compound activation of the CAR signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_Acclimation Animal Acclimation TCPOBOP_Prep This compound Solution Preparation Animal_Acclimation->TCPOBOP_Prep Administration This compound Administration (i.p. or gavage) TCPOBOP_Prep->Administration Euthanasia Euthanasia & Tissue Collection Administration->Euthanasia Liver_Weight Liver-to-Body Weight Ratio Euthanasia->Liver_Weight Gene_Expression Gene Expression (qPCR) Euthanasia->Gene_Expression Histology Histological Analysis Euthanasia->Histology

Caption: A typical experimental workflow for a this compound study in mice.

References

Application Notes and Protocols for In Vivo Studies Using TCPOBOP

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Preparing TCPOBOP Stock Solution for In Vivo Studies

These application notes provide detailed protocols for the preparation and in vivo administration of 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene (this compound), a potent and selective agonist of the mouse Constitutive Androstane Receptor (CAR).[1][2][3] Proper preparation of this compound solutions is critical for ensuring accurate and reproducible results in toxicological and pharmacological research.

Introduction to this compound

This compound is a xenobiotic compound widely used in research to study the activation of the CAR signaling pathway.[4] As a CAR agonist, this compound induces the nuclear translocation of CAR, leading to the transcriptional activation of target genes involved in drug metabolism, such as cytochrome P450 enzymes (e.g., Cyp2b10 and Cyp2c55), as well as processes like hepatocyte proliferation and hepatomegaly.[1][5] Its utility in murine models has been instrumental in elucidating the role of CAR in liver physiology and pathology.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and use of this compound in in vivo studies.

Table 1: this compound Solubility and Stock Solution Preparation

ParameterValueNotes
Molecular Weight 402.06 g/mol
EC50 for CAR 20 nM[2]
Stock Solution Solvent 100% DMSOA stock solution in 100% DMSO is a common starting point.[6][7]
Stock Solution Concentration 7.5 mg/mLA stock solution at this concentration can be prepared and stored.[6][7]
Storage of Stock Solution -20°C for up to 1 month; -80°C for up to 6 months.[8]Aliquot to avoid repeated freeze-thaw cycles.

Table 2: In Vivo Working Solution Formulations and Dosages

FormulationAdministration RouteTypical DosageResulting Solution
10% DMSO in Corn Oil Intraperitoneal (i.p.) Injection3 mg/kgClear Solution
2% DMSO in 98% Corn Oil Intraperitoneal (i.p.) Injection3 mg/kgWorking solution prepared by diluting a 7.5 mg/mL DMSO stock 50-fold.[6][7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Intraperitoneal (i.p.) or Oral Gavage2.5 mg/mL (6.22 mM)Suspended Solution (requires sonication)
Corn Oil Oral Gavage3 mg/kg[1]
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add 100% DMSO to achieve a final concentration of 7.5 mg/mL.[6][7]

  • Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.[8]

  • Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution in Corn Oil for Intraperitoneal Injection

  • Thaw the 7.5 mg/mL this compound stock solution in DMSO at room temperature.

  • To prepare a working solution of 0.15 mg/mL, dilute the stock solution 50-fold in corn oil. This will result in a final vehicle composition of 2% DMSO and 98% corn oil.[6][7]

  • For a 3 mg/kg dose, inject the animal with 20 µL of this working solution per gram of body weight.[6][7]

  • Alternatively, a 10% DMSO in 90% corn oil vehicle can be prepared to achieve a clear solution with a solubility of at least 2.5 mg/mL.[8]

  • It is recommended to prepare the working solution fresh on the day of use.[8]

Protocol 3: Preparation of this compound Suspension for Intraperitoneal or Oral Administration

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL working solution with a final concentration of 2.5 mg/mL, sequentially add and mix the following components:

    • 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • 400 µL of PEG300.

    • 50 µL of Tween-80.

    • 450 µL of Saline.[8]

  • The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]

  • This protocol results in a suspended solution. Use ultrasonication to ensure a uniform suspension before administration.[8]

  • This formulation can be used for both oral and intraperitoneal injections.[8]

Mandatory Visualizations

TCPOBOP_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CAR_complex CAR Complex (with Hsp90, CCRP) This compound->CAR_complex Binds to CAR_active Active CAR CAR_complex->CAR_active Dissociation CAR_translocated Nuclear CAR CAR_active->CAR_translocated Nuclear Translocation CAR_RXR CAR:RXR Heterodimer CAR_translocated->CAR_RXR RXR RXR RXR->CAR_RXR DNA DNA (Promoter Region) CAR_RXR->DNA Binds to Transcription Gene Transcription (e.g., Cyp2b10) DNA->Transcription Initiates

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., 7.5 mg/mL in DMSO) prep_working Prepare Working Solution (e.g., Dilute in Corn Oil) prep_stock->prep_working injection Administer this compound (e.g., 3 mg/kg i.p.) prep_working->injection animal_model Animal Model (e.g., C57BL/6 Mice) animal_model->injection euthanasia Euthanasia and Tissue Collection injection->euthanasia Time Course (e.g., 24h, 48h) analysis Downstream Analysis (e.g., qPCR, Western Blot, Histology) euthanasia->analysis

Caption: In vivo experimental workflow.

References

Application Notes and Protocols for TCPOBOP Administration in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of 1,4-bis[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP), a potent and selective agonist of the Constitutive Androstane Receptor (CAR, NR1I3) in mice. This compound is a valuable tool for studying xenobiotic metabolism, drug-drug interactions, liver function, and CAR-mediated signaling pathways.

Introduction

This compound is a xenobiotic compound widely used in preclinical research to activate the nuclear receptor CAR.[1][2] In rodents, particularly mice, this compound administration leads to the nuclear translocation of CAR, where it forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then binds to specific DNA response elements in the promoter regions of target genes, leading to their transcriptional activation.[3]

Key applications of this compound in rodent models include:

  • Induction of Drug Metabolizing Enzymes: this compound robustly induces the expression of cytochrome P450 enzymes (e.g., CYP2B10, CYP3A11), UDP-glucuronosyltransferases, and other enzymes involved in Phase I and Phase II drug metabolism.[1]

  • Hepatotoxicity and Hepatomegaly Studies: Administration of this compound can induce liver enlargement (hepatomegaly) due to both hepatocyte proliferation and hypertrophy.[3] It is also used to model certain aspects of liver injury, such as steatosis (fatty liver).[5]

  • CAR Signaling Research: As a selective CAR agonist, this compound is instrumental in elucidating the physiological and pathological roles of this nuclear receptor.[3]

Data Presentation: this compound Administration Protocols

The following table summarizes various this compound administration protocols reported in the literature for use in mice. Researchers should select the protocol best suited for their experimental objectives.

Parameter Protocol 1 Protocol 2 Protocol 3 Protocol 4 Protocol 5
Dose 3 mg/kg body weight[5][6][7]0.2 mg/kg body weight[5]1 mg/kg body weight[5]0.5 mg/kg body weight[8]3 g/kg (likely a typo in source, should be mg/kg)[1]
Route of Administration Intraperitoneal (i.p.) injection[5][6][7]Intraperitoneal (i.p.) injection[5]Intraperitoneal (i.p.) injection[5]Intraperitoneal (i.p.) injection[8]Intraperitoneal (i.p.) injection[1]
Vehicle Corn oil with 1% DMSO[6]10% DMSO in corn oil[3]0.67% DMSO in corn oil[5]Saline[8]Corn oil[1]
Frequency Single dose[5][6]Single dose[5]Weekly injections[5]Twice a week[8]Daily for 3 days[1]
Duration Acute (e.g., 3 to 27 hours)[6]14 days[3]Up to 8 weeks[5]2 weeks prior to pregnancy and until end of lactation[8]3 days[1]
Primary Application CAR activation, gene expression analysis[6]Dose-response studies, hepatomegaly[3]Chronic exposure, steatosis studies[5]Maternal exposure studies[8]Attenuation of steatohepatitis[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Corn oil (or saline, depending on the chosen protocol)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Heating block or water bath (optional)

Procedure for Corn Oil-Based Vehicle:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 7.5 mg/mL stock can be made by dissolving the appropriate amount of this compound powder in 100% DMSO.[3][5] Store the stock solution at -20°C.

  • Working Solution Preparation: On the day of injection, dilute the this compound stock solution in corn oil to achieve the desired final concentration.

    • For a 3 mg/kg dose with a 10% DMSO/90% corn oil vehicle: Dilute the 7.5 mg/mL stock solution 10-fold in corn oil to get a working solution of 0.75 mg/mL.[3]

    • For a 3 mg/kg dose with a 1% DMSO/corn oil vehicle: A similar dilution strategy can be adapted to achieve the lower DMSO concentration.

  • Mixing: Vortex the working solution thoroughly to ensure homogeneity. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[9]

  • Administration Volume: The injection volume will depend on the concentration of the working solution and the body weight of the mouse. For a 0.75 mg/mL solution to deliver a 3 mg/kg dose, inject 4 µL per gram of body weight.[3]

Protocol 2: Assessment of CAR Activation via Gene Expression Analysis

This protocol details the steps to measure the induction of CAR target genes, such as Cyp2b10 and Cyp3a11, following this compound administration.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Syringes and needles for injection

  • Surgical tools for tissue collection

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for target genes (e.g., Cyp2b10, Cyp3a11) and a housekeeping gene (e.g., 18S rRNA)

  • qPCR instrument

Procedure:

  • Animal Dosing: Administer this compound or vehicle to mice via the chosen route (e.g., i.p. injection).

  • Tissue Collection: At the desired time point post-injection (e.g., 3 hours, 24 hours, or longer), euthanize the mice according to approved institutional protocols.[6]

  • Liver Harvesting: Immediately excise the liver, weigh it, and snap-freeze a portion in liquid nitrogen for RNA analysis. Another portion can be fixed in formalin for histological analysis.

  • RNA Extraction: Isolate total RNA from the frozen liver tissue using a commercial RNA extraction kit, following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for CAR target genes, and a suitable qPCR master mix.

  • Data Analysis: Calculate the relative expression of the target genes, normalized to the expression of a stable housekeeping gene. The fold change in gene expression in this compound-treated animals compared to vehicle-treated controls indicates the level of CAR activation.[1]

Protocol 3: Evaluation of this compound-Induced Hepatotoxicity

This protocol outlines the methods to assess liver toxicity, including hepatomegaly and steatosis, following this compound treatment.

Materials:

  • This compound solution

  • Animal scale

  • Surgical tools

  • Formalin or other fixative

  • Paraffin embedding materials

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Oil Red O stain

  • Microscope

  • Blood collection tubes

  • Serum analyzer

Procedure:

  • Animal Treatment and Monitoring: Administer this compound according to the chosen protocol. Monitor the animals for any signs of distress.

  • Body and Liver Weight Measurement: At the end of the study, record the final body weight of each mouse. After euthanasia, excise and weigh the liver. Calculate the liver-to-body weight ratio.[5] An increase in this ratio is indicative of hepatomegaly.

  • Histological Analysis:

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Process the fixed tissue, embed in paraffin, and cut sections.

    • Stain sections with H&E to assess general liver morphology, inflammation, and cellular changes.

    • For the assessment of steatosis, embed fresh-frozen liver tissue in OCT compound, section using a cryostat, and stain with Oil Red O to visualize neutral lipid accumulation.[1]

  • Serum Biochemistry: Collect blood via cardiac puncture at the time of euthanasia. Separate the serum and analyze for markers of liver damage, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes in the serum can indicate hepatocyte injury.

Visualizations

CAR Signaling Pathway

CAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CAR_complex CAR-HSP90-CCRP Complex This compound->CAR_complex Binds to CAR CAR CAR CAR_complex->CAR Dissociation CAR_n CAR CAR->CAR_n Nuclear Translocation CAR_RXR CAR-RXR Heterodimer CAR_n->CAR_RXR RXR RXR RXR->CAR_RXR PBREM_DR4 PBREM/DR4 Response Element CAR_RXR->PBREM_DR4 Binds to DNA Target_Genes Target Gene Transcription (e.g., Cyp2b10, Cyp3a11) PBREM_DR4->Target_Genes Activates

Caption: this compound-mediated activation of the Constitutive Androstane Receptor (CAR) signaling pathway.

Experimental Workflow for this compound Study

Experimental_Workflow cluster_analysis Downstream Analysis cluster_molecular Molecular Analysis start Start: Acclimatize Rodents prep Prepare this compound Solution start->prep dosing Administer this compound or Vehicle (e.g., i.p. injection) prep->dosing monitoring Monitor Animal Health and Body Weight dosing->monitoring endpoint Endpoint: Euthanasia and Tissue Collection monitoring->endpoint liver_weight Measure Liver Weight (Calculate Liver-to-Body Weight Ratio) endpoint->liver_weight blood Collect Blood for Serum Analysis (ALT, AST) endpoint->blood histology Process Liver for Histology (H&E, Oil Red O) endpoint->histology rna Snap-freeze Liver for RNA/Protein Analysis endpoint->rna gene_expression Gene Expression Analysis (qPCR, RNA-seq) rna->gene_expression protein_expression Protein Expression Analysis (Western Blot) rna->protein_expression

Caption: A general experimental workflow for studying the effects of this compound in rodents.

References

Application Notes and Protocols for TCPOBOP-Induced Liver Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TCPOBOP (1,4-bis[2-(3,5-dichloropyridyloxy)]benzene), a potent and selective agonist of the constitutive androstane receptor (CAR), to induce liver regeneration in preclinical models. This document outlines the underlying mechanism, detailed experimental protocols, and expected quantitative outcomes, serving as a valuable resource for studies in liver pathophysiology, drug-induced hepatotoxicity, and regenerative medicine.

Introduction

This compound is a well-established chemical mitogen for the murine liver, capable of inducing robust hepatocyte proliferation and significant liver enlargement (hepatomegaly) in the absence of prior liver injury.[1][2] This process of direct hyperplasia is primarily mediated through the activation of the nuclear receptor CAR (NR1I3).[2][3] Upon binding this compound, CAR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and modulates the transcription of a wide array of target genes.[4][5] This cascade initiates cellular processes that lead to hepatocyte entry into the cell cycle and subsequent proliferation, offering a controlled and reproducible model to study liver regeneration.[3][6] The regenerative potential of this compound is so significant that it can protect the liver from failure even after a massive 91% hepatectomy.[3]

Mechanism of Action

The primary mechanism of this compound-induced liver regeneration involves the activation of the CAR signaling pathway.[3] Once activated, CAR upregulates genes involved in xenobiotic metabolism, such as those in the Cytochrome P450 family (e.g., Cyp2b10 and Cyp3a11), as well as genes that drive cell cycle progression.[3][7]

Key signaling events include:

  • CAR Nuclear Translocation: this compound binding promotes the translocation of CAR from the cytoplasm to the nucleus.[3][8]

  • RXR Heterodimerization: In the nucleus, CAR forms a heterodimer with RXR.[4][5]

  • Gene Transcription: The CAR/RXR complex binds to specific response elements on DNA, initiating the transcription of target genes.[4]

  • Cell Cycle Entry: A critical early event is the rapid induction of Cyclin D1, which facilitates the G1/S phase transition in hepatocytes.[9][10] This is followed by the expression of other cyclins, such as Cyclin A and B1, that regulate later stages of the cell cycle.[3][11]

  • Involvement of Other Pathways: Recent studies have highlighted the interplay of CAR activation with other signaling pathways crucial for liver growth, including the Hippo signaling effector YAP (Yes-associated protein) and receptor tyrosine kinases like MET and EGFR.[3][10][12] Combined disruption of MET and EGFR signaling has been shown to significantly attenuate this compound-induced hepatomegaly and proliferation.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on this compound-induced liver regeneration in mice.

Table 1: Effect of this compound on Liver to Body Weight Ratio

Treatment GroupDosageTime PointLiver/Body Weight Ratio Increase (Fold Change vs. Control)Reference
C57/BL6 Mice3 mg/kg (oral)48 hours~1.6[3]
Male CD-1 Mice3 mg/kg (i.p.)4 daysSignificant increase[13][14]
Male Mice3 mg/kg (i.p.)48 hours~1.28 (vs. control)[15]

Table 2: Induction of CAR Target Gene Expression

GeneTreatmentFold Induction (vs. Control)Time PointReference
Cyp2b10This compound (MCD diet-fed mice)~302 weeks[7]
Cyp3a11This compound (MCD diet-fed mice)~452 weeks[7]
Mcl-1 (mRNA)This compound~4Not Specified[16]

Table 3: Cell Cycle Protein Expression

ProteinTreatmentObservationTime PointReference
Cyclin D1 (mRNA)This compoundRapid elevationAs early as 2 hours[9]
Cyclin D1 (protein)This compoundIncreased levels8 hours, sustained for 36 hours[9]
Cyclin A & Histone H3This compoundIncreased RNA and protein24 hours[9]

Experimental Protocols

Protocol 1: In Vivo Induction of Liver Regeneration in Mice with this compound

This protocol describes a standard procedure for inducing hepatocyte proliferation in mice using a single dose of this compound.

Materials:

  • This compound (1,4-bis[2-(3,5-dichloropyridyloxy)]benzene)

  • Corn oil

  • Vehicle (e.g., DMSO, optional for initial dissolution)

  • C57BL/6 or CD-1 mice (female mice may show a more robust proliferative response)[3]

  • Gavage needles or syringes for intraperitoneal (i.p.) injection

  • Standard animal housing and handling equipment

  • BrdU or EdU for labeling proliferating cells (optional)

  • Tissue collection and processing reagents (formalin, liquid nitrogen)

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to food and water.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound if necessary. For example, dissolve this compound in a minimal amount of DMSO.

    • Dilute the stock solution in corn oil to the final desired concentration. A common final vehicle is 10% DMSO in 90% corn oil or 2% DMSO in 98% corn oil.[13]

    • A typical dosing solution is prepared to administer 3 mg of this compound per kg of body weight.[1][3] For a 25g mouse, this would be 75 µg of this compound. The volume administered is typically 4-10 µL/g body weight.[13]

  • Administration:

    • Weigh each mouse to calculate the precise volume of the this compound solution to be administered.

    • Administer a single dose of this compound (3 mg/kg) via oral gavage or intraperitoneal injection.[3][13] Administer an equivalent volume of the vehicle solution to the control group.

  • Time Course and Sample Collection:

    • Monitor the animals for any adverse effects.

    • Euthanize cohorts of mice at various time points post-administration to assess different stages of regeneration. Common time points include 24, 36, 48, and 96 hours.[11] For longer-term studies, time points can extend to several weeks.[13]

    • Optional: For proliferation analysis, administer a pulse of BrdU or EdU (e.g., 50 mg/kg, i.p.) 2 hours before euthanasia.

  • Tissue Collection and Analysis:

    • At the designated time point, euthanize the mice and record the final body weight.

    • Perform a laparotomy and carefully excise the entire liver.

    • Weigh the liver and calculate the liver to body weight ratio.

    • Collect liver tissue samples for various analyses:

      • Fix a portion in 10% neutral buffered formalin for histology (H&E staining) and immunohistochemistry (e.g., Ki-67, a proliferation marker).[15]

      • Snap-freeze portions in liquid nitrogen for subsequent molecular analyses (RNA extraction for qRT-PCR, protein extraction for Western blotting, or metabolomics).[6]

Protocol 2: Assessment of Hepatocyte Proliferation

1. Immunohistochemistry for Ki-67:

  • Process formalin-fixed, paraffin-embedded liver sections.

  • Perform antigen retrieval.

  • Incubate with a primary antibody against Ki-67.

  • Use an appropriate secondary antibody and detection system.

  • Counterstain with hematoxylin.

  • Quantify the percentage of Ki-67-positive hepatocyte nuclei by counting at least 1000 hepatocytes per liver section under a microscope.[15]

2. Western Blot Analysis for Cell Cycle Proteins:

  • Homogenize snap-frozen liver tissue in lysis buffer.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against key cell cycle proteins (e.g., Cyclin D1, Cyclin A, Cyclin B1, p21, p27).[3][10]

  • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

  • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

3. Quantitative RT-PCR for Gene Expression Analysis:

  • Extract total RNA from snap-frozen liver tissue using a suitable method (e.g., TRIzol).

  • Synthesize cDNA from the RNA.

  • Perform quantitative PCR using primers specific for CAR target genes (Cyp2b10, Cyp2c55, Ugt1a1) and cell cycle regulators.[3]

  • Normalize expression levels to a stable housekeeping gene (e.g., Gapdh or Actb).

Signaling Pathways and Workflows

TCPOBOP_Signaling_Pathway This compound This compound CAR CAR (Cytoplasmic) This compound->CAR Binds CAR_nucleus CAR (Nuclear) CAR->CAR_nucleus Translocates CAR_RXR CAR/RXR Heterodimer CAR_nucleus->CAR_RXR RXR RXR RXR->CAR_RXR DNA Response Elements (e.g., PBREM) CAR_RXR->DNA Binds Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Metabolism_Genes Metabolism Genes (Cyp2b10, Cyp3a11) Gene_Transcription->Metabolism_Genes Proliferation_Genes Proliferation Genes (Cyclin D1, FOXM1) Gene_Transcription->Proliferation_Genes Hepatocyte_Proliferation Hepatocyte Proliferation Proliferation_Genes->Hepatocyte_Proliferation YAP YAP YAP->CAR_nucleus Interacts with / Co-activates MET_EGFR MET/EGFR Signaling MET_EGFR->Proliferation_Genes Modulates

Caption: this compound signaling pathway in liver regeneration.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_endpoints Endpoints acclimatize 1. Animal Acclimatization prepare_this compound 2. Prepare this compound Solution acclimatize->prepare_this compound administer 3. Administer this compound/Vehicle (3 mg/kg, i.p. or oral) prepare_this compound->administer euthanize 4. Euthanize at Time Points (e.g., 24, 48, 96h) administer->euthanize collect_liver 5. Collect and Weigh Liver euthanize->collect_liver process_tissue 6. Process Tissue Samples (Fixation, Snap-freezing) collect_liver->process_tissue ratio Liver/Body Weight Ratio process_tissue->ratio histo Histology (H&E) Immunohistochemistry (Ki-67) process_tissue->histo molecular Western Blot (Cyclins) qRT-PCR (Cyp2b10) process_tissue->molecular

Caption: Experimental workflow for this compound-induced liver regeneration.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of TCPOBOP (1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene), a potent agonist of the constitutive androstane receptor (CAR). Adherence to these guidelines is crucial for ensuring the stability, bioavailability, and reproducibility of experimental results.

Data Presentation: this compound Solubility

The solubility of this compound varies significantly depending on the solvent system employed. The following table summarizes quantitative solubility data for common laboratory solvents and formulations.

Solvent SystemConcentrationSolution AppearanceRecommended UseCitations
Dimethyl Sulfoxide (DMSO)4 - 10 mg/mLClear SolutionIn Vitro Stock[1][2]
Dimethylformamide (DMF)3 mg/mLClear SolutionIn Vitro Stock[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear SolutionIn Vivo (Oral/IP)[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mLSuspended SolutionIn Vivo (Oral/IP)[1]
Corn Oil3 mg/kg (dose)Suspension/SolutionIn Vivo (Oral)[4]
WaterInsolubleN/ANot Recommended[2]
EthanolInsolubleN/ANot Recommended[2]

Note: The use of fresh, high-purity (hygroscopic) DMSO is critical for achieving maximal solubility for in vitro stock solutions.[1][2] For challenging dissolutions, gentle warming (up to 60°C) and sonication can be employed to facilitate the process.[1]

Experimental Protocols

Preparation of In Vitro this compound Stock Solution (10 mg/mL in DMSO)

This protocol describes the preparation of a concentrated stock solution suitable for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound powder and place it into a sterile tube.

  • Add the appropriate volume of fresh DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the mixture thoroughly for 2-5 minutes until the powder is completely dissolved.

  • If dissolution is slow, gently warm the solution in a water bath (up to 60°C) or sonicate for short intervals until a clear solution is obtained.[1]

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2]

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]

Preparation of In Vivo this compound Formulation in Corn Oil (Clear Solution)

This protocol is suitable for preparing a clear solution for oral gavage or intraperitoneal injection.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Corn Oil

  • Sterile conical tubes

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile conical tube, add 10% of the final desired volume of the DMSO stock solution.

  • Add 90% of the final desired volume of corn oil to the tube.

  • Vortex the mixture vigorously until a clear, homogenous solution is formed.

  • This formulation will yield a solution with a this compound concentration of ≥ 2.5 mg/mL.[1]

  • It is recommended to prepare this working solution fresh on the day of use.[1]

Preparation of In Vivo this compound Formulation (Suspension)

This protocol describes the preparation of a suspended solution for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline solution

  • Sterile conical tubes

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile conical tube, add the following solvents sequentially, ensuring thorough mixing after each addition:

    • 10% of the final volume of the DMSO stock solution.

    • 40% of the final volume of PEG300.

    • 5% of the final volume of Tween-80.

    • 45% of the final volume of saline solution.

  • Vortex the mixture thoroughly. This will result in a suspended solution with a this compound concentration of 2.5 mg/mL.[1]

  • If precipitation occurs, sonication can be used to aid in the suspension of the compound.[1]

  • This working solution should be prepared fresh on the day of the experiment.[1]

Mandatory Visualizations

The following diagrams illustrate key processes and pathways related to the use of this compound.

G cluster_materials Materials cluster_procedure Procedure cluster_storage Storage This compound This compound Powder weigh 1. Weigh this compound This compound->weigh DMSO Anhydrous DMSO add_dmso 2. Add DMSO DMSO->add_dmso weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve aliquot 4. Aliquot dissolve->aliquot stock 10 mg/mL Stock Solution aliquot->stock storage_short -20°C (1 month) stock->storage_short Short-term storage_long -80°C (6 months) stock->storage_long Long-term

Caption: Workflow for preparing a this compound stock solution.

G This compound This compound CAR Constitutive Androstane Receptor (CAR) This compound->CAR Binds & Activates Nucleus Nucleus CAR->Nucleus Translocation TargetGenes Target Gene Expression (e.g., CYP2B10) Nucleus->TargetGenes Induces Response Cellular Response (e.g., Hepatocyte Proliferation) TargetGenes->Response

Caption: Simplified this compound signaling pathway.

References

Application Notes and Protocols for Chronic TCPOBOP Treatment Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,4-bis[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP) in chronic in vivo studies. This compound is a potent and selective agonist for the constitutive androstane receptor (CAR), a nuclear receptor primarily expressed in the liver that regulates the metabolism of xenobiotics and endogenous compounds. Chronic activation of CAR by this compound is a widely used experimental model to study liver hypertrophy, hyperplasia, and the development of steatotic liver disease and hepatocellular carcinoma.

Core Concepts and Signaling

This compound exerts its biological effects primarily through the activation of CAR (Nr1i3). Upon binding, CAR translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREs) in the promoter regions of target genes, leading to the modulation of their transcription. Key downstream effects include the induction of cytochrome P450 enzymes (e.g., CYP2B10, CYP3A11), hepatocyte proliferation, and alterations in lipid metabolism.[1][2]

TCPOBOP_CAR_Signaling cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Downstream Effects This compound This compound CAR CAR (cytosolic) This compound->CAR Binds CAR_active CAR (nuclear) CAR->CAR_active Translocation CAR_RXR CAR/RXR Heterodimer CAR_active->CAR_RXR RXR RXR RXR->CAR_RXR PBRE PBRE (DNA) CAR_RXR->PBRE Binds Target_Genes Target Gene Transcription PBRE->Target_Genes Induces Hepatomegaly Hepatomegaly (Hypertrophy & Hyperplasia) Target_Genes->Hepatomegaly Gene_Expression ↑ Cyp2b10, Cyp3a11 Expression Target_Genes->Gene_Expression Steatosis Steatosis Target_Genes->Steatosis Tumorigenesis Hepatocellular Carcinoma (long-term) Target_Genes->Tumorigenesis

Caption: this compound-mediated CAR activation pathway in hepatocytes.

Quantitative Data Summary

The following tables summarize common dosage and treatment durations for chronic this compound studies in mice, along with observed outcomes.

Table 1: Chronic this compound Dosing Regimens and Durations

Mouse StrainDosageAdministration RouteVehicleDurationStudy FocusReference
CD-13 mg/kg (initial), 1 mg/kg (weekly)Intraperitoneal (i.p.)Corn oil / DMSO1 to 8 weeksSteatotic liver disease[1][3]
C57/BL63 mg/kg (daily for 3 days)Intraperitoneal (i.p.)Corn oil2 weeksSteatohepatitis[2]
C57/BL63 mg/kg (biweekly)Intraperitoneal (i.p.)Not specified14 weeksHepatocellular carcinoma[4]
CD-1 (neonatal)3 mg/kg (single dose)Intraperitoneal (i.p.)Not specifiedUp to 12 weeksPersistent gene activation[5][6]
Car+/+3 mg/kg (daily for 4 days)Intraperitoneal (i.p.)Corn oil4 daysHepatic metabolism[7]
Car+/+3 mg/kg (every 2 days for 10 days)Intraperitoneal (i.p.)Corn oil10 daysHepatic metabolism[7]

Table 2: Key Outcomes of Chronic this compound Treatment

DurationKey ObservationsReference
4 days - 2 weeksIncreased liver-to-body weight ratio, pericentral steatosis, induction of Cyp2b10 and Cyp3a11.[1][3]
2 weeksAmelioration of steatohepatitis in a specific diet-induced model.[2]
4 - 8 weeksProgression of steatotic liver disease, focal inflammation, and immune cell infiltration.[1][3]
8 weeksUpregulation of glycolytic genes in the liver.[8]
14 weeks (with DEN)Promotion of hepatocellular carcinoma.[4]
20 - 30 weeksDevelopment of hepatic adenomas and carcinomas.[1][3]

Experimental Protocols

Below are detailed methodologies for conducting chronic this compound studies in mice.

Protocol 1: Induction of Steatotic Liver Disease

This protocol is adapted from studies investigating this compound-induced steatosis and its progression.[1][3]

Objective: To induce and study the progression of steatotic liver disease in mice.

Materials:

  • This compound (1,4-bis[2-(3,5-dichloropyridyloxy)]benzene)

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Male CD-1 mice (7-8 weeks of age)

  • Standard laboratory equipment for animal handling and injections.

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • For the initial high dose (3 mg/kg), dilute the stock solution in corn oil to the desired final concentration.

    • For the weekly maintenance dose (1 mg/kg), prepare a separate, more dilute solution in corn oil. A weekly dosing schedule is designed to minimize the bioaccumulation of this compound, taking into account its 14-day half-life.[3]

  • Dosing Regimen:

    • Day 0: Administer a single intraperitoneal (i.p.) injection of this compound at 3 mg/kg body weight.

    • Day 7 onwards: Administer weekly i.p. injections of this compound at 1 mg/kg body weight.

  • Control Group: Administer the vehicle (corn oil with the corresponding percentage of DMSO) to the control group following the same injection schedule.

  • Monitoring and Sample Collection:

    • Monitor the health and body weight of the mice regularly.

    • At predetermined time points (e.g., 1, 2, 4, 8 weeks), euthanize a subset of mice.

    • Collect blood for serum analysis (e.g., ALT, AST).

    • Harvest the liver, weigh it to determine the liver-to-body weight ratio, and process it for histology (H&E staining, Oil Red O staining), gene expression analysis (qRT-PCR, RNA-seq), and other relevant assays.

Protocol_Workflow start Start acclimatize Acclimatize Mice (1 week) start->acclimatize prepare_this compound Prepare this compound Solutions acclimatize->prepare_this compound day0_dose Day 0: Inject this compound (3 mg/kg, i.p.) prepare_this compound->day0_dose weekly_dose Weekly Injections (1 mg/kg, i.p.) day0_dose->weekly_dose monitor Monitor Animals weekly_dose->monitor euthanize Euthanize at Time Points monitor->euthanize collect_samples Collect Blood & Liver Samples euthanize->collect_samples analyze Analyze Samples (Histology, Gene Expression) collect_samples->analyze end End analyze->end

Caption: Experimental workflow for chronic this compound administration.
Protocol 2: Promotion of Hepatocellular Carcinoma

This protocol is based on a chemical-induced model of hepatocellular carcinoma where this compound acts as a tumor promoter.[4]

Objective: To study the role of CAR activation in the promotion of liver cancer.

Materials:

  • Diethylnitrosamine (DEN)

  • This compound

  • Appropriate vehicle

  • Male C57/BL6 mice (5 weeks of age)

  • Standard laboratory equipment for animal handling and injections.

Procedure:

  • Animal Acclimatization: Acclimate mice as described in Protocol 1.

  • Tumor Initiation: At 5 weeks of age, administer a single intraperitoneal (i.p.) injection of DEN (90 mg/kg body weight).

  • Tumor Promotion:

    • One week after the DEN injection, begin biweekly i.p. injections of this compound (3 mg/kg body weight).

    • Continue the biweekly this compound injections for 14 weeks.

  • Control Groups:

    • A group receiving DEN followed by vehicle injections.

    • A group receiving vehicle followed by this compound injections.

  • Study Termination and Analysis:

    • Two weeks after the final this compound injection, euthanize the mice.

    • Harvest the livers and count the number and measure the size of visible tumor nodules.

    • Process liver tissue (both tumor and non-tumor) for histological analysis (H&E staining, immunohistochemistry for proliferation markers like Ki67) and molecular analysis (RNA-seq, qRT-PCR).

Considerations and Best Practices

  • Vehicle Selection: Corn oil is a commonly used vehicle for this compound. However, the use of a high corn oil vehicle has been shown to potentially induce more advanced liver pathology in combination with this compound.[1] Researchers should consider the potential effects of the vehicle and include appropriate vehicle-only control groups.

  • Half-life: this compound has a long half-life in mice (approximately 14 days).[3] This should be taken into account when designing dosing schedules to avoid excessive bioaccumulation.

  • Strain and Sex Differences: The response to this compound can vary between different mouse strains and between sexes.[1] These factors should be considered in the experimental design.

  • Neonatal Exposure: Neonatal exposure to this compound can lead to persistent activation of target genes into adulthood, which appears to be due to the persistence of the compound in the liver tissue.[5][6]

  • Safety Precautions: this compound is a potent chemical and should be handled with appropriate personal protective equipment. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols for Utilizing TCPOBOP in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the dissolution and application of TCPOBOP (1,4-bis[2-(3,5-dichloropyridyloxy)]benzene), a potent and selective agonist of the mouse constitutive androstane receptor (CAR), for in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring accurate and reproducible experimental outcomes.

Introduction

This compound is a valuable research tool for investigating the physiological and pathological roles of the constitutive androstane receptor (CAR, NR1I3). CAR is a nuclear receptor that plays a critical role in the regulation of xenobiotic and endobiotic metabolism, energy homeostasis, and cancer development.[1] this compound is a direct ligand for mouse CAR and is known to induce robust hepatocyte proliferation and hepatomegaly without causing liver injury.[2] Its high selectivity for CAR makes it an excellent compound for studying CAR-dependent signaling pathways and their downstream effects.[3][4]

Mechanism of Action

This compound functions as a direct agonist of the constitutive androstane receptor (CAR).[1][2] In its inactive state, CAR resides in the cytoplasm in a complex with other proteins. Upon binding of an agonist like this compound, CAR dissociates from this complex and translocates to the nucleus.[1] In the nucleus, CAR heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as phenobarbital-responsive elements (PBREs) in the promoter regions of its target genes. This binding leads to the recruitment of coactivators and the initiation of transcription.[3][4]

The activation of CAR by this compound leads to the regulation of a wide array of genes involved in:

  • Drug Metabolism: Upregulation of cytochrome P450 enzymes (e.g., CYP2B10, CYP3A11) and UDP-glucuronosyltransferases (e.g., UGT1A1).[2][5][6]

  • Cell Proliferation and Growth: Induction of genes that promote hepatocyte proliferation, leading to hepatomegaly.[2][7]

  • Apoptosis and Cell Survival: this compound has been shown to attenuate Fas-induced liver injury by altering the expression of Bcl-2 family proteins, including the upregulation of the anti-apoptotic protein Mcl-1 and downregulation of pro-apoptotic proteins Bax and Bak.[8]

  • Lipid and Glucose Metabolism: CAR activation can influence genes involved in fatty acid oxidation and glucose metabolism.[5]

Quantitative Data Summary

For consistent and reproducible results, it is imperative to adhere to the following solubility and storage guidelines for this compound.

ParameterValueSource(s)
Solubility in DMSO 10 mg/mL (24.87 mM)[9]
Solubility in Water Insoluble[9]
Solubility in Ethanol Insoluble[9]
Storage of Powder 3 years at -20°C[9]
Storage of Stock Solution 1 year at -80°C; 1 month at -20°C in solvent[9]

Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol details the preparation of a 10 mM this compound stock solution in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder (Molecular Weight: 402.06 g/mol )

  • Anhydrous or fresh, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.02 mg of this compound.

  • Adding DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 4.02 mg of this compound.

    • Note: Moisture-absorbing DMSO can reduce the solubility of this compound. Therefore, using fresh, high-quality DMSO is critical.[9]

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) and/or sonication can aid in dissolution if precipitation occurs.[10]

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a sterile container to ensure sterility for cell culture use.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[9][10]

Protocol 2: Application of this compound to Cell Cultures

This protocol outlines the steps for treating cultured cells with this compound.

Materials:

  • Prepared this compound stock solution (e.g., 10 mM in DMSO)

  • Cultured cells in appropriate cell culture medium

  • Sterile pipette tips

  • Control vehicle (DMSO)

Procedure:

  • Cell Seeding: Seed the cells at the desired density in culture plates or flasks and allow them to attach and reach the desired confluency.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in fresh, sterile cell culture medium to achieve the desired final concentrations.

    • Important Consideration for DMSO Concentration: DMSO can be toxic to cells at higher concentrations.[11] It is crucial to maintain the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.[12] For example, to achieve a final this compound concentration of 10 µM from a 10 mM stock, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to distinguish the effects of this compound from any potential effects of the solvent.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period according to your experimental design.

  • Downstream Analysis: Following the incubation period, proceed with your planned downstream analyses, such as RNA extraction for gene expression analysis, protein extraction for western blotting, or cell viability assays.

Visualizations

Experimental Workflow for this compound Application in Cell Culture

TCPOBOP_Workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Treatment weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot seed_cells Seed Cells in Culture Plates prepare_working Prepare Working Solution in Medium (Final DMSO < 0.5%) seed_cells->prepare_working treat_cells Treat Cells with this compound or Vehicle prepare_working->treat_cells vehicle_control Prepare Vehicle Control (DMSO) vehicle_control->treat_cells incubate Incubate for Desired Time treat_cells->incubate analyze Perform Downstream Analysis incubate->analyze CAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CAR_complex CAR-Protein Complex (Inactive) This compound->CAR_complex Binds to CAR CAR_translocation CAR Translocation CAR_complex->CAR_translocation Dissociation CAR_RXR CAR-RXR Heterodimer PBRE PBRE on DNA CAR_RXR->PBRE Binds Target_Genes Target Gene Transcription (e.g., CYP2B10, Mcl-1) PBRE->Target_Genes Activates Cellular_Response Cellular Response (Metabolism, Proliferation, etc.) Target_Genes->Cellular_Response CAR_translocation->CAR_RXR Heterodimerization with RXR

References

Application Notes and Protocols for TCPOBOP in Primary Hepatocyte Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of TCPOBOP (1,4-bis[2-(3,5-dichloropyridyloxy)]benzene), a potent and selective agonist of the constitutive androstane receptor (CAR), in primary hepatocyte culture. This document outlines the mechanism of action, key applications, detailed experimental protocols, and expected outcomes, supported by quantitative data and signaling pathway diagrams.

Introduction

This compound is a valuable research tool for investigating the role of CAR in various liver functions and pathologies. As a selective agonist for the murine CAR, it is extensively used to induce CAR-dependent gene expression, leading to significant physiological changes in hepatocytes, including proliferation, hypertrophy, and modulation of drug metabolism pathways.[1][2][3] Understanding the effects of this compound is crucial for studies in toxicology, drug development, and liver disease.

Mechanism of Action

This compound directly binds to the nuclear receptor CAR, which is primarily expressed in the liver.[4][5] In its inactive state, CAR is located in the cytoplasm. Upon ligand binding, CAR translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR).[1] This complex then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent transcriptional activation.[1] This signaling cascade results in the increased expression of genes involved in xenobiotic and endobiotic metabolism, as well as cell cycle progression.[2][6]

Key Applications in Primary Hepatocyte Culture

  • Induction of Drug Metabolizing Enzymes: this compound is a potent inducer of cytochrome P450 (CYP) enzymes, particularly members of the CYP2B and CYP3A families, which are crucial for the metabolism of a wide range of xenobiotics and therapeutic drugs.[5]

  • Hepatocyte Proliferation and Hepatomegaly Studies: this compound is one of the strongest known chemical mitogens for mouse liver, inducing robust hepatocyte proliferation and leading to liver enlargement (hepatomegaly).[2] This makes it an excellent model compound for studying the signaling pathways that control liver growth and regeneration.

  • Investigation of Steatotic Liver Disease: Recent studies have shown that this compound exposure can induce changes characteristic of steatotic liver disease, providing a model to investigate the molecular mechanisms underlying this condition.[1][3][7]

  • Toxicology and Drug-Induced Liver Injury (DILI) Research: By activating key metabolic pathways, this compound can be used to study the role of CAR in protecting against or exacerbating liver injury caused by various toxicants and drugs.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound, demonstrating its effects on liver physiology and gene expression.

Table 1: In Vivo Effects of this compound on Liver to Body Weight Ratio and Hepatocyte Proliferation.

Treatment GroupDoseDurationLiver to Body Weight Ratio (% of Control)Ki-67 Positive Nuclei (%)Reference
This compound3 mg/kg48 hours128%Not Reported
This compound + PCN3 mg/kg + 100 mg/kg48 hours139%Not Reported[8]
This compound3 mg/kg4 days~160%Not Reported
This compound (female)Not Specified24-36 hoursNot Reported2-3 fold higher than males[9]

Table 2: this compound-Induced Gene Expression Changes in Liver.

GeneTreatmentFold Change (vs. Control)Time PointReference
Cyp2b10This compound~302 weeks[5]
Cyp3a11This compound~452 weeks[5]
Cyp2b10This compoundSignificantly Increased24 & 48 hours[8]
Cyp3a11PCNSignificantly Increased24 hours[8]
Ccna2, Ccnb1, Mcm2, Foxm1This compoundSignificantly IncreasedNot Specified[10]
Ankrd1, Birc5, MycThis compoundSignificantly IncreasedNot Specified[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol is adapted from in vivo studies for application in primary hepatocyte culture.

Materials:

  • This compound powder (e.g., Chem Cruze, SC-203291)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Corn oil (for in vivo studies, can be adapted to culture medium)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Stock Solution (e.g., 7.5 mg/mL):

    • Dissolve this compound powder in 100% DMSO to achieve a stock concentration of 7.5 mg/mL.[3]

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for up to one month or -80°C for up to six months.[11]

  • Working Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution in pre-warmed hepatocyte culture medium to the desired final concentration. For example, to achieve a final concentration of 1 µM (assuming a molecular weight of ~555 g/mol ), a 1:13500 dilution of the 7.5 mg/mL stock would be required.

    • It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary hepatocyte culture system and experimental endpoint. Common in vivo doses range from 0.2 to 3 mg/kg, which can be used as a starting point for in vitro concentration calculations.[3]

    • Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Protocol 2: Treatment of Primary Hepatocytes with this compound

Materials:

  • Plated primary hepatocytes in culture medium

  • This compound working solution

  • Vehicle control (culture medium with the same final concentration of DMSO as the this compound working solution)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Isolate and plate primary hepatocytes according to your standard laboratory protocol. Allow the cells to attach and recover for at least 4-6 hours.

  • Aspirate the plating medium from the wells.

  • Add the appropriate volume of the this compound working solution or vehicle control to each well.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the specific endpoint being measured (e.g., gene expression changes can be detected as early as 3 hours).[1]

  • Following incubation, proceed with downstream analysis such as RNA isolation for gene expression analysis, protein extraction for western blotting, or cell viability and proliferation assays.

Signaling Pathways and Experimental Workflows

TCPOBOP_CAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CAR_inactive Inactive CAR This compound->CAR_inactive Binds CAR_active Active CAR CAR_inactive->CAR_active Nuclear Translocation RXR_cyto RXR CAR_RXR CAR/RXR Heterodimer CAR_active->CAR_RXR RXR_nuc RXR RXR_nuc->CAR_RXR PBRE PBRE (DNA) CAR_RXR->PBRE Binds to Target_Genes Target Gene Transcription (e.g., Cyp2b10, Cyp3a11) PBRE->Target_Genes Activates

Caption: this compound-mediated activation of the Constitutive Androstane Receptor (CAR) signaling pathway.

Experimental_Workflow_this compound cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis cluster_downstream_rna cluster_downstream_protein Hepatocyte_Isolation Isolate Primary Hepatocytes Cell_Plating Plate Hepatocytes Hepatocyte_Isolation->Cell_Plating TCPOBOP_Treatment Treat with this compound or Vehicle Control Cell_Plating->TCPOBOP_Treatment Incubation Incubate (e.g., 24-72h) TCPOBOP_Treatment->Incubation RNA_Isolation RNA Isolation Incubation->RNA_Isolation Protein_Extraction Protein Extraction Incubation->Protein_Extraction Cell_Assays Proliferation/ Viability Assays Incubation->Cell_Assays qPCR qRT-PCR RNA_Isolation->qPCR RNA_Seq RNA-Seq RNA_Isolation->RNA_Seq Western_Blot Western Blot Protein_Extraction->Western_Blot Enzyme_Activity Enzyme Activity Assays Protein_Extraction->Enzyme_Activity

Caption: Experimental workflow for studying the effects of this compound on primary hepatocytes.

Conclusion

This compound is an indispensable tool for researchers studying CAR-mediated processes in the liver. Its ability to potently and selectively activate CAR allows for the detailed investigation of drug metabolism, hepatocyte proliferation, and the pathogenesis of liver diseases. The protocols and data presented here provide a solid foundation for designing and interpreting experiments using this compound in primary hepatocyte culture.

References

Experimental Model for Studying TCPOBOP Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP) as a potent and selective agonist for the constitutive androstane receptor (CAR) in experimental models. The following protocols detail in vivo and in vitro methodologies to investigate the diverse physiological and pathological effects mediated by CAR activation.

Introduction

This compound is a well-characterized xenobiotic that serves as a powerful tool for studying the roles of the nuclear receptor CAR (Nr1i3) in liver physiology and toxicology.[1] As a highly specific agonist for murine CAR, this compound administration leads to the nuclear translocation of CAR, where it heterodimerizes with the retinoid X receptor (RXR) and modulates the transcription of a wide array of target genes.[2]

The primary effects of this compound-mediated CAR activation include a robust induction of drug-metabolizing enzymes (e.g., Cytochrome P450s), significant hepatomegaly due to both hepatocyte hypertrophy and hyperplasia, and alterations in lipid and glucose metabolism.[3][4] Consequently, this compound is an invaluable compound for modeling drug-drug interactions, chemical-induced liver growth, and steatotic liver disease.[5]

Data Presentation

In Vivo Effects of this compound in Mice
ParameterVehicle Control0.2 mg/kg this compound0.6 mg/kg this compound3.0 mg/kg this compoundReference
Liver to Body Weight Ratio (%) ~4.5↑↑↑↑↑ (Significant increase)
Hepatocyte Size NormalSlight IncreaseModerate IncreaseSignificant Increase
Cyp2b10 mRNA Induction (fold change) 1~ED50->4000 (at 48h)[3]
Cyp2c55 mRNA Induction (fold change) 1--Significant Induction[3]

Note: ↑ denotes an increase, with more arrows indicating a greater magnitude of change. Data is compiled from studies in CD-1 or C57BL/6 mice, typically 1-14 days post-treatment. The 0.2 mg/kg dose is noted as the ED50 for the transcriptional activation of Cyp2b10.

Time-Course of this compound Effects (3 mg/kg) in Mice
Time PointLiver to Body Weight RatioHepatocyte Proliferation (Ki-67/PCNA)Cyp2b10 mRNA ExpressionNuclear CAR LevelsReference
24 hours Peak↑↑↑↑↑[4]
48 hours ↑↑Peak↑↑↑↑↑[4]
5 days ↑↑↑ (Maximal)Returning to baselineSustained HighDecreasing[3]
1-2 weeks Sustained HighBaselineSustained HighBaseline

Signaling Pathways & Experimental Workflows

TCPOBOP_CAR_Signaling_Pathway This compound-Mediated CAR Signaling Pathway cluster_nucleus Nucleus This compound This compound CAR_Cytoplasm CAR (Cytoplasm) This compound->CAR_Cytoplasm Binds CAR_Nucleus CAR (Nucleus) CAR_Cytoplasm->CAR_Nucleus Translocation RXR RXR CAR_RXR_Complex CAR/RXR Heterodimer RXR->CAR_RXR_Complex Nucleus Nucleus CAR_Nucleus->CAR_RXR_Complex PBREM PBREM/XREM (DNA Binding Site) CAR_RXR_Complex->PBREM Binds to Target_Genes Target Gene Transcription (e.g., Cyp2b10, Cyp2c55) PBREM->Target_Genes Activates Cellular_Effects Cellular & Physiological Effects: - Drug Metabolism - Hepatocyte Proliferation - Hepatomegaly - Altered Lipid Metabolism Target_Genes->Cellular_Effects Experimental_Workflow General Experimental Workflow for this compound Studies cluster_invivo In Vivo Model cluster_invitro In Vitro Model cluster_analysis Downstream Analysis Mouse_Model CD-1 or C57BL/6 Mice TCPOBOP_Admin This compound Administration (i.p. or oral gavage) Mouse_Model->TCPOBOP_Admin Tissue_Harvest Liver Tissue Harvest (Time-course or dose-response) TCPOBOP_Admin->Tissue_Harvest RNA_Isolation RNA Isolation Tissue_Harvest->RNA_Isolation Protein_Extraction Nuclear/Cytoplasmic Protein Extraction Tissue_Harvest->Protein_Extraction Histology Histology (H&E, Ki-67) Tissue_Harvest->Histology Hepatocyte_Isolation Primary Hepatocyte Isolation from Mice Cell_Culture Hepatocyte Culture Hepatocyte_Isolation->Cell_Culture TCPOBOP_Treatment This compound Treatment (Dose-response/Time-course) Cell_Culture->TCPOBOP_Treatment Cell_Harvest Cell Harvest TCPOBOP_Treatment->Cell_Harvest Cell_Harvest->RNA_Isolation Cell_Harvest->Protein_Extraction qPCR qPCR for Gene Expression (e.g., Cyp2b10) RNA_Isolation->qPCR Western_Blot Western Blot for CAR Translocation Protein_Extraction->Western_Blot

References

Troubleshooting & Optimization

Technical Support Center: TCPOBOP Dissolution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dissolving TCPOBOP in DMSO.

Troubleshooting Guide: this compound Not Dissolving in DMSO

Researchers may occasionally face challenges with the solubility of this compound in DMSO. This guide offers a systematic approach to troubleshoot and resolve these issues.

Problem: this compound is not fully dissolving or is precipitating out of DMSO solution.

Potential Causes and Solutions:

Potential CauseRecommended Action
DMSO Quality DMSO is highly hygroscopic and can absorb moisture from the atmosphere, which significantly reduces the solubility of hydrophobic compounds like this compound.[1] Always use fresh, anhydrous (or high-purity) DMSO from a recently opened bottle. Avoid using DMSO from bottles that have been open for an extended period.
Incorrect Concentration Exceeding the solubility limit of this compound in DMSO will result in an incomplete dissolution or precipitation. Verify the intended concentration against the known solubility limits.
Low Temperature The dissolution of many compounds is an endothermic process. If the ambient temperature is too low, the solubility of this compound may be reduced.
Insufficient Mixing Inadequate agitation can lead to localized supersaturation and prevent the complete dissolution of the solid.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

This protocol outlines the recommended procedure for dissolving this compound in DMSO to create a stock solution.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

Procedure:

  • Preparation: In a sterile environment, weigh the desired amount of this compound and place it into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 100 µL of DMSO to 1 mg of this compound).

  • Initial Mixing: Tightly cap the tube/vial and vortex thoroughly for 1-2 minutes. Visually inspect the solution for any undissolved particles.

  • Gentle Heating (Optional): If undissolved particles remain, warm the solution to 37°C for 10-15 minutes.[2] Intermittently vortex the solution during heating. Caution: Avoid excessive heat, as it may degrade the compound.

  • Sonication (Optional): If complete dissolution is still not achieved, sonicate the solution in a water bath sonicator for 5-10 minutes.[1]

  • Final Inspection: Once the this compound is fully dissolved, the solution should be clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1][3]

Experimental Workflow for Preparing this compound Stock Solution

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex for 1-2 min add_dmso->vortex inspect1 Visually Inspect vortex->inspect1 heat Gentle Heating (37°C) (Optional) inspect1->heat Particles remain aliquot Aliquot Solution inspect1->aliquot Fully dissolved sonicate Sonication (Optional) heat->sonicate inspect2 Visually Inspect sonicate->inspect2 inspect2->aliquot Fully dissolved store Store at -20°C or -80°C aliquot->store

Caption: Workflow for dissolving this compound in DMSO.

Quantitative Data

ParameterValueSource
Solubility in DMSO 10 mg/mL (24.87 mM)Selleck Chemicals[1]
Stock Solution Concentration (in a study) 7.5 mg/mL in 100% DMSObioRxiv[4]
Storage of Stock Solution in Solvent 1 year at -80°C, 1 month at -20°CSelleck Chemicals[1]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: This is a common issue when diluting a DMSO stock solution into an aqueous medium. The solubility of this compound is significantly lower in aqueous solutions. To mitigate this, ensure that the final concentration of DMSO in your culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity and precipitation.[3] It is also recommended to add the this compound stock solution to the medium while gently vortexing to ensure rapid and even dispersion.

Q2: Can I use gentle heating to help dissolve my this compound?

A2: Yes, gentle warming to around 37°C can aid in the dissolution of this compound in DMSO.[2] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.

Q3: Is it necessary to use anhydrous DMSO?

A3: While not always strictly necessary, using anhydrous DMSO is highly recommended, especially if you are experiencing solubility issues.[1] DMSO readily absorbs water from the air, and this moisture can significantly decrease the solubility of hydrophobic compounds like this compound.

Q4: How should I store my this compound stock solution?

A4: For long-term storage, it is best to aliquot your this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C. For shorter-term storage (up to one month), -20°C is also acceptable.[1][3]

Signaling Pathway

This compound Activation of the Constitutive Androstane Receptor (CAR) Pathway

This compound is a potent agonist of the Constitutive Androstane Receptor (CAR), a nuclear receptor primarily expressed in the liver. Upon binding to this compound, CAR translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA response elements in the promoter regions of target genes, leading to their transcriptional activation.

Key downstream effects of this compound-mediated CAR activation include the induction of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP2B10 and CYP3A11), and the regulation of genes involved in cell proliferation, such as c-Myc and FoxM1.[5][6]

G cluster_downstream Downstream Gene Activation This compound This compound CAR CAR (Cytoplasm) This compound->CAR Binds CAR_active CAR (Nucleus) CAR->CAR_active Translocation CAR_RXR CAR/RXR Heterodimer CAR_active->CAR_RXR RXR RXR RXR->CAR_RXR DNA DNA Response Elements CAR_RXR->DNA Binds cMyc c-Myc DNA->cMyc Induces FoxM1 FoxM1 DNA->FoxM1 Induces CYP2B10 CYP2B10 DNA->CYP2B10 Induces CYP3A11 CYP3A11 DNA->CYP3A11 Induces

Caption: this compound-mediated activation of the CAR signaling pathway.

References

Technical Support Center: Tcpobop Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the Constitutive Androstane Receptor (CAR) agonist, Tcpobop.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (1,4-bis[2-(3,5-dichloropyridyloxy)]benzene) is a potent and selective agonist for the mouse Constitutive Androstane Receptor (CAR), a nuclear receptor highly expressed in the liver. Upon binding to CAR, this compound induces a conformational change that leads to the translocation of CAR from the cytoplasm to the nucleus. In the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREMs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in xenobiotic metabolism, drug disposition, and cell proliferation.[1]

Q2: What are the expected phenotypic outcomes of this compound treatment in mice?

The primary and most consistent outcome of this compound administration in mice is hepatomegaly, characterized by a significant increase in liver to body weight ratio. This is a result of both hepatocyte hypertrophy (increase in cell size) and hyperplasia (increase in cell number).[1][2] Researchers can also expect to see changes in the expression of CAR target genes, such as those in the Cytochrome P450 family (e.g., Cyp2b10).[3][4] Alterations in liver enzyme levels in the serum, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), may also be observed, although this can be variable.[2][5]

Q3: We are observing significant variability in our experimental results with this compound. What are the common sources of this inconsistency?

Inconsistent results with this compound treatment are a common challenge and can arise from several factors:

  • Mouse Strain: Different mouse strains can exhibit varied responses to this compound.

  • Sex: Significant sex-dependent differences in the response to this compound have been well-documented, with females often showing a more pronounced proliferative response.[3][4]

  • Diet: The composition of the animal's diet can influence the metabolic effects of this compound.

  • Dosing and Administration: Inconsistencies in the preparation and administration of this compound can lead to variable exposure.

  • Timing of Analysis: The kinetics of this compound's effects necessitate precise timing for tissue collection and analysis. The body's natural circadian rhythms can also influence the response.[2]

  • Vehicle Preparation: The stability and homogeneity of the this compound solution in its vehicle (commonly corn oil) are critical for consistent dosing.

Troubleshooting Guides

Issue 1: Inconsistent Liver to Body Weight Ratios

Question: We are observing high variability in the liver to body weight ratio between animals in the same treatment group. What could be the cause?

Possible Causes and Solutions:

Cause Troubleshooting Step
Inconsistent Dosing Ensure accurate and consistent dosing for each animal based on its body weight. Prepare a fresh stock solution of this compound for each experiment and ensure it is thoroughly mixed before each injection to maintain a homogenous suspension.
Sex Differences House and analyze male and female mice separately. Be aware that female mice often exhibit a greater hepatomegalic response.[3][4]
Mouse Strain Variability Use a consistent mouse strain for all experiments within a study. If comparing strains, be aware of potential inherent differences in their response to CAR agonists.
Timing of Sacrifice Standardize the time of day for both this compound administration and sacrifice to minimize the influence of circadian rhythms on liver metabolism and size.[2]
Dietary Factors Ensure all animals are on the same diet. High-fat diets can alter the metabolic landscape of the liver and potentially influence the response to this compound.
Issue 2: Variable or Unexpected Serum Liver Enzyme Levels

Question: Our measurements of serum ALT and AST levels following this compound treatment are highly variable and sometimes do not show the expected increase. Why might this be happening?

Possible Causes and Solutions:

Cause Troubleshooting Step
Timing of Blood Collection The peak of liver enzyme elevation can be transient. Perform a time-course experiment to determine the optimal time point for blood collection after this compound administration in your specific model.
Underlying Liver Health Ensure that the animals are free from any underlying liver conditions that could affect baseline enzyme levels.
Hemolysis of Blood Samples Improper blood collection or handling can lead to hemolysis, which can artificially elevate AST levels. Use proper phlebotomy techniques and handle samples gently.
Dietary Influence A high-fat diet can independently cause elevations in liver enzymes, potentially masking or confounding the effects of this compound.[6]
Sex-Specific Responses Analyze data from male and female mice separately, as the magnitude of the hepatotoxic response can differ.[7]
Issue 3: Inconsistent Xenograft Tumor Growth Inhibition

Question: We are not seeing consistent inhibition of our xenograft tumor growth with this compound treatment. What could be the issue?

Possible Causes and Solutions:

Cause Troubleshooting Step
Tumor Cell Line Heterogeneity Ensure the tumor cell line used is homogenous and expresses the target of interest consistently. Passage number can affect cell line stability.
Variable Tumor Engraftment Standardize the tumor implantation procedure, including the number of cells injected, the injection site, and the use of matrigel. Monitor tumor growth and begin treatment only when tumors have reached a consistent, predetermined size.
This compound Dosing and Schedule Optimize the dose and frequency of this compound administration for your specific xenograft model. A dose-response study may be necessary.
Indirect Effects on Tumor Microenvironment Be aware that this compound's effects on the host's liver and systemic metabolism could indirectly influence the tumor microenvironment and growth, leading to complex and sometimes unpredictable outcomes.
Inadequate CAR Activation in the Host Confirm that this compound is effectively activating CAR in the host mice by measuring the expression of known CAR target genes in the liver.

Data Presentation

Table 1: Effect of Sex on this compound-Induced Liver to Body Weight Ratio in CD-1 Mice

Treatment GroupSexLiver to Body Weight Ratio (%) (Mean ± SD)Fold Change vs. Control
ControlMale4.5 ± 0.3-
This compound (3 mg/kg)Male6.8 ± 0.51.51
ControlFemale4.6 ± 0.4-
This compound (3 mg/kg)Female8.5 ± 0.71.85

Data synthesized from findings indicating a more pronounced proliferative response in female mice.[3][4]

Table 2: Representative Dose-Response of this compound on Liver Index and Plasma ALT in Male CD-1 Mice

This compound Dose (mg/kg)Liver Index (Liver Weight / Body Weight) (Mean ± SEM)Plasma ALT (U/L) (Mean ± SEM)
0 (Vehicle)0.045 ± 0.00245 ± 5
0.20.052 ± 0.00360 ± 8
0.60.065 ± 0.004150 ± 20
3.00.078 ± 0.005250 ± 35

Data are representative values synthesized from dose-response studies.[2]

Table 3: Effect of Diet on this compound-Mediated Changes in Hepatic Steatosis

DietTreatmentHepatic Steatosis (%) (Mean ± SD)
Standard ChowVehicle5.2 ± 1.5
Standard ChowThis compound (3 mg/kg)3.8 ± 1.2
Methionine-Choline Deficient (MCD)Vehicle44.6 ± 5.4
Methionine-Choline Deficient (MCD)This compound (3 mg/kg)30.4 ± 4.5

Data adapted from a study investigating the effects of this compound on steatohepatitis.[6]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-gauge)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in 100% DMSO to a concentration of 7.5 mg/mL. Store the stock solution at -20°C for long-term storage.

  • Working Solution Preparation: On the day of injection, thaw the stock solution. Dilute the stock solution in corn oil to the desired final concentration. For a 3 mg/kg dose in a 25g mouse with an injection volume of 10 µL/g, the final concentration would be 0.75 mg/mL. This can be achieved by a 1:10 dilution of the 7.5 mg/mL stock in corn oil, resulting in a final vehicle of 10% DMSO and 90% corn oil.[2]

  • Administration: Administer this compound via intraperitoneal (i.p.) injection. Ensure the solution is well-mixed before drawing it into the syringe.

Protocol 2: Liver Enzyme Assay (ALT)

Materials:

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • Centrifuge

  • Commercially available ALT assay kit

  • Microplate reader

Procedure:

  • Sample Collection: Collect blood from mice via a suitable method (e.g., retro-orbital sinus, cardiac puncture) into appropriate tubes.

  • Plasma/Serum Preparation: Centrifuge the blood according to the tube manufacturer's instructions to separate plasma or serum.

  • ALT Assay: Follow the instructions provided with the commercial ALT assay kit. This typically involves adding a small volume of plasma or serum to a reaction mixture in a 96-well plate.

  • Measurement: Read the absorbance or fluorescence on a microplate reader at the specified wavelength.

  • Calculation: Calculate the ALT activity based on the standard curve generated as per the kit's instructions.

Protocol 3: Western Blot for YAP/TAZ Activation

Materials:

  • Liver tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-YAP, anti-pYAP, anti-TAZ)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize liver tissue in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.

Mandatory Visualizations

Tcpobop_CAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CAR_inactive Inactive CAR (Complexed) This compound->CAR_inactive Binds CAR_active Active CAR CAR_inactive->CAR_active Conformational Change CAR_RXR CAR-RXR Heterodimer CAR_active->CAR_RXR Translocation & Heterodimerization PBREM PBREM CAR_RXR->PBREM Binds Target_Genes Target Genes (e.g., Cyp2b10) PBREM->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA

Caption: this compound-mediated activation of the Constitutive Androstane Receptor (CAR) signaling pathway.

Experimental_Workflow_Troubleshooting cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting Select_Model Select Mouse Strain & Sex Control_Diet Standardize Diet Select_Model->Control_Diet Prepare_this compound Prepare this compound Solution Control_Diet->Prepare_this compound Administer_Dose Administer this compound Prepare_this compound->Administer_Dose Monitor_Animals Monitor Animal Health Administer_Dose->Monitor_Animals Collect_Samples Collect Tissues & Blood Monitor_Animals->Collect_Samples Perform_Assays Perform Assays Collect_Samples->Perform_Assays Analyze_Data Analyze & Interpret Data Perform_Assays->Analyze_Data Inconsistent_Results Inconsistent Results? Analyze_Data->Inconsistent_Results Check_Dosing Verify Dosing & Vehicle Inconsistent_Results->Check_Dosing Yes Check_Timing Review Timing of Procedures Inconsistent_Results->Check_Timing Yes Check_Variables Assess Strain/Sex/Diet Effects Inconsistent_Results->Check_Variables Yes Check_Dosing->Prepare_this compound Check_Timing->Collect_Samples Check_Variables->Select_Model

Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.

Downstream_Signaling_of_CAR_Activation cluster_proliferation Hepatocyte Proliferation cluster_metabolism Metabolism CAR_Activation This compound-mediated CAR Activation Beta_Catenin β-Catenin Pathway CAR_Activation->Beta_Catenin Hippo_YAP Hippo/YAP Pathway CAR_Activation->Hippo_YAP cMyc c-Myc Upregulation CAR_Activation->cMyc FOXM1 FOXM1 Activation CAR_Activation->FOXM1 Xenobiotic_Metabolism Xenobiotic Metabolism (e.g., CYP enzymes) CAR_Activation->Xenobiotic_Metabolism Lipid_Metabolism Lipid Metabolism CAR_Activation->Lipid_Metabolism Cell_Cycle Cell Cycle Progression Beta_Catenin->Cell_Cycle Hippo_YAP->Cell_Cycle cMyc->Cell_Cycle FOXM1->Cell_Cycle

Caption: Key downstream signaling pathways affected by this compound-induced CAR activation.

References

Technical Support Center: Off-Target Effects of TCPOBOP in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the constitutive androstane receptor (CAR) agonist, TCPOBOP, in mouse models. The information addresses common off-target effects and offers insights into experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: We observed significant hepatomegaly and changes in liver-to-body weight ratio after this compound administration. Is this a known off-target effect?

A1: Yes, hepatomegaly is a well-documented on-target effect of this compound in mice, driven by its activation of the constitutive androstane receptor (CAR).[1][2][3][4] This leads to both hepatocyte hypertrophy (increase in cell size) and hyperplasia (increase in cell number).[1][3] A single dose of this compound can lead to a significant increase in the liver-to-body weight ratio, often peaking within a few days to two weeks.[1][2][3]

Q2: Our mice are developing fatty liver (steatosis) after this compound treatment. Is this expected and what is the underlying mechanism?

A2: Yes, this compound is known to induce hepatic steatosis.[1][3] The mechanism involves the dysregulation of genes involved in lipid and cholesterol metabolism.[1][3] this compound exposure can lead to the accumulation of neutral lipids and cholesterol in hepatocytes.[1][3] Interestingly, the pattern of steatosis can be sex-dependent, with males often showing more pronounced pericentral (around the central vein) lipid accumulation, while females may exhibit more periportal (around the portal triad) accumulation.[1][3]

Q3: We are seeing elevated serum ALT levels in our this compound-treated mice. Does this indicate liver damage?

A3: Elevated circulating levels of alanine aminotransferase (ALT) are indicative of hepatocyte damage and are a reported consequence of this compound administration.[1][3] This increase in ALT often becomes significant around two weeks after the initial treatment.[1][3] While this compound is a mitogen that promotes liver growth, it can also cause cellular stress and injury, leading to the release of liver enzymes into the bloodstream.

Q4: Are there known sex differences in the response to this compound?

A4: Yes, significant sex-dependent differences in the response to this compound are frequently reported. Males are often more susceptible to increases in liver-to-body weight ratio and pericentral steatosis.[1][3] Conversely, some studies have shown that female mice can exhibit a more robust proliferative response of hepatocytes.[5] Gene expression changes in response to this compound also show sex-specific patterns.[1][6]

Q5: We are investigating the role of this compound in a model of non-alcoholic steatohepatitis (NASH) and the results are unexpected. Can this compound have protective effects in certain contexts?

A5: This is an important consideration. While this compound can induce steatosis on its own, some studies have shown that CAR activation by this compound can actually attenuate steatohepatitis in models like the methionine and choline-deficient (MCD) diet-fed mouse.[7] In such contexts, this compound treatment has been associated with reduced hepatic steatosis, lower serum triglycerides, and decreased liver cell apoptosis and inflammation.[7] This highlights the context-dependent nature of this compound's effects.

Q6: We are observing changes in the expression of genes not typically associated with xenobiotic metabolism. Is this an off-target effect?

A6: While the primary targets of CAR activation are genes involved in drug and xenobiotic metabolism (e.g., Cyp2b10, Cyp3a11), this compound also modulates a wide array of other genes.[2][7] These can be considered downstream or "off-target" effects in a broader sense. These include genes involved in:

  • Lipid metabolism: As discussed regarding steatosis.[1][3]

  • Cell cycle and proliferation: Such as cyclins and FOXM1, contributing to hepatomegaly.[2][4]

  • Immune response and inflammation: Often seen as a secondary response to liver changes, with activation of cytokine signaling and macrophage-related genes.[1][3]

  • Bilirubin clearance: this compound can upregulate genes involved in bilirubin transport and metabolism.[8]

Troubleshooting Guides

Issue 1: High variability in liver-to-body weight ratios between mice.

  • Possible Cause: Inconsistent dosing, circadian rhythm effects, or vehicle effects.

  • Troubleshooting Steps:

    • Standardize Injection Time: Administer this compound and perform tissue collection at the same time of day for all animals to minimize variability due to circadian rhythms, which can impact liver gene expression.[1]

    • Vehicle Control: The vehicle, often corn oil, can have its own biological effects, especially with chronic administration at high volumes.[1][3] Consider using a low corn oil regimen and always include a vehicle-only control group.

    • Accurate Dosing: Ensure precise intraperitoneal (i.p.) or oral gavage administration based on individual mouse body weight.

Issue 2: Unexpected mortality or severe morbidity in the experimental animals.

  • Possible Cause: The dose of this compound may be too high for the specific mouse strain or experimental context, or there may be an interaction with other experimental factors.

  • Troubleshooting Steps:

    • Dose-Response Study: If you are using a new mouse strain or model, it is advisable to perform a pilot dose-response study to determine the optimal dose that elicits the desired CAR activation without causing excessive toxicity. Doses typically range from 0.2 to 3 mg/kg.[1][3]

    • Monitor Animal Health: Closely monitor animals for signs of distress, and consider using humane endpoints.

    • Consider the Model: In disease models, the sensitivity to this compound-induced toxicity might be altered.

Issue 3: Discrepancy between observed phenotype and expected CAR target gene activation.

  • Possible Cause: The timing of sample collection may not be optimal for detecting peak gene expression, or there may be a dissociation between the proliferative and metabolic effects of this compound.

  • Troubleshooting Steps:

    • Time-Course Analysis: The transcriptional response to this compound is dynamic. Early responses (within hours) primarily involve direct CAR target genes, while later responses (days to weeks) involve secondary gene expression changes related to cellular remodeling and immune responses.[1][3] Conduct a time-course experiment to capture the full spectrum of gene expression changes.

    • Differential Effects: Be aware that the proliferative effects of this compound can be dissociated from the induction of drug-metabolizing enzymes under certain conditions, such as in the context of combined disruption of MET and EGFR signaling.[2][4]

Quantitative Data Summary

Table 1: Effects of this compound on Liver Parameters in Mice

ParameterObservationTypical DoseTime PointMouse StrainCitation
Liver/Body Weight Ratio Significant increase3 mg/kg4 days - 2 weeksCD-1[1][3]
Serum ALT Increased levels3 mg/kgStarting at 2 weeksCD-1[1][3]
Hepatic Steatosis Dose-dependent increase0.2 - 3 mg/kg2 weeksCD-1[1][3]
Hepatocyte Proliferation Increased Ki-67 positive nuclei3 mg/kg48 hoursC57BL/6[9]

Table 2: this compound-Induced Changes in Hepatic Gene Expression

GeneFunctionFold ChangeTime PointMouse StrainCitation
Cyp2b10 Xenobiotic Metabolism (CAR target)>4000-fold increase1-5 daysC57BL/6[2]
Cyp3a11 Xenobiotic Metabolism (CAR target)~30-45-fold increase2 weeksC57BL/6[7]
Mcl-1 Anti-apoptotic protein~4-fold increase (mRNA)Not specifiedCAR+/+[10]
Cyclin D1 Cell cycle progressionStrong induction4-8 hoursCD-1 (female)[5]

Experimental Protocols

Protocol 1: Induction of Hepatomegaly and Steatosis with this compound

  • Animals: 7-8 week old male or female CD-1 mice.[1]

  • This compound Preparation: Dissolve this compound in a suitable vehicle like corn oil, potentially with a small amount of DMSO to aid solubility. A common stock solution is 7.5 mg/ml in 100% DMSO, which is then diluted in corn oil.[1]

  • Dosing Regimen:

    • Single Dose: Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 3 mg/kg body weight.[1][3]

    • Chronic Dosing: For longer-term studies, a weekly injection schedule can be used. An initial dose of 3 mg/kg can be followed by weekly injections of 1 mg/kg to account for the compound's half-life.[3]

  • Vehicle Control: A control group should receive an equivalent volume of the vehicle (e.g., corn oil with the corresponding percentage of DMSO).

  • Time Points for Analysis:

    • Hepatomegaly: Assess liver-to-body weight ratio at time points ranging from 4 days to 8 weeks.[1]

    • Steatosis and Liver Damage: Collect liver tissue and blood for histology (H&E, Oil Red O staining) and serum ALT measurement at 2, 4, and 8 weeks.[1][3]

    • Gene Expression: For early transcriptional responses, collect liver tissue as early as 3 hours post-injection. For later secondary responses, use time points like 1 day and 2 weeks.[1]

Visualizations

TCPOBOP_Off_Target_Effects This compound This compound Administration CAR CAR Activation (in Hepatocytes) This compound->CAR Xeno_Metabolism Upregulation of Xenobiotic Metabolism Genes (e.g., Cyp2b10, Cyp3a11) CAR->Xeno_Metabolism Primary On-Target Effect Cell_Cycle Activation of Cell Cycle Progression (e.g., Cyclin D1, FOXM1) CAR->Cell_Cycle Lipid_Metabolism Dysregulation of Lipid Metabolism Genes CAR->Lipid_Metabolism Hepatomegaly Hepatomegaly (Hypertrophy & Hyperplasia) Cell_Cycle->Hepatomegaly Steatosis Hepatic Steatosis (Lipid Accumulation) Lipid_Metabolism->Steatosis Hepatocyte_Damage Hepatocyte Damage Steatosis->Hepatocyte_Damage ALT_Release Increased Serum ALT Hepatocyte_Damage->ALT_Release Immune_Response Secondary Immune Response (Macrophage Activation, Cytokines) Hepatocyte_Damage->Immune_Response Inflammation Hepatic Inflammation Immune_Response->Inflammation

Caption: Logical flow of this compound's on-target and off-target effects in mouse liver.

Experimental_Workflow Start Start: Select Mouse Strain (e.g., CD-1, C57BL/6) Dosing This compound Administration (i.p. or gavage) + Vehicle Control Start->Dosing Time_Points Time Points (e.g., 3h, 24h, 48h, 2wk, 8wk) Dosing->Time_Points Sacrifice Euthanasia & Tissue Collection Time_Points->Sacrifice Blood_Analysis Blood Analysis (Serum ALT, Lipids) Sacrifice->Blood_Analysis Liver_Weight Liver-to-Body Weight Ratio Sacrifice->Liver_Weight Histology Liver Histology (H&E, Oil Red O) Sacrifice->Histology Gene_Expression Gene Expression Analysis (RT-qPCR, RNA-seq) Sacrifice->Gene_Expression

Caption: A typical experimental workflow for assessing this compound's off-target effects.

References

Technical Support Center: Long-Term TCPOBOP Toxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the constitutive androstane receptor (CAR) agonist, TCPOBOP, in long-term studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant hepatomegaly in our long-term this compound study in mice. Is this an expected outcome?

A1: Yes, hepatomegaly is a well-documented and expected outcome of long-term this compound administration in mice.[1][2][3][4] This is often accompanied by hepatocellular hypertrophy and proliferation.[2][3] The increase in liver size is a direct consequence of the activation of the constitutive androstane receptor (CAR).[1][3]

Troubleshooting:

  • Confirm CAR activation: Ensure that your experimental model expresses functional CAR. CAR knockout mice do not exhibit this compound-induced hepatomegaly.[1]

  • Dose and duration: Verify that the dose and duration of your this compound treatment are consistent with published studies. A single dose of 3 mg/kg can induce a maximal increase in liver to body weight ratio by 1-2 weeks.[2][5]

  • Vehicle control: Ensure your vehicle control (e.g., corn oil) is not causing unexpected liver enlargement. High volumes of corn oil vehicle administered weekly have been associated with more advanced liver pathology.[2][5]

Q2: Our long-term this compound-treated mice are developing liver tumors. What is the expected incidence and type of tumors?

A2: Long-term this compound administration is known to be a potent promoter of hepatocellular tumors, including adenomas and carcinomas, in mice.[1][6] In some strains, like DBA/2NCr, this compound alone can act as a complete carcinogen, inducing 100% tumor incidence within 60 weeks.[6] Metastases to the lungs have also been reported.[6] The development of these tumors is dependent on the activation of CAR.[1]

Troubleshooting:

  • Strain selection: Be aware that mouse strain differences exist. For example, this compound is a more potent promoter in DBA strains compared to C57BL/6 mice.[6]

  • Initiator agent: If you are using an initiator agent like N-nitrosodiethylamine (NDEA), the tumor incidence and latency will be significantly affected.[1][6]

  • Histopathological analysis: Ensure comprehensive histopathological analysis is performed to accurately classify the types of liver lesions and tumors.

Q3: We are observing hepatic steatosis in our this compound-treated animals. What is the underlying mechanism?

A3: this compound-induced activation of CAR can lead to metabolic dysfunction-associated steatotic liver disease (MASLD), characterized by hepatic steatosis.[2][7][8] This is associated with the accumulation of triglycerides and cholesterol in hepatocytes.[2][5] The mechanism involves the dysregulation of genes involved in lipogenesis and fat metabolism.[2] Early transcriptional responses to this compound involve CAR-bound primary response genes related to lipogenesis, while later responses include secondary genes associated with inflammation and immune responses.[2][5][8]

Troubleshooting:

  • Sex differences: Be aware of sex-dependent differences. Male mice may be more susceptible to pericentral steatosis, while females may show more pronounced periportal lipid accumulation.[2][5][7]

  • Biochemical analysis: Measure plasma levels of alanine aminotransferase (ALT) as an indicator of hepatocyte damage, which is often elevated in conjunction with steatosis.[2][5]

  • Gene expression analysis: Analyze the expression of key genes involved in lipid metabolism to understand the specific pathways being affected in your model.

Q4: We are investigating the signaling pathways involved in this compound toxicity. Beyond CAR, what other pathways are implicated?

A4: While CAR is the primary mediator of this compound's effects, other signaling pathways are involved in the downstream proliferative and tumorigenic responses. These include:

  • MET and EGFR signaling: Combined disruption of MET and epidermal growth factor receptor (EGFR) signaling has been shown to attenuate this compound-induced hepatocyte proliferation and hepatomegaly, without affecting initial CAR activation.[3][4]

  • Hippo/YAP signaling: The Hippo signaling pathway and its downstream effector, Yes-associated protein (YAP), are implicated in this compound-induced liver enlargement and cell proliferation.[3][9] CAR activation can lead to the dephosphorylation and nuclear translocation of YAP.[9]

  • Mdm2 signaling: CAR directly activates the expression of Mdm2, which can suppress p53-dependent apoptosis and stimulate cell proliferation.[1]

Troubleshooting:

  • Pathway-specific inhibitors: Use specific inhibitors for MET, EGFR, or YAP to investigate their role in your experimental observations.

  • Protein analysis: Perform Western blot or other protein analysis techniques to examine the activation state (e.g., phosphorylation) of key proteins in these pathways.

  • Gene expression of downstream targets: Analyze the expression of known downstream target genes of these pathways to confirm their modulation by this compound.

Quantitative Data Summary

Table 1: Tumor Incidence in Long-Term this compound Studies

Mouse StrainInitiatorThis compound TreatmentTumor IncidenceTumor TypeReference
DBA/2NCrNDEA3.0 mg/kg every 2 weeks for 30 weeks100% (within 30 weeks)Hepatocellular tumors[6]
DBA/2NCrNone3.0 mg/kg every 2 weeks100% (within 60 weeks)Hepatocellular tumors[6]
C57BL/6NCrNDEA3.0 mg/kg every 2 weeks for 30 weeksHigh proportion with liver tumorsHepatocellular tumors with lung metastases[6]
Wild-typeDEN30 weeksHigh number of tumorsAdenomas and Carcinomas[1]
CAR-/-DEN30 weeksNo tumors-[1]

Table 2: Effects of this compound on Liver Parameters

ParameterAnimal ModelTreatmentObservationReference
Liver to Body Weight RatioMale CD-1 miceSingle 3 mg/kg doseIncreased, maximal by 1-2 weeks[2][5]
Hepatic Total CholesterolMale and Female CD-1 mice2 weeksIncreased[2][5]
Plasma ALTMale and Female CD-1 mice2 weeksIncreased[2][5]
Hepatocyte ProliferationWild-type miceAcute administrationRobustly induced[3]

Experimental Protocols

Protocol 1: Long-Term Tumor Promotion Study in Mice

  • Animal Model: C57BL/6NCr and DBA/2NCr mice, 5 weeks of age.[6]

  • Initiation (Optional): Administer a single intraperitoneal (i.p.) injection of N-nitrosodiethylamine (NDEA) at 90 mg/kg.[6]

  • Promotion: Two weeks after initiation, begin treatment with this compound.

    • Dosing: 3.0 mg/kg administered i.p. or by gavage every 2 weeks.[6]

    • Vehicle: Corn oil.

    • Duration: 30 to 78 weeks.[6]

  • Monitoring: Monitor animals for signs of toxicity and tumor development.

  • Endpoint Analysis: At the end of the study, euthanize animals and perform gross necropsy. Collect liver and other organs for histopathological analysis to quantify tumor number and size.

Protocol 2: Investigation of Acute Hepatomegaly and Proliferation

  • Animal Model: Wild-type and CAR-knockout (CAR-/-) mice.

  • Treatment: Administer a single i.p. injection of this compound at 3 mg/kg.[1]

  • Time Points: Euthanize animals at various time points (e.g., 1, 2, 5, and 10 days) after this compound administration.[3]

  • Analysis:

    • Hepatomegaly: Measure liver weight and calculate the liver to body weight ratio.[2][3]

    • Cell Proliferation: Perform immunohistochemistry for proliferation markers like PCNA or Ki-67. Analyze DNA replication by measuring the 8N/4N hepatocyte ratio via flow cytometry.[1]

    • Gene Expression: Isolate RNA from liver tissue and perform qRT-PCR or RNA-sequencing to analyze the expression of CAR target genes (e.g., Cyp2b10) and genes involved in cell cycle and growth.[1][3]

Visualizations

TCPOBOP_CAR_Activation_Pathway This compound This compound CAR_Cytoplasm CAR (Cytoplasm) This compound->CAR_Cytoplasm Binds to CAR_Nucleus CAR (Nucleus) CAR_Cytoplasm->CAR_Nucleus Translocation RXR RXR CAR_Nucleus->RXR XRE Xenobiotic Response Element RXR->XRE Binds to Target_Genes Target Gene Transcription (e.g., Cyp2b10, Mdm2) XRE->Target_Genes Activates Hepatotoxicity Hepatotoxicity (Hepatomegaly, Steatosis, Tumorigenesis) Target_Genes->Hepatotoxicity Leads to

Caption: this compound activation of the CAR signaling pathway.

Experimental_Workflow_Tumor_Promotion Animal_Model Select Mouse Strain (e.g., C57BL/6, DBA) Initiation Initiation (Optional) NDEA Injection Animal_Model->Initiation Promotion This compound Administration (i.p. or gavage) Initiation->Promotion Monitoring Long-Term Monitoring (30-78 weeks) Promotion->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Gross_Necropsy Gross Necropsy Endpoint->Gross_Necropsy Histopathology Histopathology Endpoint->Histopathology Data_Analysis Data Analysis (Tumor Incidence, Size) Gross_Necropsy->Data_Analysis Histopathology->Data_Analysis

Caption: Experimental workflow for a long-term tumor promotion study.

Caption: Troubleshooting logic for unexpected hepatomegaly.

References

Optimizing TCPOBOP Concentration for In Vitro Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of TCPOBOP in in vitro assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this potent constitutive androstane receptor (CAR) agonist in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the use of this compound in a laboratory setting.

1. What is the optimal concentration range for this compound in in vitro assays?

The optimal concentration of this compound can vary depending on the cell type and the specific assay being performed. However, a general starting point for CAR activation is in the low nanomolar to low micromolar range. An EC50 of 20 nM has been reported for CAR agonism.[1] For reporter gene assays in cell lines like HepG2, concentrations around 250 nM have been used effectively.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

2. How should I prepare and store this compound stock solutions?

This compound is sparingly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (DMSO).[3][4]

  • Preparation: Prepare a high-concentration stock solution in 100% DMSO. A stock concentration of 10 mg/mL (approximately 24.87 mM) is commonly used.[3][4] To aid dissolution, gentle warming and sonication may be necessary. Always use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce the solubility of this compound.[3][4]

  • Storage: Store the DMSO stock solution in small aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[5] Avoid repeated freeze-thaw cycles.[3]

3. I am observing precipitation when I add this compound to my cell culture medium. What can I do?

Precipitation is a common issue when diluting DMSO-solubilized compounds into aqueous cell culture media. Here are some troubleshooting tips:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to maintain cell health and prevent compound precipitation. A concentration of more than 0.40% DMSO has been shown to have toxic effects on HepG2 and Huh-7 cells.[6]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your this compound stock solution in cell culture medium.

  • Mixing: When adding the diluted this compound to your culture wells, mix gently by swirling the plate.

  • Temperature: Ensure that your cell culture medium is at 37°C before adding the compound.

4. What are the potential off-target effects of this compound?

While this compound is a highly selective agonist for murine CAR, the possibility of off-target effects should be considered, especially at higher concentrations. Some studies suggest that this compound may have minor effects on other nuclear receptors, though its selectivity for CAR is pronounced. It is good practice to include appropriate controls in your experiments, such as using CAR-null cells if available, to confirm that the observed effects are CAR-dependent.

5. What is the recommended treatment duration for this compound in in vitro assays?

The optimal treatment duration depends on the endpoint being measured.

  • Gene Expression (qPCR): For measuring the induction of CAR target genes like Cyp2b10, treatment times can range from 6 to 48 hours.[7]

  • Reporter Gene Assays: A 24-hour incubation period is commonly used for reporter gene assays.

  • Cell Viability/Proliferation Assays: For these assays, longer incubation times of 24 to 72 hours are typical to observe significant changes.

Troubleshooting Guide

This guide provides solutions to common problems encountered during in vitro assays with this compound.

Problem Possible Cause Solution
Low or no induction of CAR target genes (e.g., Cyp2b10) 1. Suboptimal this compound concentration.2. Insufficient treatment time.3. Low CAR expression in the cell line.4. Degraded this compound stock solution.1. Perform a dose-response experiment to find the optimal concentration.2. Optimize the treatment duration.3. Use a cell line known to express functional CAR (e.g., primary mouse hepatocytes, HepG2 cells).4. Prepare a fresh stock solution of this compound.
High background signal in reporter gene assays 1. High basal activity of the reporter construct.2. Cytotoxicity at the tested this compound concentrations.1. Use an inverse agonist to reduce the basal activity of CAR.2. Perform a cell viability assay to determine the cytotoxic concentration of this compound and use concentrations below this level.
Inconsistent results between experiments 1. Variability in cell seeding density.2. Inconsistent this compound dilutions.3. Freeze-thaw cycles of the stock solution.1. Ensure consistent cell seeding density across all experiments.2. Prepare fresh dilutions of this compound for each experiment.3. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Unexpected cytotoxicity 1. High concentration of this compound.2. High final DMSO concentration.1. Determine the IC50 value of this compound for your cell line using a cell viability assay and use concentrations below this value.2. Keep the final DMSO concentration in the culture medium below 0.5%.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in in vitro assays.

Table 1: Effective Concentrations of this compound in Various In Vitro Assays

Assay TypeCell Line/SystemEffective Concentration RangeReference
CAR Agonism (EC50)-20 nM[1]
Reporter Gene AssayHepG2 cells10 nM - 1 µM[2]
Gene Induction (qPCR)Primary Mouse Hepatocytes100 nM - 10 µM
Cell ProliferationPrimary Mouse Hepatocytes1 µM - 10 µM

Table 2: Recommended DMSO Concentrations for In Vitro Assays

Cell TypeMaximum Recommended DMSO ConcentrationEffect of Higher ConcentrationsReference
HepG2, Huh-70.2%Significant toxicity and inhibition of proliferation above 0.4%[6]
Primary Hepatocytes0.5%Changes in gene expression and cytotoxicity above 1-2%[8]
General Cell Culture< 0.5%Altered cellular processes and potential for compound precipitation

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments involving this compound.

CAR Activation Signaling Pathway

The diagram below illustrates the signaling pathway of CAR activation by this compound.

CAR_Activation_Pathway CAR Activation by this compound cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound CAR CAR This compound->CAR Binds Cytoplasm Cytoplasm Nucleus Nucleus CAR_RXR CAR/RXR Heterodimer CAR->CAR_RXR Heterodimerizes with RXR RXR RXR->CAR_RXR PBREM PBREM/DR4 CAR_RXR->PBREM Binds to Target_Genes Target Gene Transcription (e.g., Cyp2b10) PBREM->Target_Genes Initiates

Caption: this compound activates CAR, leading to its translocation to the nucleus and target gene transcription.

Experimental Workflow for In Vitro Screening

The following diagram outlines a general workflow for screening the effects of this compound in vitro.

In_Vitro_Screening_Workflow General In Vitro Screening Workflow for this compound start Start cell_culture Cell Culture (e.g., HepG2, Primary Hepatocytes) start->cell_culture treatment This compound Treatment (Dose-response and Time-course) cell_culture->treatment assay Perform In Vitro Assay treatment->assay reporter_assay Reporter Gene Assay assay->reporter_assay qpcr qPCR for Target Genes assay->qpcr viability_assay Cell Viability Assay assay->viability_assay data_analysis Data Analysis reporter_assay->data_analysis qpcr->data_analysis viability_assay->data_analysis results Results Interpretation data_analysis->results end End results->end

Caption: A typical workflow for evaluating the in vitro effects of this compound.

Detailed Protocol: Reporter Gene Assay in HepG2 Cells

This protocol describes a method for assessing CAR activation using a luciferase reporter assay in HepG2 cells.

  • Cell Seeding:

    • Seed HepG2 cells in a 96-well white, clear-bottom plate at a density of 1 x 104 to 2 x 104 cells per well in 100 µL of complete growth medium.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Transfection:

    • Co-transfect the cells with a CAR expression vector and a reporter vector containing a CAR-responsive element (e.g., a PBREM from the CYP2B6 gene) driving the expression of firefly luciferase. A Renilla luciferase vector should also be co-transfected for normalization of transfection efficiency.

    • Follow the manufacturer's protocol for the transfection reagent.

    • After transfection, incubate the cells for another 24 hours.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in serum-free medium. A typical concentration range to test is from 1 nM to 10 µM. Include a vehicle control (DMSO, final concentration ≤ 0.5%).

    • Replace the medium in the wells with the this compound dilutions.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system, following the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction relative to the vehicle control.

    • Plot the fold induction against the this compound concentration to generate a dose-response curve and determine the EC50 value.

Detailed Protocol: qPCR for Target Gene Induction in Primary Mouse Hepatocytes

This protocol outlines the steps to measure the induction of CAR target genes, such as Cyp2b10, in primary mouse hepatocytes.

  • Hepatocyte Isolation and Seeding:

    • Isolate primary hepatocytes from mice using a collagenase perfusion method.

    • Seed the hepatocytes on collagen-coated plates at a suitable density (e.g., 0.5 x 106 cells per well in a 6-well plate) in hepatocyte culture medium.

    • Allow the cells to attach for 4-6 hours.

  • This compound Treatment:

    • Prepare dilutions of this compound in fresh hepatocyte culture medium. A concentration range of 100 nM to 10 µM is a good starting point. Include a vehicle control (DMSO, final concentration ≤ 0.5%).

    • Replace the medium with the this compound dilutions.

    • Incubate for 24 to 48 hours.

  • RNA Isolation and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a suitable RNA isolation kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for your target gene (e.g., Cyp2b10) and a reference gene (e.g., Gapdh or Actb), and a suitable qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and the vehicle control.

    • Present the data as fold induction over the vehicle control.

Detailed Protocol: Cell Viability (MTT) Assay

This protocol can be used to assess the cytotoxicity of this compound.

  • Cell Seeding:

    • Seed cells (e.g., HepG2 or primary hepatocytes) in a 96-well plate at a density that will not reach confluency by the end of the experiment.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. It is important to test a wide range of concentrations to determine the IC50 value.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic compound).

    • Replace the medium with the this compound dilutions and incubate for 24 to 72 hours.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

References

Technical Support Center: Variability in TCPOBOP Response Between Mouse Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the response to the constitutive androstane receptor (CAR) agonist, TCPOBOP, between different mouse strains.

Frequently Asked Questions (FAQs)

Q1: We are observing different levels of liver enlargement (hepatomegaly) in response to this compound treatment between different mouse strains. Is this expected?

A1: Yes, variability in the response to CAR activators like this compound between different inbred mouse strains is expected. While direct comparative studies for this compound across multiple strains are limited, research on the related CAR activator, phenobarbital, has demonstrated significant strain-dependent differences in liver tumor promotion. For instance, DBA mice are generally more susceptible to the tumor-promoting effects of phenobarbital compared to C57BL/6 mice, and this susceptibility is inherited as a dominant trait[1]. This suggests a genetic basis for the differential response to CAR activation that is likely to extend to this compound.

Furthermore, significant sex-dependent differences have been well-documented, with female mice of the CD-1 strain exhibiting a more robust proliferative response to this compound than males[2][3]. Therefore, both the genetic background (strain) and sex of the mice are critical factors influencing the magnitude of the this compound response.

Q2: What are the key parameters to measure when assessing the variability in this compound response?

A2: To comprehensively assess the variability in this compound response, it is recommended to measure the following key parameters:

  • Liver-to-Body Weight Ratio: This is a primary indicator of hepatomegaly.

  • Hepatocyte Proliferation: This can be quantified by measuring the labeling index of proliferation markers such as Bromodeoxyuridine (BrdU) or Ki-67 through immunohistochemistry.

  • Induction of CAR Target Genes: Quantitative PCR (qPCR) analysis of the mRNA levels of well-established CAR target genes, such as Cyp2b10, is a sensitive and specific marker of CAR activation.

  • Histopathological Analysis: Examination of liver tissue sections for changes in hepatocyte size (hypertrophy), and evidence of steatosis can provide valuable qualitative and quantitative data.

Q3: What is the underlying mechanism for the variability in this compound response between mouse strains?

A3: The primary mechanism of this compound action is through the activation of the constitutive androstane receptor (CAR), encoded by the Nr1i3 gene. Variability in response between strains can be attributed to several factors:

  • Genetic Polymorphisms in the Nr1i3 Gene: Variations in the coding or regulatory regions of the CAR gene between different mouse strains could lead to differences in receptor expression, ligand binding affinity, or interaction with co-regulators, thereby altering the transcriptional response to this compound.

  • Differences in CAR Expression Levels: Basal and inducible expression levels of CAR may vary between strains, leading to different magnitudes of response.

  • Variations in Downstream Signaling Pathways: Strain-specific differences in the signaling pathways that are modulated by CAR activation, including those controlling cell cycle progression and apoptosis, can also contribute to the observed variability.

  • Pharmacokinetic Differences: The metabolism and clearance of this compound may differ between mouse strains, leading to variations in the effective concentration and duration of CAR activation in the liver.

Q4: Are there known differences in this compound response between male and female mice?

A4: Yes, a significant body of evidence demonstrates a pronounced sex difference in the hepatic response to this compound, particularly in the CD-1 mouse strain. Female mice typically exhibit a much higher proliferative response compared to males[2][3]. This is associated with a stronger induction of cell cycle-related proteins and higher mRNA levels of the CAR target gene Cyp2b10 in females[2]. It is hypothesized that testosterone metabolites in male mice can inhibit the transcriptional activity of CAR, leading to a blunted response to this compound[2][3].

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected liver-to-body weight ratios after this compound treatment in a specific mouse strain.
Potential Cause Troubleshooting Step
Strain-Specific Resistance Different inbred mouse strains exhibit varying sensitivity to CAR activators. C57BL/6 mice, for example, are known to be relatively resistant to the tumor-promoting effects of phenobarbital compared to DBA mice[1]. Your strain of interest may be inherently less responsive. Recommendation: If possible, include a known sensitive strain (e.g., a strain from the DBA lineage) as a positive control in your experiment.
Sex of the Animals Male mice generally show a weaker proliferative response to this compound than female mice[2][3]. Recommendation: Ensure that you are comparing animals of the same sex across your experimental groups. If using both sexes, analyze the data separately.
Suboptimal this compound Dose or Administration The dose and route of administration can significantly impact the response. A commonly used and effective dose is 3 mg/kg administered via intraperitoneal (i.p.) injection[4][5]. Recommendation: Verify your dosing calculations and the consistency of your administration technique. Consider performing a dose-response study in your specific mouse strain to determine the optimal dose.
Timing of Measurement The peak of hepatomegaly following a single this compound injection is typically observed between 1 to 2 weeks[4][5]. Recommendation: Ensure that you are harvesting the tissues at an appropriate time point to observe the maximal effect.
Issue 2: Low or variable induction of Cyp2b10 mRNA after this compound treatment.
Potential Cause Troubleshooting Step
Strain- and Sex-Dependent Induction The magnitude of Cyp2b10 induction can vary between strains and is generally higher in female mice[2]. Recommendation: Establish a baseline of Cyp2b10 induction in a control group of the same strain and sex. When comparing across strains, be aware that the fold-induction may differ.
RNA Quality Degraded RNA will lead to inaccurate qPCR results. Recommendation: Assess the integrity of your RNA samples using a method such as the RNA Integrity Number (RIN) before proceeding with qPCR.
qPCR Primer Efficiency Inefficient or non-specific primers will result in unreliable data. Recommendation: Validate your qPCR primers for Cyp2b10 and your chosen reference gene(s) to ensure high efficiency and specificity.
Timing of Gene Expression Analysis The induction of Cyp2b10 mRNA is a rapid event, with significant increases observed as early as a few hours after this compound administration[6]. Recommendation: For assessing primary CAR activation, consider earlier time points (e.g., 6-24 hours) for gene expression analysis.

Data Presentation

Table 1: Summary of Expected Strain- and Sex-Dependent Responses to this compound

Parameter CD-1 (Female) CD-1 (Male) DBA/2 (Predicted) C57BL/6 (Predicted) Reference
Liver-to-Body Weight Ratio High IncreaseModerate IncreaseHigh Increase (Sensitive)Low to Moderate Increase (Resistant)[1][2]
Hepatocyte Proliferation HighLow to ModerateHighLow[1][2]
Cyp2b10 mRNA Induction HighModerateHighModerate[2][7]

Note: Predictions for DBA/2 and C57BL/6 strains are based on their differential responses to the CAR activator phenobarbital and require direct experimental validation with this compound.

Experimental Protocols

This compound-Induced Hepatomegaly and Gene Expression in Mice

1. Animal Models:

  • Use age- and sex-matched mice from the desired inbred strains (e.g., C57BL/6, DBA/2, CD-1). A typical age for these studies is 8-10 weeks.

2. This compound Preparation and Administration:

  • This compound (1,4-bis[2-(3,5-dichloropyridyloxy)]benzene) is typically dissolved in a vehicle such as corn oil.

  • A standard dose is 3 mg/kg body weight, administered as a single intraperitoneal (i.p.) injection[4][5].

3. Experimental Time Course:

  • For analysis of acute gene expression changes (e.g., Cyp2b10 mRNA), tissues are often collected 6 to 24 hours post-injection.

  • For assessment of hepatomegaly and hepatocyte proliferation, tissues are typically collected 48 hours to 2 weeks post-injection[4][5].

4. Tissue Collection and Processing:

  • At the designated time point, euthanize the mice and record their final body weight.

  • Excise the entire liver, blot it dry, and record its weight to calculate the liver-to-body weight ratio.

  • For histology and immunohistochemistry, fix a portion of the liver in 10% neutral buffered formalin.

  • For RNA extraction, snap-freeze a portion of the liver in liquid nitrogen and store it at -80°C.

5. Analysis:

  • Liver-to-Body Weight Ratio: Calculate as (liver weight / body weight) * 100.

  • Histology/Immunohistochemistry: Process formalin-fixed tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) for general morphology, or with antibodies against Ki-67 or incorporate BrdU for proliferation analysis.

  • Quantitative PCR (qPCR): Extract total RNA from the frozen liver tissue, reverse transcribe it to cDNA, and perform qPCR using validated primers for Cyp2b10 and suitable reference genes.

Mandatory Visualizations

CAR_Activation_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus This compound This compound CAR_inactive Inactive CAR (Phosphorylated) This compound->CAR_inactive Enters cell PP2A PP2A CAR_inactive->PP2A Activates CAR_active Active CAR PP2A->CAR_inactive Dephosphorylates CAR_RXR CAR-RXR Heterodimer CAR_active->CAR_RXR Translocates & Heterodimerizes with RXR PBREM PBREM/DR4 CAR_RXR->PBREM Binds to Cyp2b10 Cyp2b10 Gene PBREM->Cyp2b10 Regulates Transcription Increased Transcription Cyp2b10->Transcription

Caption: this compound-mediated activation of the Constitutive Androstane Receptor (CAR) signaling pathway.

Experimental_Workflow cluster_analysis Data Collection & Analysis start Start: Select Mouse Strains (e.g., C57BL/6, DBA/2) treatment This compound Treatment (3 mg/kg, i.p.) start->treatment timepoints Time Course (e.g., 24h, 48h, 1 week) treatment->timepoints liver_weight Measure Liver & Body Weight timepoints->liver_weight histology Histology & IHC (H&E, Ki-67) timepoints->histology qpcr RNA Extraction & qPCR (Cyp2b10) timepoints->qpcr comparison Compare Responses Between Strains liver_weight->comparison histology->comparison qpcr->comparison

Caption: Experimental workflow for comparing this compound response between different mouse strains.

References

Tcpobop stability in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tcpobop in solution and during storage. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in several organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is commonly used to prepare stock solutions. For in vivo applications, co-solvent systems are often employed to ensure biocompatibility. These can include mixtures of DMSO, corn oil, polyethylene glycol 300 (PEG300), Tween-80, and saline. It is crucial to use fresh, high-purity solvents, as the presence of moisture in DMSO can reduce the solubility of this compound.[1]

Q2: How should I prepare a this compound stock solution?

A2: To prepare a stock solution, dissolve this compound powder in an appropriate solvent, such as DMSO, to your desired concentration. Gentle warming and sonication can be used to aid dissolution if precipitation occurs.[2] For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Q3: What are the recommended storage conditions for this compound solutions?

A3: The stability of this compound in solution is highly dependent on the storage temperature. For optimal stability, stock solutions should be stored at low temperatures. Aliquots of stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3][4] Some suppliers suggest that stock solutions in solvent can be stable for up to one year at -80°C.[1] As a solid, this compound is stable for at least four years when stored at -20°C.[2]

Q4: How often should I prepare fresh working solutions?

A4: For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use.[2] This minimizes the risk of degradation and ensures the accurate dosing of the compound. Stock solutions can be used to prepare these fresh working solutions by diluting them into the appropriate vehicle.

Q5: Are there any visual signs of this compound degradation I should look for?

A5: While specific visual cues for this compound degradation are not well-documented, general signs of chemical instability in solutions include color change, precipitation, or the appearance of cloudiness. If you observe any of these changes in your this compound solution, it is recommended to discard it and prepare a fresh solution.

Q6: Can I repeatedly freeze and thaw my this compound stock solution?

A6: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to the degradation of the compound and affect its activity.[3] Aliquoting the stock solution into single-use vials upon preparation is the best practice to maintain the integrity of the compound over its shelf life.

Q7: How does pH affect the stability of this compound?

A7: Specific studies on the effect of pH on this compound stability are limited. However, for many pharmaceutical compounds, extreme pH conditions (highly acidic or basic) can catalyze hydrolytic degradation. It is generally recommended to maintain solutions at a neutral or near-neutral pH unless the experimental protocol specifies otherwise.

Q8: Is this compound sensitive to light?

Data Summary: Storage and Stability of this compound

ParameterRecommendationSolventTemperatureDuration
Solid Storage Store as a crystalline solidN/A-20°C≥ 4 years[2]
Stock Solution Aliquot to avoid freeze-thawDMSO-20°C1 month[3][4]
DMSO-80°C6 months[3][4] to 1 year[1]
Working Solution Prepare fresh daily for in vivo useCo-solvent systemsRoom TemperatureUse on the day of preparation[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Solubilization: Vortex the solution thoroughly. If necessary, use a sonicator or gentle warming (e.g., 37°C water bath) to ensure complete dissolution.

  • Aliquoting: Once fully dissolved, dispense the stock solution into single-use, light-protected (amber) vials.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: General Stability-Indicating HPLC Method for Purity Assessment

Note: A specific, validated HPLC method for this compound was not found in the public domain. The following is a general protocol based on common practices for the analysis of small molecules and should be optimized and validated for your specific application.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the run time to elute the compound and any potential degradation products.

    • A typical gradient might be: 0-2 min (95% A, 5% B), 2-15 min (linear gradient to 5% A, 95% B), 15-18 min (hold at 5% A, 95% B), 18-20 min (return to 95% A, 5% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., 235 nm or 290 nm).[2]

  • Sample Preparation: Dilute a small aliquot of the this compound solution in the initial mobile phase composition.

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak over time, which would indicate degradation.

Visualizations

Tcpobop_Stability_Factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes This compound This compound Solution Stability Temperature Temperature This compound->Temperature Solvent Solvent Choice This compound->Solvent Light Light Exposure This compound->Light pH pH of Solution This compound->pH FreezeThaw Freeze-Thaw Cycles This compound->FreezeThaw Degradation Chemical Degradation Temperature->Degradation Solvent->Degradation Precipitation Precipitation Solvent->Precipitation Light->Degradation pH->Degradation FreezeThaw->Degradation FreezeThaw->Precipitation LossOfActivity Loss of Biological Activity Degradation->LossOfActivity Precipitation->LossOfActivity

Caption: Factors influencing the stability of this compound in solution.

Tcpobop_Workflow start Start: this compound Powder weigh Weigh this compound start->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve sonicate Vortex/Sonicate to aid dissolution dissolve->sonicate check_dissolution Visually inspect for complete dissolution sonicate->check_dissolution check_dissolution->sonicate Not Dissolved aliquot Aliquot into single-use vials check_dissolution->aliquot Dissolved store Store at recommended temperature (-20°C or -80°C) aliquot->store end_storage Stored Stock Solution store->end_storage prepare_working Prepare fresh working solution for experiments end_storage->prepare_working end_experiment Use in Experiment prepare_working->end_experiment

Caption: Recommended workflow for preparing and storing this compound solutions.

References

Technical Support Center: Troubleshooting TCPOBOP-Induced Liver Injury

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using TCPOBOP (1,4-bis[2-(3,5-dichloropyridyloxy)]benzene) to induce liver injury in experimental models.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected levels of liver injury.

Possible Cause 1: Suboptimal this compound Dosage or Vehicle

  • Question: I am not observing the expected level of hepatomegaly or elevation in serum ALT. Is my this compound dose correct?

  • Answer: The dose-response to this compound can be steep, and the vehicle used for administration can significantly impact the outcome. A dose of 3 mg/kg is widely used to saturate the constitutive androstane receptor (CAR) in mice.[1] However, lower doses, such as the ED50 of 0.2 mg/kg for Cyp2b10 activation, can also elicit responses.[1] The vehicle is also a critical factor. A high corn oil vehicle regimen (e.g., 20 μl/g body weight) has been shown to induce more advanced liver pathology, including focal inflammation and immune cell infiltration, compared to a low corn oil regimen.[1][2][3] Ensure your this compound is fully dissolved and administered consistently.

Possible Cause 2: Sex Differences in Response

  • Question: I am seeing significant variability in liver injury between my male and female mice. Is this normal?

  • Answer: Yes, sex-dependent differences are a well-documented phenomenon in this compound-induced liver injury. Male mice are generally more susceptible to this compound-induced increases in liver-to-body weight ratio, pericentral hepatocyte hypertrophy, and pericentral neutral lipid accumulation (steatosis).[1][2] Conversely, female mice may exhibit more pronounced lipid accumulation in the periportal region.[1][2][3][4][5][6] It is crucial to include both sexes in your study design and analyze the data separately.

Possible Cause 3: Timing of Analysis

  • Question: When is the optimal time point to assess liver injury after this compound administration?

  • Answer: The kinetics of this compound-induced liver injury are time-dependent. Early responses, within 1 to 5 days, are characterized by CAR activation, hepatomegaly due to hepatocyte proliferation and hypertrophy, and changes in the expression of genes related to xenobiotic and lipid metabolism.[1][2][5][7] More advanced pathologies, such as significant steatosis, inflammation, and macrophage activation, are more prominent at later time points, such as 2 to 8 weeks, especially with repeated administration.[1][2][4][5] Elevated circulating alanine aminotransferase (ALT), a marker of hepatocyte damage, is typically observed starting from 2 weeks after treatment.[1][2]

Issue 2: Unexpected Histological Findings

Question: My H&E stains show significant lipid accumulation (steatosis), but I am not detecting fibrosis with Trichrome or Sirius Red staining. Is this expected?

Answer: Yes, this is a common finding. This compound is a potent inducer of hepatic steatosis, characterized by the accumulation of neutral lipids and cholesterol in hepatocytes, particularly in the pericentral region in males.[1][2][3][4][5] However, the development of significant fibrosis is not a typical feature of short-term or even moderately long-term (up to 4 weeks) this compound exposure in many experimental settings.[1][2] While some gene expression changes associated with fibrosis may be detected at later time points, the histological manifestation of extensive fibrosis is often absent.[1]

Issue 3: Discrepancies between Gene Expression and Protein/Phenotypic Data

Question: I am observing significant upregulation of pro-inflammatory genes, but the inflammatory infiltrate in my liver sections is minimal. Why might this be?

Answer: This can be attributed to the temporal sequence of events in this compound-induced liver injury. Transcriptional changes often precede overt histopathological alterations. Early gene expression responses (e.g., at 1 day) are dominated by CAR target genes involved in metabolism.[1][2][4][5] It is at later time points (e.g., 2 weeks) that you see a significant enrichment for genes associated with immune response, macrophage activation, and inflammation.[1][2][3][4][5][6] The full development of a robust inflammatory phenotype with significant immune cell infiltration may require persistent CAR activation over several weeks.[1][2]

Frequently Asked Questions (FAQs)

General
  • What is the primary mechanism of this compound-induced liver injury? this compound is a highly selective agonist for the constitutive androstane receptor (CAR, Nr1i3), a nuclear receptor that acts as a xenobiotic sensor in the liver.[1][2][4][5] Activation of CAR by this compound leads to a cascade of events including hepatomegaly (liver enlargement) due to both hepatocyte hypertrophy (increase in cell size) and hyperplasia (increase in cell number), induction of drug and lipid metabolizing enzymes, and the development of hepatic steatosis (fatty liver).[1][2][4][5][8]

  • What mouse strain is typically used for this compound studies? CD-1 mice are frequently used in studies of this compound-induced liver injury.[1][2][4][5] C57BL/6 mice have also been used.[1]

Experimental Design & Protocols
  • How should I prepare and administer this compound? this compound is typically dissolved in a vehicle like corn oil for intraperitoneal (i.p.) injection. A common stock solution is prepared in DMSO and then diluted in corn oil.[1][2] It is important to note that different corn oil regimens (low vs. high volume) can impact the severity of the liver pathology.[1][2][3]

  • What are the key biomarkers to measure?

    • Serum/Plasma: Alanine aminotransferase (ALT) for hepatocyte damage.[1][2][4][5]

    • Liver Tissue:

      • Liver-to-body weight ratio for hepatomegaly.[1][2]

      • Triglyceride and cholesterol levels for steatosis.[1]

      • Histological analysis (H&E for general morphology, Oil Red O for neutral lipids).[1][2]

      • Gene and protein expression of CAR target genes (Cyp2b10, Cyp3a11), markers of inflammation, and lipid metabolism.[1][7][9]

Data Interpretation
  • What signaling pathways are activated by this compound? Early on, pathways related to xenobiotic metabolism (via CAR and PXR) and oxidative stress response (e.g., NRF2-mediated) are activated.[1][2][3] At later stages, pathways involved in inflammation, immune response, macrophage activation, and cytokine signaling become prominent.[1][2][3][4][5][6] Chronic exposure can also lead to the dysregulation of mitochondrial respiratory and translation regulatory pathways.[1][2][4][5][6][8]

  • Does this compound induce mitochondrial dysfunction? Yes, persistent CAR activation by this compound, particularly in a high corn oil vehicle, can lead to the dysregulation of mitochondrial respiratory and translation regulatory pathways, which is a key feature of progressive steatotic liver disease.[1][2][4][5][6][8] Mitochondrial dysfunction is a recognized mechanism in various forms of drug-induced liver injury, contributing to decreased ATP production, increased reactive oxygen species (ROS), and altered calcium homeostasis.[10][11][12]

Quantitative Data Summary

Table 1: Effects of this compound on Liver Parameters in CD-1 Mice
ParameterTreatment GroupTime PointMale MiceFemale MiceReference
Liver/Body Weight Ratio This compound (3 mg/kg)4 daysIncreased-[1]
This compound (3 mg/kg)2 weeksSignificantly IncreasedSignificantly Increased[2]
Serum ALT Levels This compound (3 mg/kg)2 weeksIncreasedIncreased[1][2]
Liver Cholesterol This compound (3 mg/kg)2 weeksSignificantly IncreasedSignificantly Increased[1]
Pericentral Steatosis This compound (3 mg/kg)2 weeksMore SensitiveLess Sensitive[1][2][4][5]
Periportal Steatosis This compound (3 mg/kg)2 weeksLess SensitiveMore Sensitive[1][2][4][5]

Data are presented as observed effects compared to vehicle-treated controls.

Key Experimental Protocols

This compound Administration (Low Corn Oil Vehicle Regimen)
  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound at 7.5 mg/ml in 100% DMSO.

    • For injection, dilute the stock solution 10-fold in corn oil to a final concentration of 0.75 mg/ml this compound in 10% DMSO/90% corn oil.

  • Animal Dosing:

    • Use 7-8 week old CD-1 mice.[2]

    • Administer the this compound solution via intraperitoneal (i.p.) injection at a volume of 4 µl/g body weight. This delivers a final dose of 3 mg/kg this compound.[1][2]

  • Euthanasia and Tissue Collection:

    • Collect livers at desired time points (e.g., 1 day, 4 days, 2 weeks).[1][2]

    • Perform euthanasia and tissue collection at a consistent time of day (e.g., between 10:30 AM and 12 noon) to minimize circadian variability.[2]

Histological Analysis of Steatosis (Oil Red O Staining)
  • Tissue Preparation:

    • Harvested liver tissue should be immediately embedded in an optimal cutting temperature (OCT) compound and snap-frozen.

  • Sectioning:

    • Cryosection the frozen liver blocks at a thickness of 5-10 µm.

  • Staining Procedure:

    • Fix the sections briefly in formalin.

    • Rinse with distilled water.

    • Stain with a freshly prepared Oil Red O solution.

    • Rinse with a 60% isopropanol solution.

    • Counterstain with hematoxylin to visualize nuclei.

    • Mount with an aqueous mounting medium.

  • Analysis:

    • Neutral lipids will appear as red droplets. The intensity and distribution (pericentral vs. periportal) of staining can be scored semi-quantitatively.[1][2]

Visualizations

Signaling Pathways and Experimental Workflows

TCPOBOP_Mechanism cluster_early Early Events (Hours to Days) cluster_late Late Events (Weeks) This compound This compound Administration CAR CAR Activation in Hepatocytes This compound->CAR Gene_Expression_Early ↑ Expression of CAR Target Genes (e.g., Cyp2b10, Cyp3a11) CAR->Gene_Expression_Early Proliferation ↑ Hepatocyte Proliferation & Hypertrophy CAR->Proliferation Metabolism ↑ Xenobiotic & Lipid Metabolism Gene_Expression_Early->Metabolism Steatosis Hepatic Steatosis (Lipid Accumulation) Metabolism->Steatosis Hepatomegaly Hepatomegaly Proliferation->Hepatomegaly Mitochondrial_Dysfunction Mitochondrial Dysfunction Steatosis->Mitochondrial_Dysfunction ROS ↑ Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->ROS Inflammation ↑ Inflammatory Gene Expression ROS->Inflammation Hepatocyte_Damage Hepatocyte Damage (↑ ALT) ROS->Hepatocyte_Damage Macrophage_Activation Macrophage Activation Inflammation->Macrophage_Activation Macrophage_Activation->Hepatocyte_Damage Experimental_Workflow cluster_animal Animal Phase cluster_analysis Analysis Phase Animal_Selection Select CD-1 Mice (Male & Female) TCPOBOP_Prep Prepare this compound in Corn Oil Vehicle Animal_Selection->TCPOBOP_Prep Injection Intraperitoneal Injection (e.g., 3 mg/kg) TCPOBOP_Prep->Injection Time_Course Time Course (e.g., 1d, 2w, 8w) Injection->Time_Course Sacrifice Euthanasia & Tissue Collection Time_Course->Sacrifice Serum_Analysis Serum Analysis (ALT) Sacrifice->Serum_Analysis Liver_Weight Liver Weight / Body Weight Ratio Sacrifice->Liver_Weight Histology Histology (H&E, Oil Red O) Sacrifice->Histology Molecular_Analysis Gene/Protein Expression Analysis Sacrifice->Molecular_Analysis

References

Technical Support Center: TCPOBOP-Treated Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCPOBOP. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene (this compound) is a potent and highly specific agonist for the mouse constitutive androstane receptor (CAR), a nuclear receptor highly expressed in the liver and small intestine.[1][2][3] Upon binding to this compound, CAR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of its target genes.[4] This leads to the induction of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes (e.g., Cyp2b10, Cyp3a11), UDP-glucuronosyltransferases, and sulfotransferases.[2][5][6]

Q2: We are observing significant liver enlargement (hepatomegaly) in our this compound-treated mice. Is this an expected phenotype?

Yes, hepatomegaly is a well-documented and expected phenotype following this compound administration in mice.[7][8][9] This liver enlargement is a result of both hepatocyte proliferation (hyperplasia) and an increase in hepatocyte size (hypertrophy).[8][10] this compound is considered one of the strongest known chemical mitogens for the mouse liver.[5]

Q3: What is the typical timeline for the induction of hepatomegaly and hepatocyte proliferation after a single dose of this compound?

The proliferative response to this compound is rapid. An increase in the liver-to-body weight ratio can be observed as early as 24 to 48 hours post-treatment, with a peak typically seen around 5 days.[5] This rapid proliferation is comparable to the regenerative response observed after a partial hepatectomy.[5]

Troubleshooting Guide

Issue 1: Unexpected Sex-Specific Differences in Phenotypes

Question: We are observing that female mice exhibit a different response to this compound compared to males, particularly in body weight and liver steatosis. Why is this happening?

Answer: Sex-specific differences are a known phenomenon in this compound studies. Females have been reported to be more sensitive to CAR agonists like this compound.[7]

  • Body Weight: Maternal exposure to this compound has been shown to cause a significant decrease in the body weight of female offspring, a phenotype not observed in males.[7][11]

  • Hepatic Steatosis: this compound can induce hepatic steatosis (fatty liver). The pattern of this steatosis can differ between sexes, with males showing more pronounced pericentral (around the central vein) steatosis, while females may exhibit more periportal (around the portal triad) lipid accumulation.[8][12]

  • Gene Expression: More than 10% of the genes regulated by CAR in the liver are female-specific, primarily involved in xenobiotic metabolism, inflammation, and extracellular matrix organization.[6] For instance, the induction of Cyp2c55 by this compound is significantly higher in females.[13]

Recommendations:

  • Always include both male and female animals in your study design and analyze the data separately for each sex.

  • Be aware of the potential for sex-specific differences when interpreting your results.

Issue 2: Observation of Hepatic Steatosis (Fatty Liver)

Question: Our histological analysis reveals lipid accumulation in the liver of this compound-treated animals. Is this an adverse effect, and what is the underlying mechanism?

Answer: Yes, the development of hepatic steatosis is a documented phenotype associated with this compound administration.[6][8][12][14] This is considered a form of metabolic dysfunction-associated steatotic liver disease (MASLD).[12][15]

The mechanism involves the activation of CAR, which in turn upregulates lipogenic enzymes through the expression of sterol regulatory element-binding protein-1c (SREBP-1c), leading to increased de novo lipogenesis and lipid accumulation within hepatocytes.[6] While CAR activation can sometimes be protective against diet-induced steatosis, prolonged or high-dose exposure to a potent agonist like this compound can lead to this steatotic phenotype.[2][6]

Recommendations:

  • Perform histological analysis (e.g., H&E staining, Oil Red O staining) to assess the degree and location of lipid accumulation.

  • Analyze the expression of genes involved in lipid metabolism to understand the molecular changes.

Issue 3: Developmental Abnormalities in Offspring of this compound-Treated Dams

Question: We are conducting a developmental toxicity study and have noticed that the offspring of this compound-treated mothers have lower body weight. Is this a known effect?

Answer: Yes, maternal exposure to this compound has been shown to impair the growth and development of female offspring in mice.[3][7][11] Studies have reported a significant reduction in the body weight of female offspring at both 3 and 8 weeks of age.[7] This is accompanied by persistent changes in the expression of hepatic drug-metabolizing enzymes in the offspring.[3][7] Interestingly, this effect on body weight was not observed in male offspring.[7]

Recommendations:

  • Carefully monitor the body weight and overall health of the offspring from this compound-treated dams.

  • Consider long-term follow-up studies on the offspring to assess any lasting metabolic or physiological changes.

Quantitative Data Summary

Table 1: Effect of this compound on Liver-to-Body Weight Ratio and Hepatocyte Proliferation

ParameterTreatment GroupTime PointObservationReference
Liver/Body Weight RatioThis compound (3 mg/kg)Day 5~2.2-fold increase vs. Day 0[5]
Liver/Body Weight RatioThis compound (0.2 mg/kg, male)2 weeksSignificant increase[12]
Liver/Body Weight RatioThis compound (0.6 mg/kg, female)2 weeksSignificant increase[12]

Table 2: Sex-Specific Effects of Maternal this compound Exposure on Offspring Body Weight

Offspring SexAgeObservationReference
Female3 weeksMarked decrease in body weight[7]
Female8 weeksMarked decrease in body weight[7]
Male3 weeksNo significant difference in body weight[7]
Male8 weeksNo significant difference in body weight[7]

Experimental Protocols

Protocol 1: this compound Administration for Hepatomegaly and Proliferation Studies

  • Animal Model: C57BL/6 or CD-1 mice are commonly used.[2][16]

  • This compound Preparation: Dissolve this compound in a suitable vehicle. A common vehicle is corn oil, sometimes with a small percentage of DMSO to aid dissolution (e.g., 1% DMSO in corn oil).[16]

  • Dosage: A single intraperitoneal (i.p.) injection of 3 mg/kg body weight is a standard dose to induce a robust proliferative response.[5][9][16]

  • Administration: Administer the prepared this compound solution via i.p. injection.

  • Time Course: Tissues are typically harvested at various time points post-injection, such as 24 hours, 48 hours, 5 days, and 10 days, to assess the proliferative response and subsequent changes.[5]

Protocol 2: Histological Analysis of Hepatic Steatosis

  • Tissue Fixation: Fix liver tissue samples in 10% neutral-buffered formalin for 24 hours.[17]

  • Paraffin Embedding: Process the fixed tissues and embed them in paraffin.

  • Sectioning: Cut 5 µm sections from the paraffin-embedded blocks.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphological assessment. Stain with hematoxylin for 3 minutes and eosin for 1 minute.[7]

    • Oil Red O Staining: For specific visualization of neutral lipids. This requires frozen sections as the lipid is dissolved during paraffin embedding.

Signaling Pathways and Experimental Workflows

TCPOBOP_CAR_Activation_Pathway This compound This compound CAR_Cytoplasm CAR (Cytoplasm) This compound->CAR_Cytoplasm Binds to CAR_RXR_Complex CAR/RXR Heterodimer CAR_Cytoplasm->CAR_RXR_Complex Translocates to Nucleus and dimerizes with RXR RXR_Nucleus RXR RXR_Nucleus->CAR_RXR_Complex XRE Xenobiotic Response Element (XRE) CAR_RXR_Complex->XRE Binds to Target_Genes Target Gene Transcription (e.g., Cyp2b10, Cyp3a11) XRE->Target_Genes Initiates

Caption: this compound-mediated activation of the Constitutive Androstane Receptor (CAR) signaling pathway.

Experimental_Workflow_TCPOBOP_Study cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) TCPOBOP_Injection This compound Administration (i.p. injection) Animal_Acclimation->TCPOBOP_Injection TCPOBOP_Prep This compound Solution Preparation TCPOBOP_Prep->TCPOBOP_Injection Tissue_Harvesting Tissue Harvesting (e.g., Liver) TCPOBOP_Injection->Tissue_Harvesting Histology Histological Analysis (H&E, Oil Red O) Tissue_Harvesting->Histology Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Tissue_Harvesting->Gene_Expression Biochemical_Assays Biochemical Assays (e.g., ALT levels) Tissue_Harvesting->Biochemical_Assays

Caption: General experimental workflow for studying the effects of this compound in mice.

References

controlling for vehicle effects in Tcpobop studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the constitutive androstane receptor (CAR) agonist, TCPOBOP. The focus is on understanding and controlling for the effects of experimental vehicles, which is critical for the accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What are the most common vehicles for this compound administration and what are the key considerations?

A1: The choice of vehicle for this compound is critical and depends on the experimental model (in vivo or in vitro).

  • In Vivo Studies: The most common vehicle for in vivo (animal) studies is corn oil .[1][2][3] this compound is lipophilic and dissolves well in oil-based vehicles.[4] However, it is crucial to recognize that the vehicle itself can have biological effects. High doses of corn oil can induce hepatic steatosis and alter gene expression related to lipid metabolism.[5][6][7] Therefore, the volume and frequency of administration must be carefully controlled and accounted for with a dedicated vehicle control group.[8] Some protocols use a combination of DMSO and corn oil to ensure complete dissolution before administration.[5][6]

  • In Vitro Studies: For in vitro (cell culture) experiments, Dimethyl sulfoxide (DMSO) is the most widely used solvent due to its ability to dissolve a wide range of lipophilic compounds like this compound.[9] However, DMSO is not biologically inert. At certain concentrations, it can affect cell viability, differentiation, and gene expression, and may act as a free radical scavenger.[9][10][11] It is recommended to use the lowest effective concentration of DMSO, typically not exceeding 0.5% of the total medium volume, and to include a vehicle-only control in all experiments.[10]

Q2: My corn oil vehicle control group is showing significant changes in liver gene expression and histology. What could be the cause?

A2: This is a common and important observation. The corn oil vehicle, especially when administered repeatedly or in large volumes, can cause significant biological effects independent of this compound.

  • Induction of Steatosis: Studies have shown that a high corn oil vehicle regimen can lead to the accumulation of corn oil in the peritoneal cavity and induce more advanced liver pathology, including steatosis (fatty liver).[5][6]

  • Altered Gene Expression: Corn oil can influence lipid metabolism and the expression of related genes in the liver.[12] For example, diets with corn oil can affect the synthesis of cholesterol and apolipoproteins.[12] Oxidized corn oil, a potential contaminant, can upregulate genes involved in lipid metabolism and inflammation, such as PPARα and NF-κB.[13]

  • Pro-inflammatory and Fibrotic Effects: Compared to other oils like olive or soybean oil, corn oil has been shown to be associated with greater liver fibrosis in a carbon tetrachloride-induced mouse model.[14]

Troubleshooting Steps:

  • Review Your Dosing Regimen: Compare a high-volume vs. a low-volume corn oil regimen. One study defined a "low corn oil regimen" as 4 µl/g body weight versus a "high" regimen of 20 µl/g body weight.[5][6] Reducing the vehicle volume may mitigate its effects.

  • Source and Quality of Vehicle: Ensure the corn oil is fresh and has not been oxidized, as this can exacerbate inflammatory responses.[13]

  • Include an Untreated Control: If feasible and ethically approved, an additional control group that receives no injection (or a saline injection if stress is a concern) can help differentiate the effects of the vehicle from the stress of the procedure.

  • Acknowledge and Report: These vehicle-specific effects should be carefully documented and considered when interpreting the effects of this compound. The primary comparison should always be between the this compound-treated group and the concurrent vehicle-treated control group.[8]

Q3: What is the mechanism of action for this compound and what are its downstream effects?

A3: this compound is a potent and selective agonist for the mouse Constitutive Androstane Receptor (CAR, Nr1i3).[15][16]

  • CAR Activation: this compound directly binds to CAR, causing the receptor to translocate from the cytoplasm to the nucleus.[17]

  • Heterodimerization: In the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR).[17][18]

  • Gene Transcription: This CAR/RXR complex then binds to specific response elements on the DNA, activating the transcription of a wide array of target genes.[18]

Downstream Effects:

  • Xenobiotic Metabolism: The primary role of CAR is to regulate the metabolism and detoxification of foreign substances (xenobiotics) and endogenous molecules. Activated CAR robustly induces the expression of drug-metabolizing enzymes, most notably Cytochrome P450 enzymes like Cyp2b10 and Cyp3a11.[2][4]

  • Hepatocyte Proliferation: this compound is a strong chemical mitogen that induces significant hepatocyte proliferation and liver growth (hepatomegaly), a process that is dependent on CAR.[1][15]

  • Signaling Pathway Crosstalk: The proliferative effects of this compound are not solely dependent on CAR activation. They also require cooperative signaling from other pathways, such as the MET and EGFR receptor tyrosine kinases.[1][15] The Hippo signaling pathway effector YAP (Yes-associated protein) is also implicated in this compound-driven proliferation.[17]

TCPOBOP_Workflow cluster_prep Dosing Solution Details cluster_analysis Analysis Examples start Start: Study Design acclimatize 1. Animal Acclimatization (e.g., 1 week) start->acclimatize randomize 2. Randomization into Groups (Control vs. This compound) acclimatize->randomize prep 3. Preparation of Dosing Solutions randomize->prep admin 4. Administration (e.g., Oral Gavage, IP Injection) prep->admin vehicle_prep Vehicle Control: Corn Oil or DMSO/Corn Oil tcpobop_prep This compound Solution: Dissolve this compound in vehicle monitor 5. Monitoring (Body weight, clinical signs) admin->monitor endpoint 6. Endpoint: Tissue Collection (e.g., Liver, Blood) monitor->endpoint analysis 7. Downstream Analysis endpoint->analysis end End: Data Interpretation analysis->end histology Histology (H&E) qpcr Gene Expression (qPCR/RNA-seq) biochem Serum Biochemistry (e.g., ALT) Troubleshooting_Vehicle_Effects start Start: Unexpected Phenotype in Vehicle Control Group q1 Is the vehicle corn oil (or other oil)? start->q1 a1_yes High dosing volume or frequency can induce steatosis/inflammation. q1->a1_yes Yes q2 Is the vehicle DMSO (in vitro)? q1->q2 No sol1 Action: Reduce dosing volume. Consider a 'low oil' regimen. a1_yes->sol1 end_node Conclusion: Refined protocol with appropriate controls leads to reliable data. sol1->end_node a2_yes Concentration may be too high, causing cytotoxicity or off-target effects. q2->a2_yes Yes q3 Is the effect inconsistent between experiments? q2->q3 No sol2 Action: Reduce final DMSO concentration to ≤0.5% and re-test. a2_yes->sol2 sol2->end_node a3_yes Vehicle source/purity may vary. Oil can oxidize, solutions can be inhomogeneous. q3->a3_yes Yes q3->end_node No (Re-evaluate experimental design) sol3 Action: Use a fresh lot of high-purity vehicle. Ensure complete dissolution/mixing of dosing solutions before each use. a3_yes->sol3 sol3->end_node

References

Validation & Comparative

A Comparative Guide to TCPOBOP and Phenobarbital for Constitutive Androstane Receptor (CAR) Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Constitutive Androstane Receptor (CAR, NR1I3) is a critical nuclear receptor that regulates the metabolism of xenobiotics and endobiotics, primarily in the liver. Its activation leads to the transcriptional upregulation of genes encoding drug-metabolizing enzymes and transporters, such as cytochrome P450s (CYPs). Understanding the nuances of CAR activators is paramount for research in drug metabolism, toxicology, and drug development. This guide provides a detailed, objective comparison of two seminal CAR activators: 1,4-bis[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP) and phenobarbital (PB).

Mechanism of Action: A Tale of Two Pathways

This compound and phenobarbital activate CAR through fundamentally different mechanisms. This compound is a direct agonist , binding to the ligand-binding pocket of CAR, which induces a conformational change, leading to its nuclear translocation and subsequent gene activation. In contrast, phenobarbital is an indirect activator .[1][2][3][4] It does not bind directly to CAR but instead initiates a signaling cascade by inhibiting the epidermal growth factor receptor (EGFR).[4] This inhibition leads to the activation of protein phosphatase 2A (PP2A), which dephosphorylates CAR at threonine-38, triggering its translocation to the nucleus.[5]

These distinct mechanisms have significant implications for their use in research. This compound's direct agonism makes it a potent and specific tool for studying CAR's ligand-dependent functions, particularly in mice. Phenobarbital's indirect pathway, however, highlights CAR's role as a sensor of cellular signaling changes.

Species Specificity and Off-Target Effects

A crucial point of differentiation is species specificity. This compound is a potent activator of mouse CAR but does not activate human CAR.[6] Conversely, the compound CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1][7]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) is a direct agonist for human CAR but not mouse CAR.

Phenobarbital, on the other hand, activates CAR across multiple species, including humans and mice.[2] However, its effects are less specific than this compound. In humans, phenobarbital activates both CAR and the Pregnane X Receptor (PXR), another key xenobiotic-sensing nuclear receptor.[3] This cross-reactivity can complicate the interpretation of experimental results in human-based systems. In mice, phenobarbital is considered a more selective CAR activator as it does not activate mouse PXR.

Quantitative Comparison of CAR Activation

Table 1: In Vivo Dose and Induction of CAR Target Gene Cyp2b10 in Mice

CompoundDoseRoute of AdministrationFold Induction of Cyp2b10 mRNAReference
This compound0.2 mg/kg (ED50)Intraperitoneal (i.p.)Significant induction (sub-maximal)[1]
This compound3 mg/kgIntraperitoneal (i.p.)> 50-fold[1]
Phenobarbital50 mg/kg/day for 5 daysIntraperitoneal (i.p.)Remarkable increase[8]

Table 2: In Vitro Induction of CAR Target Genes

CompoundCell TypeConcentrationTarget GeneFold InductionReference
This compoundMouse Primary Hepatocytes50 nM(NR1)5-tk-luciferaseActivation
PhenobarbitalMouse Primary HepatocytesNot specifiedCyp2b10Induction[5]
This compoundg2car-3 cells (mouse CAR-expressing HepG2)Not specifiedCYP2B6Induction[9]
Phenobarbitalg2car-3 cells (mouse CAR-expressing HepG2)Not specifiedCYP2B6No induction[9]

Experimental Protocols

In Vivo Mouse Study for CAR Activation

Objective: To assess the in vivo activation of CAR by this compound or phenobarbital through the quantification of target gene expression in the liver.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (dissolved in corn oil)

  • Phenobarbital (dissolved in saline)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for Cyp2b10 and a housekeeping gene (e.g., Gapdh)

Procedure:

  • Animal Dosing:

    • This compound Group: Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 3 mg/kg body weight.

    • Phenobarbital Group: Administer daily i.p. injections of phenobarbital at a dose of 50 mg/kg body weight for 5 consecutive days.[8]

    • Vehicle Control Group: Administer an equivalent volume of the respective vehicle (corn oil or saline).

  • Tissue Harvest: Euthanize mice 24 hours after the final dose and immediately harvest the livers. A portion of the liver should be snap-frozen in liquid nitrogen and stored at -80°C for RNA analysis.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the liver tissue using a commercial RNA extraction kit according to the manufacturer's instructions. Subsequently, synthesize cDNA from the extracted RNA.

  • Quantitative PCR (qPCR): Perform qPCR to quantify the relative mRNA expression levels of the CAR target gene Cyp2b10 and the housekeeping gene. The results should be expressed as fold change relative to the vehicle-treated control group.

In Vitro Reporter Gene Assay for CAR Activation

Objective: To quantify the activation of CAR by this compound and phenobarbital in a cell-based luciferase reporter assay.

Materials:

  • HepG2 cells

  • Expression plasmid for mouse CAR

  • Luciferase reporter plasmid containing CAR response elements (e.g., (NR1)5-tk-luciferase)

  • Transfection reagent

  • This compound (dissolved in DMSO)

  • Phenobarbital (dissolved in DMSO)

  • Luciferase assay system

Procedure:

  • Cell Culture and Transfection: Culture HepG2 cells in a suitable medium. Co-transfect the cells with the CAR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or phenobarbital (e.g., 1 µM to 1 mM). Include a vehicle control (DMSO).

  • Luciferase Assay: After 24 hours of treatment, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the dose-response curves and determine the EC50 values for each compound.

Signaling Pathways and Experimental Workflows

This compound: Direct CAR Activation

TCPOBOP_Activation cluster_nucleus Nuclear Translocation This compound This compound CAR_Cytoplasm CAR (Cytoplasm) This compound->CAR_Cytoplasm Binds CAR_RXR_Nucleus CAR/RXR Heterodimer CAR_Cytoplasm->CAR_RXR_Nucleus RXR_Cytoplasm RXR (Cytoplasm) RXR_Cytoplasm->CAR_RXR_Nucleus Nucleus Nucleus PBREM PBREM CAR_RXR_Nucleus->PBREM Binds Transcription Target Gene Transcription PBREM->Transcription Activates

Caption: Direct activation of CAR by this compound.

Phenobarbital: Indirect CAR Activation

Phenobarbital_Activation cluster_nucleus Nuclear Translocation PB Phenobarbital EGFR EGFR PB->EGFR Inhibits PP2A PP2A EGFR->PP2A Inhibits CAR_P CAR-P (Cytoplasm) PP2A->CAR_P Dephosphorylates CAR_deP CAR (Cytoplasm) CAR_P->CAR_deP CAR_RXR_Nucleus CAR/RXR Heterodimer CAR_deP->CAR_RXR_Nucleus Nucleus Nucleus PBREM PBREM CAR_RXR_Nucleus->PBREM Binds Transcription Target Gene Transcription PBREM->Transcription Activates

Caption: Indirect activation of CAR by Phenobarbital.

Conclusion

This compound and phenobarbital are both invaluable tools for studying CAR-mediated gene regulation, but their distinct mechanisms of action, species specificity, and potential for off-target effects necessitate careful consideration in experimental design. This compound serves as a potent and specific direct agonist for mouse CAR, ideal for elucidating ligand-dependent activation pathways in rodent models. Phenobarbital, while less specific due to its indirect mechanism and cross-reactivity with human PXR, offers a model for CAR activation that is relevant across multiple species and provides insight into the receptor's role in broader cellular signaling networks. The choice between these two activators will ultimately depend on the specific research question, the experimental system employed, and the desired level of specificity.

References

A Comparative Guide to Alternative Methods for Inducing Hepatocyte Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and liver disease, stimulating hepatocyte proliferation is a critical objective for applications ranging from in vitro toxicology studies to regenerative medicine. This guide provides a comparative overview of alternative methods to induce the proliferation of these typically quiescent cells, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.

Quantitative Comparison of Hepatocyte Proliferation Methods

The efficacy of various methods to induce hepatocyte proliferation can be quantified through several metrics, including the percentage of cells positive for proliferation markers like Ki67 or BrdU, fold increase in cell number, and overall increase in liver mass. The following tables summarize quantitative data from experimental studies for both in vitro and in vivo approaches.

In Vitro Methods
MethodKey Reagents/StimuliModel SystemProliferation MetricResultReference
Co-culture 3T3-J2 fibroblastsPrimary rat hepatocytesFold increase in cell number~35-fold[1]
Small Molecules YAC cocktail (Y-27632, A83-01, CHIR99021)Rat liver progenitor cellsCell proliferation rateSignificant increase[2]
Growth Factors Hepatocyte Growth Factor (HGF)Human hepatoma cells (HepG2)STAT3 activationTime-dependent increase
Genetic Engineering Overexpression of Cyclin D1Primary rat hepatocytesDNA synthesis (vs. control)Similar to mitogen-treated cells[3]
In Vivo Methods
MethodKey Reagents/StimuliModel SystemProliferation MetricResultReference
Growth Factors Continuous infusion of human HGF (5 mg/kg/d for 5 days)Adult C57BL/6 miceIncrease in relative liver mass>140%
Physiological Intermittent fasting (1 week)Adult mice% of Ki67+ hepatocytes2-fold increase[4]
Physiological PregnancyFemale miceIncrease in liver size and weight~50%[5]

Key Signaling Pathways in Hepatocyte Proliferation

The induction of hepatocyte proliferation is orchestrated by a complex network of intracellular signaling pathways. Below are diagrams illustrating the core signaling cascades activated by different stimuli.

HGF_Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates Akt Akt PI3K->Akt Activates CellCycle Cell Cycle Progression Akt->CellCycle Promotes STAT3->CellCycle Promotes

HGF signaling pathway leading to hepatocyte proliferation.

Wnt_Signaling cluster_nucleus Nuclear Events Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK3β Dishevelled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Degrades Nucleus Nucleus beta_catenin->Nucleus Translocates TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds CyclinD1 Cyclin D1 (Proliferation) TCF_LEF->CyclinD1 Induces Transcription

Wnt/β-catenin signaling pathway promoting hepatocyte proliferation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments in inducing and quantifying hepatocyte proliferation.

In Vivo HGF-Induced Hepatocyte Proliferation in Mice

Objective: To induce hepatocyte proliferation in adult mice through the continuous infusion of Hepatocyte Growth Factor (HGF).

Materials:

  • Adult C57BL/6 mice

  • Recombinant human HGF (rhHGF)

  • Osmotic pumps

  • Catheters for portal vein cannulation

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

Procedure:

  • Anesthetize the mouse using an approved protocol.

  • Perform a laparotomy to expose the portal vein.

  • Carefully insert a catheter into the portal vein and secure it.

  • Connect the catheter to a pre-filled osmotic pump containing rhHGF at the desired concentration (e.g., to deliver 5 mg/kg/day).

  • Implant the osmotic pump subcutaneously.

  • Suture the incision and allow the mouse to recover.

  • Monitor the mouse for the duration of the infusion (e.g., 5 days).

  • At the end of the experiment, euthanize the mouse and harvest the liver for analysis (e.g., weighing, histology, proliferation marker staining).

In Vitro Hepatocyte Proliferation via 3T3-J2 Co-culture

Objective: To expand primary hepatocytes in vitro by co-culturing them with a feeder layer of 3T3-J2 fibroblasts.[1]

Materials:

  • Primary hepatocytes (e.g., from rat or human)

  • 3T3-J2 fibroblasts

  • Hepatocyte culture medium

  • Fibroblast culture medium (DMEM with 10% FBS)

  • Mitomycin-C

  • Collagen-coated culture plates

Procedure:

  • Culture 3T3-J2 fibroblasts to confluence in a T75 flask.

  • Treat the confluent 3T3-J2 cells with mitomycin-C (10 µg/mL) for 2 hours to induce growth arrest.

  • Wash the cells thoroughly with PBS, trypsinize, and seed them onto collagen-coated plates at a density that will form a confluent monolayer.

  • Isolate primary hepatocytes using a standard collagenase perfusion method.

  • Seed the primary hepatocytes at a low density onto the prepared 3T3-J2 feeder layer.

  • Culture the co-culture in hepatocyte culture medium, changing the medium daily.

  • Monitor hepatocyte proliferation over time by microscopy and quantify using proliferation assays.

Quantification of Hepatocyte Proliferation using BrdU Labeling

Objective: To quantify the percentage of proliferating hepatocytes in vivo or in vitro by detecting the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.[6]

Materials:

  • BrdU solution (sterile)

  • For in vivo: Syringes and needles

  • For in vitro: Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • DNase I solution

  • Anti-BrdU antibody

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

In Vivo Labeling:

  • Inject the animal with BrdU solution intraperitoneally (e.g., 50 mg/kg body weight).[6]

  • The timing of the injection and the labeling period will depend on the experimental design. A common approach is to inject 2 hours before tissue harvesting.

  • Euthanize the animal and harvest the liver.

  • Fix the liver tissue in 4% paraformaldehyde and process for paraffin embedding and sectioning.

In Vitro Labeling:

  • Add BrdU to the cell culture medium at a final concentration of 10 µM.

  • Incubate the cells for a desired period (e.g., 1-24 hours) to allow for BrdU incorporation into proliferating cells.

Immunostaining (for both in vivo and in vitro samples):

  • Deparaffinize and rehydrate tissue sections, or wash cultured cells with PBS.

  • Perform antigen retrieval for tissue sections if necessary.

  • Fix the cells/tissues with 4% paraformaldehyde.

  • Permeabilize the cells with a permeabilization buffer.

  • Treat with DNase I to expose the incorporated BrdU.

  • Block non-specific antibody binding.

  • Incubate with the primary anti-BrdU antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the slides/coverslips and visualize using a fluorescence microscope.

  • Quantify the percentage of BrdU-positive nuclei relative to the total number of nuclei.

Experimental Workflow for Comparing Proliferation Methods

The following diagram outlines a general workflow for a comparative study of different hepatocyte proliferation methods.

Experimental_Workflow cluster_treatments Treatment Groups start Isolate Primary Hepatocytes control Control (e.g., standard culture) start->control hgf Growth Factor (e.g., HGF) start->hgf sm Small Molecules (e.g., YAC) start->sm coculture Co-culture (e.g., 3T3-J2) start->coculture proliferation_assay Proliferation Assay (e.g., BrdU/Ki67 staining) control->proliferation_assay functional_assay Functional Assay (e.g., Albumin/Urea secretion) control->functional_assay hgf->proliferation_assay hgf->functional_assay sm->proliferation_assay sm->functional_assay coculture->proliferation_assay coculture->functional_assay data_analysis Data Analysis and Comparison proliferation_assay->data_analysis functional_assay->data_analysis

Workflow for comparing hepatocyte proliferation methods.

References

A Researcher's Guide to Validating Chimeric Antigen Receptor (CAR) T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

Clarification on Terminology: CAR (Chimeric Antigen Receptor) vs. CAR (Constitutive Androstane Receptor)

It is crucial to distinguish between two different biological entities abbreviated as "CAR." The user's request appears to merge these distinct concepts.

  • Chimeric Antigen Receptor (CAR): This is a synthetic receptor engineered onto immune cells, most notably T-cells (creating CAR-T cells), to recognize and target specific antigens, primarily on cancer cells. Its activation leads to an anti-tumor immune response.[1][2]

  • Constitutive Androstane Receptor (CAR; NR1I3): This is a nuclear receptor, highly expressed in the liver, that functions as a sensor for foreign substances (xenobiotics).[3][4] It regulates the expression of genes involved in drug metabolism and detoxification.[5][6]

Tcpobop (1,4-bis[2-(3,5-dichloropyridyloxy)]benzene) is a well-established chemical agonist for the mouseConstitutive Androstane Receptor (mCAR) .[7][8] It is used in research to study liver metabolism and toxicology by activating this specific nuclear receptor pathway. This compound does not activate the Chimeric Antigen Receptor in CAR-T cells.

Therefore, this guide will focus on the scientifically accurate methods for validating the activation of Chimeric Antigen Receptor (CAR-T) cells and their downstream target genes, providing a comparison of established laboratory techniques.

This guide provides a comprehensive comparison of methodologies used to validate the activation of CAR-T cells following antigen engagement. We present detailed experimental protocols, comparative data, and visual diagrams of key pathways and workflows to assist researchers in selecting the most appropriate validation strategies.

The CAR-T Activation Signaling Cascade

Upon binding to its target antigen on a cancer cell, the Chimeric Antigen Receptor (CAR) initiates a signaling cascade that mimics natural T-cell activation. This process involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CAR's intracellular domain (typically derived from CD3ζ).[1][9] This event recruits and activates key kinases like ZAP70, leading to the formation of a signalosome and the activation of downstream pathways, including the NF-κB and NFAT pathways.[10][11][12] These pathways culminate in the transcription of genes essential for T-cell effector functions, such as cytokine production (e.g., IL-2, IFN-γ), proliferation, and cytotoxicity.[2][9]

CAR-T Signaling Pathway CAR-T Activation Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Target Antigen CAR CAR (scFv) Antigen->CAR Binding CD3zeta CD3ζ (ITAMs) CAR->CD3zeta Costim Co-stimulatory Domain (e.g., CD28, 4-1BB) CAR->Costim Lck LCK CD3zeta->Lck Recruits ZAP70 ZAP70 CD3zeta->ZAP70 Recruits & Activates LAT_SLP76 LAT/SLP-76 Signalosome Costim->LAT_SLP76 Enhances Signal Lck->CD3zeta Phosphorylates ZAP70->LAT_SLP76 Phosphorylates PLCg PLCγ LAT_SLP76->PLCg Activates PKC PKCθ PLCg->PKC via DAG CBM CBM Complex PKC->CBM Activates IKK IKK Complex CBM->IKK Activates NFkB NF-κB Activation & Nuclear Translocation IKK->NFkB Gene Target Gene Transcription (Cytokines, Proliferation, etc.) NFkB->Gene

Caption: A diagram of the CAR-T cell activation signaling pathway.

The CAR-T Cell Manufacturing and Validation Workflow

The production of CAR-T cells is a multi-step process that begins with the collection of T-cells from a patient or donor.[13][14] These T-cells are activated and then genetically modified, typically using a viral vector, to express the CAR.[15] The engineered cells are then expanded in number to achieve a therapeutic dose before being formulated for infusion back into the patient.[16] Validation assays are critical quality control checkpoints throughout this process, ensuring the final product is potent and functional.

CAR-T Manufacturing and Validation Workflow CAR-T Manufacturing & Validation Workflow start 1. Leukapheresis (T-Cell Collection) activate 2. T-Cell Activation (e.g., anti-CD3/CD28 beads) start->activate transduce 3. Genetic Modification (e.g., Lentiviral Transduction) activate->transduce expand 4. Ex Vivo Expansion transduce->expand qc1 Validation 1: CAR Expression (Flow Cytometry) transduce->qc1 harvest 5. Harvest & Formulation expand->harvest qc2 Validation 2: Potency & Function Assays (Cytotoxicity, Cytokine Release) expand->qc2 infuse 6. Infusion into Patient harvest->infuse qc1->expand qc2->harvest

Caption: Overview of the CAR-T cell manufacturing and validation process.

Comparison of CAR-T Activation Validation Methods

Several assays can be employed to confirm CAR-T cell activation and quantify their effector functions. The choice of method depends on the specific question being asked, from confirming target engagement to measuring the ultimate therapeutic effect (i.e., tumor cell killing).

MethodPrincipleTypical ReadoutAdvantagesDisadvantages
Cytokine Release Assays (e.g., ELISA, CBA, ELISpot) Measures the secretion of key effector cytokines (e.g., IL-2, IFN-γ, TNF-α) from CAR-T cells after co-culture with target cells.[2][17]Cytokine concentration (pg/mL or IU/mL).Highly quantitative; reflects a key anti-tumor mechanism; well-established protocols.Indirect measure of cytotoxicity; can be influenced by culture conditions.
Cytotoxicity/Potency Assays Quantifies the ability of CAR-T cells to kill target tumor cells.Percentage of target cell lysis.Direct measure of effector function; clinically relevant endpoint.Can be complex to set up; traditional 51Cr release assays involve radioactivity.
- Luciferase-basedTarget cells express luciferase; lysis releases the enzyme, and luminescence is measured upon substrate addition.[18]Relative Luminescence Units (RLU), correlated to cell viability.High-throughput; non-radioactive; highly sensitive.Requires genetically modified target cells.
- Impedance-basedTarget cells are grown on electrodes; as CAR-T cells induce lysis, cells detach, and electrical impedance changes.[18]Real-time cell index.Real-time, kinetic monitoring; label-free.Requires specialized equipment; sensitive to cell adhesion properties.
Flow Cytometry Measures the upregulation of cell surface activation markers (e.g., CD69, CD25) or intracellular signaling molecules on CAR-T cells.[17]Percentage of marker-positive cells; Mean Fluorescence Intensity (MFI).Single-cell resolution; can measure multiple parameters simultaneously (multiplexing).Provides a snapshot in time; may not directly correlate with long-term function.
Proliferation Assays Measures the expansion of CAR-T cells in response to target antigen stimulation, often using cell-tracking dyes (e.g., CFSE).[17]Dye dilution measured by flow cytometry.Indicates sustained response and potential for in vivo persistence.Longer assay duration; can be confounded by cell death.

Detailed Experimental Protocols

Protocol 1: Cytokine Release Measurement by ELISA

This protocol describes a standard Enzyme-Linked Immunosorbent Assay (ELISA) to quantify IFN-γ secretion from CAR-T cells.

  • Co-culture Setup:

    • Plate target cells (antigen-positive) and control cells (antigen-negative) in a 96-well flat-bottom plate.

    • Add CAR-T cells and non-transduced T-cells (as a control) at a desired Effector-to-Target (E:T) ratio (e.g., 5:1).

    • Co-culture for 24-72 hours at 37°C, 5% CO₂.[17]

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant, avoiding cell disruption. Samples can be stored at -80°C.

  • ELISA Procedure (using a commercial kit):

    • Coat a 96-well ELISA plate with the capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add standards and collected supernatants to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash again and add the enzyme conjugate (e.g., HRP-Streptavidin).

    • Add the substrate and stop the reaction.

    • Read the absorbance on a plate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve from the standards.

    • Calculate the concentration of IFN-γ in the samples based on the standard curve.

Protocol 2: Luciferase-Based Cytotoxicity Assay

This protocol outlines a method to measure CAR-T cell-mediated killing of luciferase-expressing target cells.[18]

  • Cell Preparation:

    • Use a target cancer cell line stably expressing luciferase (e.g., Raji-Luc2 for CD19-CAR-T).

    • Harvest CAR-T cells (effectors) and target cells.

  • Assay Setup:

    • Seed a constant number of target cells (e.g., 5,000 cells/well) into a 96-well white, clear-bottom plate.[18]

    • Add effector cells at varying E:T ratios (e.g., 10:1, 5:1, 2:1, 1:1).[18]

    • Include control wells:

      • "Target Max" (target cells only, for maximum luminescence/spontaneous death).

      • "Target Min" (target cells lysed with detergent, for minimum luminescence/maximum killing).

    • Incubate the co-culture for a set period (e.g., 24 hours).[18]

  • Luminescence Reading:

    • Allow the plate to equilibrate to room temperature.

    • Add the luciferase substrate to all wells according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (RLU_Max - RLU_Sample) / (RLU_Max - RLU_Min) (where RLU is Relative Light Units).

Logic of Validation Method Selection

Choosing the right validation assay requires considering the specific goals of the experiment. For early-stage CAR construct screening, a high-throughput method like a luciferase cytotoxicity assay might be preferred. For characterizing the functional profile of a final cell product for lot release, a combination of a potency assay and a cytokine release assay is often required to provide a comprehensive picture of the CAR-T cell's mechanism of action.

Validation Method Selection Logic Logic for Selecting a CAR-T Validation Method goal What is the primary goal? screen Screening multiple CAR constructs goal->screen Screening characterize Full functional characterization goal->characterize Characterization mechanism Investigating signaling mechanism goal->mechanism Mechanism method1 Use high-throughput assays: - Luciferase Cytotoxicity - Flow for Activation Markers screen->method1 method2 Use a combination of assays: - Cytotoxicity (Potency) - Cytokine Release (ELISA) - Proliferation Assay characterize->method2 method3 Use specific molecular assays: - Intracellular Flow Cytometry (for phosphorylated proteins) - Western Blot mechanism->method3

References

A Comparative Guide to Nuclear Receptor Agonists in Humanized CAR Models: Why a Direct Tcpobop vs. CITCO Showdown is Misguided

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals leveraging humanized mouse models for Chimeric Antigen Receptor (CAR) T-cell therapy, understanding the nuanced effects of xenobiotic compounds on the tumor microenvironment and immune cell function is paramount. While the query of comparing Tcpobop and CITCO is a valid starting point, a direct head-to-head comparison in the context of humanized models is scientifically inappropriate due to the strict species-specificity of these compounds. This guide will clarify this critical point and instead offer a scientifically rigorous comparison of the potential effects of the human-relevant agonist, CITCO, versus a control scenario in humanized CAR-T models, supported by existing experimental data on the pathways these compounds modulate.

The Decisive Factor: Species-Specific Receptor Activation

The primary reason a direct comparison between this compound and CITCO in humanized models is not feasible lies in their distinct targets. This compound is a potent and specific agonist for the mouse Constitutive Androstane Receptor (mCAR), but it does not activate the human CAR (hCAR).[1][2][3][4][5] Conversely, CITCO is a selective agonist for hCAR.[1][2][3][5][6][7][8] Therefore, in a humanized mouse model, which is designed to recapitulate human cellular functions, this compound would be an irrelevant variable. The pertinent investigation for preclinical human studies is the effect of a human-specific agonist like CITCO.

Furthermore, it is crucial to note that CITCO has been shown to be a dual agonist, activating the human Pregnane X Receptor (hPXR) in addition to hCAR.[9] This dual activity is critical for interpreting any potential effects in a humanized system.

Potential Immunomodulatory and Microenvironmental Effects of CITCO in Humanized CAR-T Models

Given that CITCO activates both hCAR and hPXR, its potential impact on CAR-T cell therapy in a humanized model could be multifaceted, influencing both metabolic pathways and direct immune cell function.

Activation of the Constitutive Androstane Receptor (hCAR)

The primary role of CAR is the regulation of xenobiotic and endobiotic metabolism, primarily in the liver.[10] Activation of hCAR by CITCO in humanized CAR mice has been shown to enhance the metabolic bioactivation of certain chemotherapeutic agents, such as cyclophosphamide, leading to improved anti-tumor effects in a lymphoma model.[11][12] While this is not a direct effect on T-cells, it highlights a potential mechanism by which CITCO could modulate the efficacy of concurrent chemo-immunotherapy regimens.

Activation of the Pregnane X Receptor (hPXR)

The activation of PXR presents a more complex, and potentially contradictory, role in the context of immunotherapy. PXR is expressed in human T-lymphocytes, and its activation has been demonstrated to have an immunosuppressive effect.[13][14][15]

Key findings on PXR activation include:

  • Inhibition of T-cell Proliferation: Pharmacological activation of PXR inhibits the proliferation of T-lymphocytes.[16]

  • Suppression of T-cell Function: PXR activation can lead to T-cell anergy by decreasing the expression of the high-affinity IL-2 receptor alpha chain (CD25) and the production of Interferon-gamma (IFN-γ).[14][15][16] This is mediated through the suppression of key signaling pathways like NF-κB and MEK1/2.[14]

  • Exaggerated Immune Response in PXR-deficient Models: Conversely, mice lacking PXR exhibit an exaggerated T-lymphocyte proliferation and increased production of IFN-γ.[16][17]

These findings suggest that the activation of hPXR by CITCO could potentially dampen the desired anti-tumor immune response mediated by CAR-T cells. This makes the investigation of CITCO in a CAR-T setting a double-edged sword: while hCAR activation might be leveraged to improve chemotherapy efficacy, concurrent hPXR activation could be detrimental to the immunotherapy component.

Data Summary: Potential Effects of CITCO in a Humanized CAR-T Model

ParameterPotential Effect of CITCO (via hCAR activation)Potential Effect of CITCO (via hPXR activation)Supporting Rationale
CAR-T Cell Proliferation No direct effect known.Inhibition PXR activation has been shown to inhibit T-lymphocyte proliferation.[16]
CAR-T Cell Cytokine Production (e.g., IFN-γ) No direct effect known.Decrease PXR activation leads to decreased IFN-γ production in T-cells.[14][15][16]
CAR-T Cell Persistence UnknownPotential Decrease Reduced proliferation and function could lead to poorer persistence.
Tumor Microenvironment Potential modulation of drug metabolism within the tumor.Potential for both pro- and anti-cancer effects depending on the context.[7][18][19]hCAR is a master regulator of drug metabolism.[10] PXR has context-dependent roles in cancer progression.[18]
Concurrent Chemotherapy Efficacy (e.g., Cyclophosphamide) Enhancement UnknownCITCO has been shown to enhance the bioactivation of cyclophosphamide in hCAR-transgenic mice.[11][12]

Proposed Experimental Protocol to Evaluate CITCO in a Humanized CAR-T Model

To definitively assess the impact of CITCO on CAR-T cell therapy, a rigorously designed experiment using a humanized mouse model is necessary.

1. Animal Model:

  • Immunodeficient mice (e.g., NOD-scid IL2Rγnull or NSG) will be used.

  • Mice will be "humanized" by engrafting human CD34+ hematopoietic stem cells to establish a human immune system.

  • A human tumor cell line (e.g., a CD19-expressing B-cell lymphoma or a solid tumor cell line) will be implanted to establish tumors.

2. CAR-T Cell Therapy:

  • Human T-cells will be transduced with a lentiviral vector to express a CAR targeting a tumor-specific antigen (e.g., CD19).

  • CAR-T cells will be expanded ex vivo and administered to the tumor-bearing humanized mice.

3. Treatment Groups:

  • Group 1 (Control): Tumor-bearing humanized mice treated with CAR-T cells and a vehicle control.

  • Group 2 (Experimental): Tumor-bearing humanized mice treated with CAR-T cells and CITCO. The dosing regimen for CITCO would be based on previous studies in humanized mice.[11]

4. Key Experimental Readouts:

  • Tumor Burden: Monitored over time using methods like bioluminescence imaging or caliper measurements.

  • CAR-T Cell Persistence and Phenotype: Peripheral blood and tumor tissue will be analyzed by flow cytometry at various time points to quantify CAR-T cells and assess their phenotype (e.g., activation markers like CD69, exhaustion markers like PD-1, and memory markers like CD62L).

  • Cytokine Profile: Plasma levels of human cytokines (e.g., IFN-γ, IL-2, TNF-α) will be measured to assess the systemic immune response.

  • Tumor Microenvironment Analysis: At the experimental endpoint, tumors will be harvested for immunohistochemistry or flow cytometry to analyze the infiltration and activation state of CAR-T cells and other immune cells.

Visualizing the Pathways and Experimental Design

CITCO_Signaling_Pathways CITCO Signaling in Humanized Models cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CITCO CITCO hCAR_inactive Inactive hCAR (in complex) CITCO->hCAR_inactive Activates hPXR_inactive Inactive hPXR CITCO->hPXR_inactive Activates hCAR_active Active hCAR hCAR_inactive->hCAR_active Translocation hPXR_active Active hPXR hPXR_inactive->hPXR_active Translocation RXR_c RXRα RXR_n RXRα RXR_c->RXR_n T_Cell_Signaling T-Cell Receptor Signaling Cascade NFkB_inactive Inactive NF-κB T_Cell_Signaling->NFkB_inactive NFkB_active Active NF-κB NFkB_inactive->NFkB_active Activation Gene_Expression_CAR Target Gene Expression (e.g., CYP enzymes) hCAR_active->Gene_Expression_CAR Dimerizes & Regulates hPXR_active->NFkB_active Inhibits Gene_Expression_PXR Target Gene Expression (e.g., SOCS1) hPXR_active->Gene_Expression_PXR Dimerizes & Regulates RXR_n->Gene_Expression_CAR Dimerizes & Regulates RXR_n->Gene_Expression_PXR Dimerizes & Regulates T_Cell_Effector_Genes T-Cell Effector Genes (e.g., IFN-γ, CD25) NFkB_active->T_Cell_Effector_Genes Promotes Experimental_Workflow Experimental Workflow for CITCO Evaluation in CAR-T Models cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis start NSG Mice humanize Engraft Human CD34+ HSCs start->humanize tumor Implant Human Tumor Cells humanize->tumor cart Administer CAR-T Cells tumor->cart grouping Divide into Treatment Groups cart->grouping vehicle Administer Vehicle grouping->vehicle citco Administer CITCO grouping->citco monitoring Monitor Tumor Growth (e.g., Bioluminescence) vehicle->monitoring citco->monitoring blood Serial Blood Collection (Flow Cytometry, Cytokines) monitoring->blood endpoint Endpoint Analysis (Tumor Microenvironment) blood->endpoint

References

Unraveling the Dual Facets of Tcpobop: A Comparative Guide to its In Vivo and In Vitro Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise actions of chemical probes is paramount. 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene, commonly known as Tcpobop, stands as a potent and selective agonist for the constitutive androstane receptor (CAR), a key nuclear receptor in xenobiotic and endobiotic metabolism. This guide provides a comprehensive comparison of the in vivo and in vitro effects of this compound, supported by experimental data and detailed protocols to facilitate reproducible research.

This compound serves as a powerful tool to investigate the physiological and pathological roles of CAR. Its administration in cellular and animal models has unveiled a complex network of signaling pathways and downstream effects, ranging from liver enlargement and cell proliferation to the modulation of metabolic and inflammatory responses.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound observed in various experimental settings.

In Vivo Effects of this compound on Murine Liver
ParameterTreatment GroupDosageDurationObservationReference
Liver to Body Weight Ratio CD-1 Mice (Male)3 mg/kg (single i.p. injection)4 daysSignificant increase[1]
CD-1 Mice (Male)0.2 mg/kg (single i.p. injection)2 weeksSignificant increase (ED50 for Cyp2b10 activation)[1]
CD-1 Mice (Female)0.6 mg/kg (single i.p. injection)2 weeksSignificant increase[1]
MET KO + EGFRi Mice3 mg/kg (oral gavage)48 hoursNo significant increase[2]
Hepatocyte Proliferation (Ki67+) Control Mice3 mg/kg (oral gavage)48 hoursRemarkable increase[2]
MET KO + EGFRi Mice3 mg/kg (oral gavage)48 hoursAttenuated proliferation[2]
Gene Expression (Cyp2b10) Control Mice3 mg/kgDay 1 & 2>4000-fold induction[2]
MET KO + EGFRi Mice3 mg/kgDay 1 & 2>4000-fold induction[2]
Serum Alanine Aminotransferase (ALT) CD-1 MiceNot specifiedNot specifiedElevated levels, indicating hepatocyte damage[3]
In Vitro Effects of this compound
Cell LineTreatmentConcentrationDurationObservationReference
Hepatoma Cells Transfection with CAR + this compoundNot specifiedNot specifiedIncreased Mcl-1 promoter activity[4]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the direct binding to and activation of the Constitutive Androstane Receptor (CAR). This initiates a cascade of molecular events leading to broad physiological changes.

CAR Activation and Nuclear Translocation

Upon binding this compound, CAR undergoes a conformational change, leading to its dissociation from a cytoplasmic protein complex and subsequent translocation into the nucleus.[5] In the nucleus, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREMs) in the promoter regions of target genes, thereby modulating their transcription.[1]

CAR_Activation_Pathway This compound This compound CAR_cytoplasm CAR (Cytoplasm) This compound->CAR_cytoplasm Binds CAR_this compound CAR-Tcpobop Complex CAR_cytoplasm->CAR_this compound CAR_nucleus CAR (Nucleus) CAR_this compound->CAR_nucleus Translocation CAR_RXR CAR-RXR Heterodimer CAR_nucleus->CAR_RXR RXR RXR RXR->CAR_RXR PBREM PBREM (DNA) CAR_RXR->PBREM Binds Target_Genes Target Gene Transcription PBREM->Target_Genes Activates

Caption: this compound-mediated CAR activation and nuclear signaling cascade.

Downstream Cellular Effects

The activation of CAR by this compound triggers a range of cellular responses, most notably in the liver. These include:

  • Hepatomegaly and Hyperplasia: this compound is a potent inducer of liver enlargement due to both an increase in hepatocyte size (hypertrophy) and number (hyperplasia).[1][2] This proliferative response is rapid and robust.[2]

  • Modulation of Apoptosis: this compound has been shown to protect against Fas-induced liver injury by upregulating the anti-apoptotic protein Mcl-1 and downregulating the pro-apoptotic proteins Bax and Bak.[4]

  • Metabolic Regulation: CAR activation by this compound influences various metabolic pathways, including those involved in drug, steroid, and lipid metabolism.[1][6] It can induce steatosis (fatty liver) and alter the expression of genes involved in fatty acid oxidation.[1][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key experiments involving this compound.

In Vivo this compound Administration in Mice

Objective: To investigate the in vivo effects of this compound on liver physiology and gene expression.

Materials:

  • CD-1 or C57/BL6 mice

  • This compound (1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene)

  • Vehicle (e.g., Corn oil, DMSO)

  • Syringes and needles for injection

Procedure:

  • Animal Acclimatization: House mice in a controlled environment with a 12-hour light-dark cycle and ad libitum access to food and water for at least one week prior to the experiment.[7]

  • This compound Preparation: Dissolve this compound in a suitable vehicle. For intraperitoneal (i.p.) injection, a common solvent is corn oil, sometimes with a small percentage of DMSO to aid dissolution.[1] A typical stock solution might be 7.5 mg/ml in DMSO, which is then diluted in corn oil.[1]

  • Dosing: Administer this compound via i.p. injection or oral gavage at the desired dose (e.g., 0.2 - 3 mg/kg body weight).[1][2] Control animals should receive an equivalent volume of the vehicle.

  • Time Course: Euthanize mice at specified time points after this compound administration (e.g., 3 hours, 24 hours, 48 hours, 1 week, 2 weeks) to collect tissues for analysis.[1][2]

  • Tissue Collection and Analysis: Collect liver tissue for histological analysis (e.g., H&E staining, Ki67 staining for proliferation), gene expression analysis (e.g., qRT-PCR, RNA-seq), and protein analysis (e.g., Western blotting). Collect blood for serum analysis (e.g., ALT levels).[1][3]

InVivo_Workflow A Animal Acclimatization C Dosing (i.p. or gavage) A->C B This compound Preparation (in Vehicle) B->C D Time Course (e.g., 3h to 8 weeks) C->D E Tissue & Blood Collection D->E F Downstream Analysis (Histology, qPCR, etc.) E->F

Caption: Experimental workflow for in vivo studies of this compound in mice.

In Vitro Cell Culture Experiments

Objective: To examine the direct effects of this compound on cellular signaling and gene expression.

Materials:

  • Hepatoma cell lines (e.g., HepG2, Huh7)

  • Cell culture medium and supplements

  • This compound

  • Transfection reagents (if applicable)

  • Plasmids encoding CAR (if applicable)

  • Reagents for luciferase assays, qRT-PCR, or Western blotting

Procedure:

  • Cell Culture: Maintain hepatoma cells in appropriate culture medium under standard conditions (37°C, 5% CO2).

  • Transfection (Optional): For cells with low endogenous CAR expression, co-transfect with a CAR expression vector and a reporter plasmid containing a CAR-responsive promoter (e.g., Mcl-1 promoter-luciferase).[4]

  • This compound Treatment: Treat cells with varying concentrations of this compound or vehicle control for a specified duration.

  • Cell Lysis and Analysis: Lyse cells to extract protein for Western blotting or luciferase assays, or to extract RNA for qRT-PCR analysis of target gene expression.

Conclusion

This compound is an invaluable pharmacological tool for elucidating the multifaceted roles of the Constitutive Androstane Receptor. Its potent and selective activation of CAR in both in vivo and in vitro models has significantly advanced our understanding of xenobiotic sensing, drug metabolism, and liver pathophysiology. The data and protocols presented in this guide offer a solid foundation for researchers to design and interpret experiments aimed at further exploring the complex biological activities of this compound. The clear differences in outcomes, such as the attenuated proliferative response in genetically modified mouse models, underscore the importance of considering the broader signaling context when studying the effects of this compound.

References

Comparative Analysis of TCPOBOP and Other Xenobiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 1,4-bis[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP), a potent xenobiotic and prototypical agonist of the mouse Constitutive Androstane Receptor (CAR), with other well-characterized xenobiotics that activate key nuclear receptors. This resource is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate tool compounds for studying xenobiotic metabolism and signaling.

Introduction to Xenobiotic-Sensing Nuclear Receptors

The human body is equipped with a sophisticated defense system against foreign chemicals, or xenobiotics. A key component of this system is a family of nuclear receptors that act as xenobiotic sensors. Upon activation by a ligand, these receptors translocate to the nucleus and regulate the expression of genes involved in drug metabolism, transport, and other cellular processes. The most extensively studied of these receptors are the Constitutive Androstane Receptor (CAR, NR1I3), the Pregnane X Receptor (PXR, NR1I2), and the Aryl hydrocarbon Receptor (AhR). Understanding the specificities and potencies of xenobiotics that activate these receptors is crucial for toxicology, drug development, and environmental health research.

Comparative Data of Selected Xenobiotics

The following tables summarize quantitative data for this compound and other representative xenobiotics that activate CAR, PXR, and AhR.

Xenobiotic Primary Target Species Specificity Typical In Vivo Dose (Mice) Key Target Gene(s) Fold Induction (mRNA) Reference(s)
This compound CAR (Constitutive Androstane Receptor)Mouse specific agonist.[1][2][3]0.5 - 3 mg/kgCyp2b10, Cyp3a11~100-fold for Cyp2b10[4][5]
CITCO CAR (Constitutive Androstane Receptor)Human specific agonist.[1][2][3]20 mg/kg/day (in humanized mice)CYP2B6, CYP3A4~40% lower than this compound in respective models[6]
Phenobarbital CAR (Indirect Activator)Mouse and Human100 mg/kg/dayCyp2b10, CYP2B6Variable, generally lower than direct agonists[7][8][9]
Rifampicin PXR (Pregnane X Receptor)Human specific agonist.[10]N/A (human studies)CYP3A4~2.3 to 150-fold[11][12]
PCN PXR (Pregnane X Receptor)Rodent specific agonist.[10][13]N/ACyp3a11N/A[13]
TCDD AhR (Aryl hydrocarbon Receptor)Mouse and Human0.1 - 10 µg/kgCyp1a1, Cyp1a2Dose-dependent, significant at ng/kg levels[14][15][16][17]

Note: Fold induction can vary significantly based on experimental conditions, tissue type, and time point.

Signaling Pathways

The activation of xenobiotic-sensing nuclear receptors initiates complex signaling cascades that ultimately lead to changes in gene expression. The following diagrams illustrate the canonical pathways for CAR, PXR, and AhR activation.

CAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CAR CAR This compound->CAR Binds Complex Cytoplasmic Complex CAR->Complex Dissociates from CAR_n CAR CAR->CAR_n Translocates to Nucleus RXR RXR CAR_n->RXR Heterodimerizes with CAR_RXR CAR/RXR Heterodimer CAR_n->CAR_RXR RXR->CAR_RXR XRE Xenobiotic Response Element (e.g., in Cyp2b10 promoter) CAR_RXR->XRE Binds to Gene_Expression Target Gene Expression XRE->Gene_Expression Activates

This compound-mediated CAR activation pathway.

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rifampicin Rifampicin PXR PXR Rifampicin->PXR Binds PXR_n PXR PXR->PXR_n Translocates to Nucleus RXR RXR PXR_n->RXR Heterodimerizes with PXR_RXR PXR/RXR Heterodimer PXR_n->PXR_RXR RXR->PXR_RXR XRE Xenobiotic Response Element (e.g., in CYP3A4 promoter) PXR_RXR->XRE Binds to Gene_Expression Target Gene Expression XRE->Gene_Expression Activates

Rifampicin-mediated PXR activation pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCDD TCDD AhR AhR TCDD->AhR Binds Hsp90 Hsp90 AhR->Hsp90 Dissociates from AhR_n AhR AhR->AhR_n Translocates to Nucleus ARNT ARNT AhR_n->ARNT Heterodimerizes with AhR_ARNT AhR/ARNT Heterodimer AhR_n->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (e.g., in Cyp1a1 promoter) AhR_ARNT->XRE Binds to Gene_Expression Target Gene Expression XRE->Gene_Expression Activates

TCDD-mediated AhR activation pathway.

Experimental Protocols

This section provides an overview of common experimental protocols used to characterize the effects of xenobiotics like this compound.

In Vivo Xenobiotic Treatment in Mice

A typical experimental workflow for assessing the in vivo effects of a xenobiotic is outlined below.

In_Vivo_Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Grouping Randomization into Treatment Groups Animal_Acclimation->Grouping Dosing Xenobiotic Administration (e.g., i.p. injection, oral gavage) Grouping->Dosing Monitoring Monitoring of Animals (health, body weight) Dosing->Monitoring Euthanasia Euthanasia and Tissue Collection Monitoring->Euthanasia Analysis Downstream Analysis (e.g., qPCR, Western Blot, Histology) Euthanasia->Analysis

General workflow for in vivo xenobiotic studies.

Protocol Outline:

  • Animal Acclimation: Mice (e.g., C57BL/6) are acclimated to the animal facility for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to control (vehicle) and treatment groups.

  • Dosing: The xenobiotic is administered via a suitable route, such as intraperitoneal (i.p.) injection or oral gavage. The vehicle (e.g., corn oil, DMSO) is administered to the control group.

  • Monitoring: Animals are monitored for any signs of toxicity, and body weight is recorded regularly.

  • Euthanasia and Tissue Collection: At the designated time point, animals are euthanized, and tissues of interest (e.g., liver, intestine) are collected and processed for downstream analysis.

Luciferase Reporter Gene Assay for Nuclear Receptor Activation

This in vitro assay is used to determine if a compound can activate a specific nuclear receptor.[18][19][20][21][22]

Protocol Outline:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, HepG2) is cultured and co-transfected with two plasmids:

    • An expression plasmid for the nuclear receptor of interest (e.g., CAR, PXR).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound. A vehicle control and a known agonist are included.

  • Incubation: Cells are incubated for a specific period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Lysis and Luminescence Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer. A dual-luciferase system with a second reporter for normalization is often used.[18][20][21]

  • Data Analysis: The fold activation is calculated by normalizing the luciferase activity of the treated cells to that of the vehicle-treated cells.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is used to quantify the changes in the mRNA expression of target genes in response to xenobiotic treatment.[23][24][25][26]

Protocol Outline:

  • RNA Extraction: Total RNA is extracted from cells or tissues using a suitable method (e.g., TRIzol).

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers for the target and reference genes (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).

  • Data Acquisition: The amplification of the DNA is monitored in real-time using a qPCR instrument.

  • Data Analysis: The relative expression of the target gene is calculated using the comparative CT (ΔΔCT) method, normalizing to the expression of the reference gene.

Conclusion

This compound is a valuable tool for studying the activation of the mouse Constitutive Androstane Receptor. However, its species specificity necessitates the use of other xenobiotics for investigating human-relevant pathways. This guide provides a starting point for researchers to compare the properties of this compound with other activators of key xenobiotic-sensing nuclear receptors and to design appropriate experimental strategies. The provided data and protocols should aid in the selection of the most suitable compounds and methods for specific research questions in the fields of toxicology, pharmacology, and drug metabolism.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for TCPOBOP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step information for the proper disposal of TCPOBOP (1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene), a widely used agonist of the constitutive androstane receptor (CAR). Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance.

This compound is a potent research tool, notably used as a selective agonist for the mouse constitutive androstane receptor (mCAR), with an EC50 of 20 nM.[1][2][3][4] It is instrumental in studies of liver hyperplasia, hepatocyte proliferation, and the induction of cytochrome P450 enzymes.[5][6][7][8] While invaluable in a laboratory setting, its proper disposal is crucial to mitigate any potential environmental or health impacts. This document outlines the necessary procedures for the safe handling and disposal of this compound, reinforcing our commitment to being your preferred source for laboratory safety and chemical handling information.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) specific to the this compound product in your possession. The following is a summary of general safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In the event of a spill, avoid generating dust. For solid spills, gently sweep up the material and place it in a designated, sealed container for disposal. For solutions, absorb the spill with an inert material and place it in a sealed container.

Step-by-Step Disposal Procedures

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Identification and Segregation:

    • Unused or unwanted solid this compound should be collected in a clearly labeled, sealed container.

    • Solutions containing this compound should be collected in a separate, labeled, and sealed container designated for halogenated organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., DMSO, DMF). The rinsate should be collected and disposed of as hazardous waste.

  • Waste Storage:

    • Store all waste containers in a designated, secure area away from incompatible materials.

    • Ensure waste containers are properly labeled with the contents, including the concentration of this compound, and the date of accumulation.

  • Final Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Never dispose of this compound down the drain or in the regular trash.

Chemical and Physical Properties of this compound

A clear understanding of a chemical's properties is fundamental to its safe handling and disposal.

PropertyValue
Chemical Name 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene
Synonym 2,2'-[1,4-phenylenebis(oxy)]bis[3,5-dichloro]-pyridine
CAS Number 76150-91-9[1][9]
Molecular Formula C16H8Cl4N2O2[1][9]
Molecular Weight 402.06 g/mol [9]
Appearance Crystalline solid[1]
Solubility Soluble in DMSO (10 mg/mL) and DMF (3 mg/ml).[1][9] Insoluble in water and ethanol.[9]
Storage Store at -20°C.[1]

Experimental Workflow: this compound-Induced CAR Activation

To provide further context for the application of this compound in a research setting, the following diagram illustrates a typical experimental workflow for studying CAR activation.

TCPOBOP_CAR_Activation_Workflow cluster_in_vitro In Vitro / In Vivo Model cluster_treatment Treatment cluster_cellular_events Cellular Events cluster_downstream_effects Downstream Effects cluster_phenotypic_outcomes Phenotypic Outcomes model Mouse Hepatocytes or Live Mouse Model This compound This compound Administration model->this compound Treatment car_activation CAR Activation and Nuclear Translocation This compound->car_activation Induces rxr_dimerization Heterodimerization with RXR car_activation->rxr_dimerization dna_binding Binding to Xenobiotic Responsive Elements rxr_dimerization->dna_binding gene_expression Increased Transcription of Target Genes (e.g., Cyp2b10) dna_binding->gene_expression Leads to protein_synthesis Increased Protein Synthesis (e.g., CYP Enzymes) gene_expression->protein_synthesis proliferation Hepatocyte Proliferation protein_synthesis->proliferation Contributes to hepatomegaly Hepatomegaly proliferation->hepatomegaly

Workflow of this compound-induced CAR activation and downstream effects.

This compound Signaling Pathway

The following diagram illustrates the signaling pathway initiated by this compound, leading to the transcription of target genes.

TCPOBOP_Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound car_inactive Inactive CAR This compound->car_inactive Binds to car_active Active CAR car_inactive->car_active Translocates to Nucleus car_rxr CAR/RXR Heterodimer car_active->car_rxr rxr RXR rxr->car_rxr xre Xenobiotic Responsive Element (XRE) car_rxr->xre Binds to target_genes Target Gene Transcription (e.g., Cyp2b10, UGT1A1) xre->target_genes Initiates

Signaling pathway of this compound-mediated CAR activation.

References

Personal protective equipment for handling Tcpobop

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of TCPOBOP (1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene), a potent agonist of the constitutive androstane receptor (CAR). Adherence to these procedures is essential for ensuring laboratory safety and the integrity of your research.

Immediate Safety and Handling Protocols

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), its potent biological activity as a chemical mitogen necessitates careful handling to minimize exposure.[1] A risk-assessment-based approach to safety is paramount.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in solid or solution form:

PPE CategorySpecificationRationale
Gloves Nitrile gloves (double-gloving recommended)Prevents skin contact. Regular inspection for tears or punctures is crucial.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles of solid this compound and splashes from solutions.
Lab Coat Full-length, buttoned laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required when handling in a ventilated enclosure. Use a NIOSH-approved N95 respirator if weighing or handling the powder outside of a chemical fume hood.Minimizes inhalation of fine particles.
Engineering Controls
  • Chemical Fume Hood: All weighing and preparation of stock solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure unobstructed access to a safety shower and eyewash station in the immediate vicinity of the handling area.

Spill and Emergency Procedures

In case of skin contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove any contaminated clothing.

  • Seek medical attention if irritation develops.

In case of eye contact:

  • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

In case of a spill:

  • Alert others in the area and evacuate if necessary.

  • Wear appropriate PPE, including double nitrile gloves, a lab coat, and eye protection.

  • Cover the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • For spills of this compound solution, once absorbed, carefully scoop the material into a designated chemical waste container.

  • For spills of solid this compound, gently sweep the material to avoid creating dust and place it in a designated chemical waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Properly dispose of all contaminated materials as chemical waste.

Operational Plans: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory is critical for safety and regulatory compliance.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The recommended storage temperature is -20°C for long-term stability.[2][3]

  • Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3]

Preparation of Solutions

This compound is a crystalline solid and is soluble in dimethyl sulfoxide (DMSO).[2][4]

Example Protocol for a 10 mg/mL Stock Solution in DMSO:

  • Ensure all work is performed in a chemical fume hood.

  • Wear appropriate PPE.

  • Weigh the desired amount of this compound into a sterile, conical tube.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mg/mL.[4]

  • Vortex or sonicate until the solid is completely dissolved.

Disposal Plan

All waste contaminated with this compound, including unused solutions, empty containers, and contaminated labware (e.g., pipette tips, tubes), must be disposed of as chemical waste.

  • Segregation: Collect all this compound waste in a designated, clearly labeled, and leak-proof container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound" or "1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene"), and the primary hazard (e.g., "Chemical Mitogen").

  • Disposal Request: Follow your institution's guidelines for chemical waste pickup and disposal. Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound.

Table 1: Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₆H₈Cl₄N₂O₂
Molecular Weight 402.06 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO (up to 10 mg/mL)[4]
Storage Temperature -20°C (solid)[2][3]

Table 2: In Vivo Experimental Parameters (Mouse Models)

ParameterValueReference
Typical Dosage 3 mg/kg body weight[5]
Administration Route Intraperitoneal (i.p.) injection or oral gavage[3][5]
Vehicle Corn oil with a small percentage of DMSO[5]

Key Experimental Protocols

The following are representative protocols for the use of this compound in in vivo mouse studies.

Preparation of Dosing Solution (3 mg/kg in Corn Oil)
  • Prepare a stock solution of this compound in DMSO (e.g., 7.5 mg/mL).[5]

  • For a final dosing volume of 10 µL/g of body weight, dilute the DMSO stock solution in corn oil. For example, to achieve a 3 mg/kg dose, the final concentration in the corn oil/DMSO mixture would be 0.3 mg/mL.

  • Ensure the final concentration of DMSO in the vehicle is low (e.g., <5%) to avoid toxicity.

  • Vortex the solution thoroughly before each use to ensure a homogenous suspension.

In Vivo Administration to Mice
  • Accurately weigh each mouse to determine the correct dosing volume.

  • Administer the this compound solution via intraperitoneal injection or oral gavage.

  • Monitor the animals closely for any adverse reactions.

  • All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Signaling Pathway and Experimental Workflow

This compound-Mediated CAR Activation Pathway

This compound is a direct agonist of the Constitutive Androstane Receptor (CAR). Upon binding, CAR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific response elements on DNA, leading to the transcriptional activation of target genes involved in drug metabolism and hepatocyte proliferation.

TCPOBOP_CAR_Pathway This compound This compound CAR_cytoplasm CAR (Cytoplasm) This compound->CAR_cytoplasm Binds CAR_nucleus CAR (Nucleus) CAR_cytoplasm->CAR_nucleus Translocation CAR_RXR_complex CAR/RXR Heterodimer CAR_nucleus->CAR_RXR_complex Heterodimerizes with RXR RXR RXR->CAR_RXR_complex DNA DNA Response Elements CAR_RXR_complex->DNA Binds to Target_Genes Target Gene Transcription (e.g., Cyp2b10, cell cycle regulators) DNA->Target_Genes Activates

Caption: this compound activation of the CAR signaling pathway.

General Experimental Workflow for In Vivo Studies

This workflow outlines the key steps in a typical in vivo experiment investigating the effects of this compound.

TCPOBOP_Workflow start Start acclimatize Animal Acclimatization start->acclimatize prepare_dose Prepare this compound Dosing Solution acclimatize->prepare_dose administer Administer this compound or Vehicle acclimatize->administer prepare_dose->administer monitor Monitor Animals administer->monitor harvest Harvest Tissues (e.g., Liver) monitor->harvest analysis Downstream Analysis (e.g., qPCR, Western Blot, Histology) harvest->analysis end End analysis->end

Caption: A typical experimental workflow for in vivo this compound studies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tcpobop
Reactant of Route 2
Reactant of Route 2
Tcpobop

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.